Product packaging for Ferutinin(Cat. No.:CAS No. 41743-44-6)

Ferutinin

Cat. No.: B000081
CAS No.: 41743-44-6
M. Wt: 358.5 g/mol
InChI Key: CYSHNJQMYORNJI-YUVXSKOASA-N
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Description

Ferutinin is a bioactive daucane sesquiterpene ester isolated primarily from plants of the Ferula L. genus. It is characterized as a potent phytoestrogen and a selective estrogen receptor modulator (SERM), demonstrating a unique, dose-dependent biphasic activity that is of significant interest in biochemical and pharmacological research. Key Research Applications: Cancer Research: this compound exhibits dose-dependent antiproliferative and cytotoxic activity against a range of cancer cell lines, including ER-positive breast cancer (MCF-7), colon carcinoma (CT26, HT29), and bladder cancer cells. Its cytotoxic mechanisms involve acting as a Ca²⁺ ionophore, inducing mitochondrial dysfunction, and promoting caspase-dependent apoptosis. Bone Health Studies: As a phytoestrogen, this compound shows promise in research models for post-menopausal osteoporosis. It has been demonstrated to prevent bone loss in ovariectomized rats and promotes osteogenic differentiation of human dental pulp-derived stem cells (DPSCs) by modulating the Wnt/β-catenin signaling pathway. Neuroscience Research: In in vitro models of neuroinflammation, low-dose this compound has displayed neuroprotective and antioxidant properties, reducing neuronal and oligodendrocyte apoptosis induced by lipopolysaccharide (LPS). Cardioprotection Research: Recent evidence suggests that at very low concentrations, this compound-rich extract can protect cardiac cells (H9c2 line) from Doxorubicin-induced oxidative stress and mortality, indicating potential for research into mitigating chemotherapy-related cardiotoxicity. Mechanism of Action: this compound's multifaceted effects are primarily mediated through its interaction with estrogen receptors (with a higher affinity for ERα than ERβ) and its ionophoric property. At low doses, it exerts antioxidant, anti-inflammatory, and estrogen-like effects. At higher concentrations, it increases membrane permeability to cations like Ca²⁺, leading to mitochondrial disruption, reactive oxygen species (ROS) overproduction, and the induction of apoptosis in susceptible cells. Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B000081 Ferutinin CAS No. 41743-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSHNJQMYORNJI-YUVXSKOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961947
Record name 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-44-6
Record name Ferutinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41743-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

Ferutinin is a naturally occurring bioactive compound classified as a daucane-type sesquiterpene ester.[1][2] It is primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula hermonis[1][3]. This complex ester has garnered significant attention from the scientific community due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, anti-inflammatory, and cytotoxic effects.[1][4] Its potential as a therapeutic agent, particularly in the context of osteoporosis and cancer, is an active area of research.[5][6][7]

Chemical Structure and Stereochemistry

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HMQC, NOESY), and Mass Spectrometry (EIMS and CIMS)[].

This compound is an ester formed between the daucane sesquiterpenoid alcohol, jaeschkeanadiol, and p-hydroxybenzoic acid[][9].

  • IUPAC Name: [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate[]

  • Molecular Formula: C₂₂H₃₀O₄[]

  • Molecular Weight: 358.46 g/mol []

The core of the molecule is a daucane skeleton, which is a bicyclic system composed of a cycloheptane ring fused to a cyclopentane ring. Key structural features critical for its biological activity have been identified. Structure-activity relationship studies have highlighted the importance of the p-hydroxybenzoyl moiety for binding to estrogen receptors and the daucane core, particularly the double bond between carbons 8 and 9, for its cytotoxic activity[9][10].

Physicochemical and Biological Properties

This compound's properties have been quantified in various studies. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂₂H₃₀O₄[][11][12]
Molecular Weight 358.5 g/mol [][12]
Appearance White powder[]
Solubility Soluble in DMSO and Chloroform; slightly soluble in 95% alcohol; insoluble in water.[][12]
Estrogen Receptor Binding Affinity (IC₅₀) ERα: 33.1 nM[10][12]
ERβ: 180.5 nM[10][12]
In Vitro Cytotoxicity (IC₅₀ after 72h) MCF-7 (breast cancer cells): 29 µg/mL[12]
TCC (bladder cancer cells): 24 µg/mL[12]
HFF3 (human foreskin fibroblasts): 36 µg/mL[12]

Experimental Protocols for Structure Elucidation

The determination of this compound's complex structure is a representative example of modern natural product chemistry, relying on a combination of spectroscopic techniques to piece together its molecular architecture.

General Protocol:

  • Isolation and Purification: this compound is typically extracted from the roots of Ferula species using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, to isolate the pure compound[].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and establish the molecular formula (C₂₂H₃₀O₄)[10]. Fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry (EIMS) provide initial clues about the different components of the molecule, such as the p-hydroxybenzoyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In this compound, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group from the ester linkage, and aromatic C=C bonds from the benzoate ring[][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry.

    • ¹H NMR: Identifies all the unique proton environments in the molecule, their multiplicity (splitting patterns), and their integration (number of protons).

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are adjacent). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the relative stereochemistry by identifying protons that are close to each other in space, even if they are not directly connected through bonds[].

Signaling Pathway Involvement: The Wnt/β-catenin Pathway

This compound exerts its biological effects by modulating various cellular signaling pathways. One of the most well-documented is its ability to promote osteogenic (bone-forming) differentiation by activating the canonical Wnt/β-catenin signaling pathway.[13][14] This makes it a compound of interest for therapies against bone diseases like osteoporosis[6][13].

The activation process can be summarized as follows: this compound treatment leads to increased expression of key pathway components like Wnt3a and Dishevelled (Dvl3). This, in turn, inhibits the action of Glycogen Synthase Kinase 3 (GSK3), preventing the degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it activates transcription factors that drive the expression of osteogenic genes like RUNX2, osteocalcin, and collagen 1A1.[13][14]

Ferutinin_Wnt_Pathway cluster_nucleus This compound This compound Wnt3a_Dvl3 ↑ Wnt3a, Dvl3 Expression This compound->Wnt3a_Dvl3 GSK3 GSK3 Wnt3a_Dvl3->GSK3 Inhibits BetaCatenin_Deg β-catenin Degradation GSK3->BetaCatenin_Deg Promotes BetaCatenin_Acc β-catenin Accumulation BetaCatenin_Nuc β-catenin BetaCatenin_Acc->BetaCatenin_Nuc Translocation Nucleus Nucleus Gene_Exp ↑ Osteogenic Gene Expression (RUNX2, Osteocalcin) BetaCatenin_Nuc->Gene_Exp Osteo_Diff Osteogenic Differentiation Gene_Exp->Osteo_Diff

This compound activation of the canonical Wnt/β-catenin signaling pathway.

Furthermore, studies show that this compound's effects on osteoblastic differentiation are also mediated through estrogen receptor alpha (ERα), involving the PI3K/Akt and MEK/ERK signaling pathways[15]. This multifaceted mechanism of action underscores the complexity and therapeutic potential of this natural compound.

References

Ferutinin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a sesquiterpene ester, is a bioactive natural product with a growing body of research highlighting its potential therapeutic applications, including anticancer, phytoestrogenic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known signaling pathways. Quantitative data on this compound content from various sources are presented for comparative analysis. Experimental protocols and visual diagrams of workflows and biological mechanisms are included to support research and development efforts in harnessing the therapeutic potential of this compound.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Ferula, a member of the Apiaceae family. These perennial herbs are predominantly found in the Mediterranean region, North Africa, and Central Asia. The compound can be extracted from various parts of the plant, including the roots, rhizomes, and leaves.

Ferula communis, commonly known as giant fennel, is a principal and widely studied source of this compound.[1][2][3][4][5][6][7] Other notable Ferula species that have been identified as sources of this compound include:

  • Ferula ovina[1][2]

  • Ferula hermonis[1][2][8]

  • Ferula tenuisecta

  • Ferula elaeochytris[9]

  • Ferula orientalis

  • Ferula tenuissima[9]

  • Ferula halophila[9]

  • Ferula rigidula

  • Ferula szowitsiana[9]

  • Ferula tingitana[9]

  • Ferula duranii[9]

  • Ferula huber-morathii[9]

The concentration of this compound can vary significantly depending on the plant species, geographical location, time of harvest, and the specific plant part used for extraction.

Quantitative Analysis of this compound Content

The yield of this compound from different Ferula species and extraction solvents is a critical factor for large-scale production and drug development. The following table summarizes the quantitative data on this compound content from various studies.

Plant SpeciesPlant PartExtraction SolventThis compound Content (µg/g of extract)Reference
Ferula tenuissimaRootsn-Hexane167380[9]
Ferula halophilaRootsn-Hexane157160[9]
Ferula communis subsp. communisRootsn-Hexane17739[10]
Ferula elaeochytrisRootsn-Hexane14944[10]
Ferula duraniiRootsn-Hexane10185[10]
Ferula szowitsianaRootsn-Hexane9732[10]
Ferula tingitanaRootsn-Hexane5743[10]
Ferula communis subsp. communisRootsChloroformNot Found[10]
Ferula drudeanaRootsn-HexaneNot Found[10]
Ferula drudeanaRootsChloroformNot Found[10]
Ferula duraniiRootsChloroform1341[10]
Ferula elaeochytrisRootsChloroform3215[10]
Ferula halophilaRootsChloroform1542[10]
Ferula huber-morathiiRootsn-HexaneNot Found[10]
Ferula huber-morathiiRootsChloroformNot Found[10]
Ferula rigidulaRootsn-HexaneNot Found[10]
Ferula rigidulaRootsChloroformNot Found[10]
Ferula szowitsianaRootsChloroform1114[10]
Ferula tenuissimaRootsChloroform1164[10]
Ferula tingitanaRootsChloroform2049[10]

Extraction and Isolation Protocols

Several methods have been developed for the extraction and isolation of this compound from Ferula species. The choice of method depends on the desired purity, yield, and available resources.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound.

Extraction_Workflow start Plant Material (Ferula sp.) (Roots, Rhizomes, or Leaves) grinding Grinding and Pulverization start->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification fractions Fraction Collection purification->fractions analysis TLC/HPLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

A generalized workflow for the isolation of this compound.
Detailed Protocol: Acetone Extraction and Liquid-Liquid Partitioning

This protocol is adapted from a patented method for extracting this compound from Ferula hermonis.

Materials:

  • Whole plant material of Ferula hermonis

  • Acetone

  • Deionized water

  • Potassium hydroxide (KOH) solution (diluted)

  • n-Hexane

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction:

    • Macerate 1 kg of the whole Ferula hermonis plant material.

    • Extract the macerated material three times with 5 volumes of acetone each time.

    • Combine the acetone extracts.

  • Concentration and Dilution:

    • Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator to approximately 0.5 parts by weight relative to the initial biomass.

    • Dilute the concentrated extract with 2 parts of water.

  • Liquid-Liquid Partitioning (Alkaline Wash):

    • Transfer the aqueous solution to a large separatory funnel.

    • Add an equal volume of n-hexane.

    • While stirring vigorously, adjust the pH of the aqueous phase to 7.8 with a diluted KOH solution.

    • Allow the layers to separate and discard the n-hexane phase.

  • Liquid-Liquid Partitioning (Acidification and Extraction):

    • Acidify the remaining aqueous phase to pH 5 with a suitable acid.

    • Extract the acidified aqueous phase with n-hexane.

    • Combine the n-hexane extracts.

  • Final Concentration:

    • Concentrate the n-hexane phase containing this compound to dryness under reduced pressure to yield the final extract.

Alternative Protocol: Supercritical CO₂ Extraction

This method is suitable for obtaining a cleaner extract with fewer gummy materials.

Materials and Equipment:

  • Finely ground aerial parts of Ferula communis

  • Supercritical fluid extraction system

  • Carbon dioxide (CO₂)

  • Methanol

Procedure:

  • Extraction:

    • Finely grind 1 kg of the aerial parts of Ferula communis.

    • Perform the extraction with supercritical CO₂ at 45°C and 245 bar.

  • Separation:

    • In the separator(s), maintain the temperature between 25-45°C and the pressure at approximately 50 bar. This facilitates the separation of the desired compounds from less soluble materials.

  • Post-Extraction Processing:

    • The resulting residue, containing lipophilic compounds and water, is taken up with methanol for further processing or purification if necessary.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, with the induction of apoptosis in cancer cells being one of the most extensively studied.

This compound-Induced Apoptosis

This compound's pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this pathway are illustrated in the following diagram.

Apoptosis_Pathway This compound This compound Ca_influx Increased Intracellular Ca²⁺ This compound->Ca_influx Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 This compound->Bax_Bcl2 Mitochondrion Mitochondrion Ca_influx->Mitochondrion mPTP Opening of Mitochondrial Permeability Transition Pore (mPTP) Mitochondrion->mPTP directly or indirectly ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Membrane_depolarization Mitochondrial Membrane Depolarization mPTP->Membrane_depolarization Cytochrome_c Release of Cytochrome c and other pro-apoptotic factors Membrane_depolarization->Cytochrome_c Bax_Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Phytoestrogenic Properties of Ferutinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a natural sesquiterpene daucane ester found in plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's estrogenic activity, its interactions with estrogen receptors, and its effects on various signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's biological actions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound as a selective estrogen receptor modulator (SERM) for conditions such as post-menopausal symptoms, osteoporosis, and estrogen-dependent cancers.

Introduction

Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens.[1] Their ability to interact with estrogen receptors (ERs) allows them to exert a range of physiological effects, making them promising candidates for the development of alternative hormone replacement therapies and novel treatments for hormone-related disorders.[1][2] this compound, isolated from species such as Ferula communis, has emerged as a particularly interesting phytoestrogen due to its unique receptor binding profile and dose-dependent effects.[3][4][5] This guide will elucidate the core phytoestrogenic properties of this compound, focusing on its molecular interactions and cellular consequences.

Molecular Mechanism of Action

This compound's phytoestrogenic activity is primarily mediated through its interaction with estrogen receptors α (ERα) and β (ERβ), as well as the G protein-coupled estrogen receptor (GPER).[3][6] Structurally similar to steroid hormones, this compound can bind to these receptors and modulate their activity, leading to a cascade of downstream cellular events.[2][3]

Estrogen Receptor Binding and Activity

Unlike many other phytoestrogens, this compound exhibits a greater binding affinity for ERα than for ERβ.[2][3] This preferential binding is a key determinant of its tissue-specific effects. This compound acts as an agonist for ERα, meaning it activates the receptor.[7][8] Its activity at the ERβ is more complex, demonstrating both agonistic and antagonistic properties depending on the cellular context.[7][8] This dual activity classifies this compound as a Selective Estrogen Receptor Modulator (SERM).

Data Presentation: Quantitative Analysis of this compound's Phytoestrogenic Properties

The following tables summarize the quantitative data from various studies on the phytoestrogenic properties of this compound.

Table 1: Estrogen Receptor Binding Affinity

ParameterERαERβReference
IC5033.1 nM180.5 nM[7]

Table 2: In Vitro Cellular Effects

Cell LineConcentrationEffectReference
Human Amniotic Fluid Stem Cells (hAFSCs)10⁻⁸ MEnhanced osteoblastic differentiation[9]
MCF-7 (Breast Cancer)30 µMAccumulation of cells at pre G0/G1 phase and apoptosis[10]
H9C2 (Cardiomyocytes)0.25 µMProtection against Doxorubicin-induced cardiotoxicity[6]

Table 3: In Vivo Effects

Animal ModelDosageEffectReference
Ovariectomized RatsNot specifiedIncreased lordotic response (estrogenic effect)[11]
Ovariectomized Rats (with Estradiol)Not specifiedReduced receptivity and proceptivity (anti-estrogenic effect)[11]
Diabetic Mice1.6 mg/KgSignificant decrease in glucose levels[4]

Signaling Pathways Modulated by this compound

This compound's interaction with estrogen receptors triggers a variety of intracellular signaling pathways that regulate gene expression and cellular function.

Classical Genomic Pathway

Upon binding to ERα or ERβ in the cytoplasm, this compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3][12] In the nucleus, the this compound-ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[3][12] This genomic pathway is responsible for many of the long-term effects of estrogens and phytoestrogens.

G This compound Genomic Signaling Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Dimerization Receptor Dimerization ER->Dimerization Induces Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Gene Target Gene Transcription ERE->Gene Modulates

This compound's classical genomic signaling pathway.
Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors.[9][13] These actions are independent of gene transcription and involve the activation of various kinase cascades.[14] Key non-genomic pathways influenced by this compound include:

  • MEK/ERK Pathway: this compound has been shown to increase the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK (Mitogen-activated protein kinase) pathway, which is involved in cell proliferation and differentiation.[9]

  • PI3K/Akt Pathway: this compound also activates the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9]

G This compound Non-Genomic Signaling Pathways This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER Activates GPR30 GPR30 This compound->GPR30 Activates MEK MEK mER->MEK PI3K PI3K mER->PI3K GPR30->MEK GPR30->PI3K ERK ERK MEK->ERK Cellular Cellular Responses (Proliferation, Survival) ERK->Cellular Akt Akt PI3K->Akt Akt->Cellular

This compound's non-genomic signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the phytoestrogenic properties of this compound.

Estrogen Receptor Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ.

  • Principle: A competitive binding assay using a radiolabeled estrogen, such as [³H]17β-estradiol, is performed. This compound is added in increasing concentrations to compete with the radioligand for binding to the estrogen receptors.

  • Methodology:

    • Prepare purified human recombinant ERα and ERβ.

    • Incubate the receptors with a constant concentration of [³H]17β-estradiol and varying concentrations of unlabeled this compound.

    • After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal or filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[15]

G Estrogen Receptor Binding Assay Workflow Start Start Incubate Incubate ERα/ERβ with [³H]17β-estradiol and this compound Start->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Workflow for an Estrogen Receptor Binding Assay.
Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cells, particularly hormone-dependent cancer cells like MCF-7.[16][17]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Methodology:

    • Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., phosphorylated ERK and Akt) or gene expression.[11]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Methodology:

    • Lyse cells treated with or without this compound to extract total protein.

    • Determine protein concentration using a method like the Bradford assay.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Therapeutic Implications and Future Directions

The unique phytoestrogenic profile of this compound suggests its potential application in several therapeutic areas:

  • Hormone Replacement Therapy (HRT): this compound's ability to mimic estrogenic activity makes it a candidate for alleviating post-menopausal symptoms.[3] Importantly, it may offer a safer alternative to conventional HRT by potentially avoiding the increased risk of endometrial cancer.[2][3]

  • Osteoporosis: Studies have shown that this compound can promote osteoblastic differentiation and may have osteoprotective effects, suggesting its utility in the prevention and treatment of osteoporosis.[2][9]

  • Cancer Therapy: this compound exhibits dose-dependent antiproliferative and pro-apoptotic effects on cancer cells, including estrogen-dependent breast cancer cells.[4][16] This suggests its potential as an anticancer agent, either alone or in combination with other therapies.[16][17]

Future research should focus on further elucidating the precise molecular mechanisms of this compound's action, particularly its differential effects on ERα and ERβ in various tissues. More extensive in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety in humans.

Conclusion

This compound is a potent phytoestrogen with a complex and multifaceted mechanism of action. Its preferential binding to ERα and its dual agonist/antagonist activity at ERβ, coupled with its ability to modulate both genomic and non-genomic signaling pathways, underscore its potential as a selective and versatile therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the promising pharmacological properties of this compound.

References

Ferutinin: A Deep Dive into its Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene derivative isolated from plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides a comprehensive overview of this compound's role as an estrogen receptor (ER) agonist, detailing its binding affinities, cellular effects, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of estrogen receptor modulators and their therapeutic potential.

Estrogen Receptor Binding and Activity

This compound exhibits a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ. It acts as an agonist for ERα and displays a mixed agonist/antagonist profile for ERβ[1][2][3]. This selective modulation of estrogen receptor activity underscores its potential for development as a targeted therapeutic agent.

Quantitative Binding and Activity Data

The following table summarizes the key quantitative data related to this compound's interaction with estrogen receptors and its effects on cancer cell lines.

ParameterValueCell Line/SystemReference
ERα Binding Affinity (IC50) 33.1 nMCompetitive Binding Assay[3][4][5]
ERβ Binding Affinity (IC50) 180.5 nMCompetitive Binding Assay[3][4][5]
MCF-7 Cytotoxicity (IC50) 37 µMMTT Assay[6]
TCC Cytotoxicity (IC50) 67-81 µMMTT Assay[7]
HT29 Cytotoxicity (IC50) 67-81 µMMTT Assay[7]
CT26 Cytotoxicity (IC50) 67-81 µMMTT Assay[7]
HFF3 Cytotoxicity (IC50) 98 µMMTT Assay[7]
NIH/3T3 Cytotoxicity (IC50) 136 µMMTT Assay[7]

Cellular and Physiological Effects

This compound's interaction with estrogen receptors triggers a cascade of cellular events, leading to a range of physiological effects. Its dose-dependent activity is a critical factor, with lower concentrations often promoting antioxidant and phytoestrogenic effects, while higher concentrations can induce cytotoxicity[7][8].

  • Antiproliferative and Pro-apoptotic Activity: this compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast (MCF-7), bladder (TCC), and colon (HT29, CT26) cancer cells[4][7][9]. Studies have shown that this compound can induce apoptosis through the intrinsic pathway, involving mitochondrial permeabilization and the release of pro-apoptotic factors[7]. In MCF-7 cells, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2[10][11].

  • Osteogenic Effects: this compound has shown promise in promoting osteoblastic differentiation, suggesting its potential as a therapeutic agent for osteoporosis[12]. In human amniotic fluid stem cells, this compound at a concentration of 10-8M was found to enhance osteoblastic differentiation[12]. This effect is believed to be mediated through its interaction with ERα and the subsequent activation of the PI3K/Akt signaling pathway[12].

  • Uterine and Hypothalamic Effects: In vivo studies in ovariectomized rats have shown that this compound can exert estrogenic effects on the uterus and modulate the expression of ERα in the hypothalamus[13][14][15]. When administered alone, this compound increases ERα expression in the hypothalamus, similar to estradiol[13]. However, when co-administered with estradiol, it can act as an antiestrogen, reducing the effects of estradiol[13].

Signaling Pathways Modulated by this compound

This compound's agonistic activity at the estrogen receptor initiates downstream signaling cascades that are crucial for its observed cellular effects. The two primary pathways implicated are the MEK/ERK and PI3K/Akt pathways.

Caption: this compound-activated estrogen receptor signaling pathways.

Studies have shown that this compound can induce the phosphorylation of both ERK and Akt[12]. The activation of the PI3K/Akt pathway appears to be particularly important for the this compound-induced enhancement of osteoblastic differentiation, and this effect is mediated through ERα[12].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the estrogenic activity of compounds like this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.

ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol (Source of ERα and ERβ) start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol and varying concentrations of this compound prep_cytosol->incubation separation Separate Receptor-Bound and Free Radioligand (e.g., HAP) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 Value quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of this compound (or a reference compound). Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes.

  • Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.

Estrogen Response Element (ERE)-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

ERE_Luciferase_Assay_Workflow start Start transfection Transfect Cells (e.g., MCF-7) with ERE-Luciferase Reporter Plasmid start->transfection treatment Treat Transfected Cells with varying concentrations of this compound transfection->treatment lysis Lyse Cells treatment->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Determine EC50 for Transcriptional Activation measurement->analysis end End analysis->end

Caption: Workflow for an ERE-luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line, such as the ER-positive breast cancer cell line MCF-7, is cultured. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the estrogen response element (ERE).

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound or a control compound.

  • Cell Lysis: After an appropriate incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. The data is then used to generate a dose-response curve and calculate the EC50 value for transcriptional activation.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity can be determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as ERα and phosphorylated forms of signaling proteins like Akt.

Methodology:

  • Cell Lysis and Protein Quantification: Cells treated with this compound are lysed to extract total protein. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., anti-ERα or anti-phospho-Akt). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified and can be normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with this compound to induce apoptosis. Both adherent and floating cells are collected.

  • Cell Staining: The cells are washed and resuspended in a binding buffer. They are then stained with Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each cell for both the Annexin V and PI signals.

  • Data Interpretation: The data is typically displayed as a dot plot, which allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion

This compound presents a compelling profile as a selective estrogen receptor modulator with multifaceted biological activities. Its ability to act as an ERα agonist and a mixed agonist/antagonist for ERβ, coupled with its dose-dependent effects on cell proliferation, apoptosis, and differentiation, highlights its potential for further investigation in various therapeutic areas, including oncology and osteoporosis. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Ferutinin from Ferula Species

This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, a sesquiterpene daucane ester predominantly isolated from plants of the Ferula genus. This compound has garnered significant scientific interest due to its wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1] Its anticancer activity is a key area of investigation for potential therapeutic applications.[1][2]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values of this compound against various cell lines are summarized in Table 1.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
PC-3Human Prostate Cancer16.7, 19.7[1][3]
NTERA2Human Teratocarcinoma39[1]
KYSE30Human Esophageal Cancer58[1]
MCF-7Human Breast Adenocarcinoma67 - 81[1]
TCCHuman Urothelial Carcinoma67 - 81[1]
HT29Human Colon Adenocarcinoma67 - 81[1]
CT26Murine Colon Carcinoma67 - 81[1]
Normal Cell Lines
HFF3Human Foreskin Fibroblast98[1]
NIH/3T3Murine Embryonic Fibroblast136[1]
Experimental Protocols
1.2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

  • Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[4]

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[4]

1.2.2. Apoptosis Detection

Multiple assays are employed to confirm that this compound-induced cell death occurs via apoptosis.[5][6]

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals chromatin condensation and nuclear fragmentation.[5][6]

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In late apoptotic and necrotic cells, it stains the nucleus. Flow cytometry analysis of PI-stained cells can quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation.[4][6]

  • DNA Laddering Assay: During apoptosis, endonucleases cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."[5][6]

  • Real-Time PCR for Apoptosis-Related Genes: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes are quantified using real-time polymerase chain reaction (RT-PCR) to elucidate the molecular mechanism of apoptosis.[4] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[4]

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[1]

At high concentrations, this compound acts as a Ca2+ ionophore, leading to an increase in intracellular calcium levels.[1] This disrupts the mitochondrial transmembrane potential and triggers the overproduction of reactive oxygen species (ROS).[1] The surge in ROS activates the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[1] Furthermore, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[4]

Ferutinin_Anticancer_Pathway This compound This compound (High Conc.) Ca2_Influx Increased Intracellular Ca2+ This compound->Ca2_Influx Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Mitochondria Mitochondrial Dysfunction Ca2_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Cytochrome c release Bax->Caspase9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in preclinical models.[7] This activity is attributed to its ability to modulate inflammatory pathways.

Experimental Protocols
2.1.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Treatment: Animals are pre-treated with this compound (e.g., 100 mg/kg, intraperitoneally) or a control vehicle.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the paw volume in the treated group to the control group.

Signaling Pathways in Anti-inflammatory Activity

While the precise anti-inflammatory signaling pathway of this compound is still under full investigation, many natural compounds with similar structures exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation. Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins (ILs).[9][10] It is hypothesized that this compound may interfere with one or more steps in this cascade.

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_translocation NF-κB Nuclear Translocation IkBa_p->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, ILs) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK NFkB_complex

Hypothesized inhibition of the NF-κB pathway by this compound.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in models of neuroinflammation.[11] Its activity is linked to its antioxidant and estrogenic properties.[11]

Experimental Protocols
3.1.1. In Vitro Neuroinflammation Model

This model uses cultured neuronal and glial cells to study the effects of inflammatory stimuli and potential neuroprotective compounds.[11]

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) and human oligodendrocytes (e.g., MO3.13) are co-cultured.[11]

  • Treatment: Cells are pre-treated with a non-toxic concentration of this compound (e.g., 33 nM) for 24 hours.[11]

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium for 24 hours to induce an inflammatory response.[11]

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using methods like the MTT assay.

    • Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFDA). Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels.[11]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are multifaceted. As a phytoestrogen, it can interact with estrogen receptors in the brain, which are known to be involved in neuroprotection.[1] Additionally, this compound can stimulate nitric oxide synthase (NOS) activity and inositol monophosphate accumulation in the brain, suggesting an activation of phosphoinositide breakdown and nitric oxide (NO) production.[12] NO is a critical signaling molecule in the nervous system. Furthermore, in inflammatory conditions like those induced by LPS, this compound can mitigate neuronal damage by reducing oxidative stress, as evidenced by decreased ROS and MDA levels.[11]

Neuroprotection_Workflow Start Co-culture of Neurons (SH-SY5Y) and Oligodendrocytes (MO3.13) Pretreatment Pre-treatment with This compound (33 nM, 24h) Start->Pretreatment Control Control (No Treatment) Start->Control LPS_Only LPS Only Start->LPS_Only LPS_Treatment LPS Treatment (1 µg/mL, 24h) Pretreatment->LPS_Treatment Assessment Assessment of Neuroprotection LPS_Treatment->Assessment Control->Assessment LPS_Only->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability ROS ROS Levels (DCFDA) Assessment->ROS MDA MDA Levels Assessment->MDA

Workflow for assessing the neuroprotective effects of this compound.

Antimicrobial Activity

This compound has demonstrated notable antibacterial and anti-biofilm activity, particularly against Gram-positive bacteria.[13]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is determined by its minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismActivityConcentration (µM)Reference
Staphylococcus aureusMIC25[13][14]
MBC25[14]
BPC25[13]
Staphylococcus epidermidisMIC50[14]

MBC: Minimum Bactericidal Concentration; BPC: Biofilm Preventive Concentration

Experimental Protocols
4.2.1. Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.2.2. Anti-Biofilm Activity Assessment
  • Biofilm Prevention: this compound is added to the wells of a microtiter plate along with the bacterial inoculum. After incubation, the ability of the bacteria to form a biofilm on the surface of the well is assessed, often by staining with crystal violet. The biofilm preventive concentration (BPC) is the lowest concentration that prevents biofilm formation.[13]

  • Biofilm Disruption: Pre-formed biofilms are treated with various concentrations of this compound. The extent of biofilm disruption is quantified by measuring the reduction in viable cells within the biofilm (e.g., by colony-forming unit counting).[13]

Conclusion

This compound, a natural compound from Ferula species, exhibits a remarkable range of biological activities with significant therapeutic potential. Its dose-dependent effects, particularly its selective cytotoxicity towards cancer cells and its protective actions at lower concentrations, make it a compelling candidate for further drug development. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this promising molecule. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic strategies.

References

Ionophoretic properties and calcium signaling of Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Ionophoretic Properties and Calcium Signaling of Ferutinin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a daucane sesquiterpenoid isolated from plants of the Ferula genus, has garnered significant scientific interest due to its diverse biological activities, including phytoestrogenic, cytotoxic, and antioxidant effects.[1][2][3] A primary mechanism underpinning its potent biological actions is its remarkable ability to act as a calcium ionophore. This guide provides a comprehensive technical overview of this compound's ionophoretic properties and its profound impact on cellular calcium signaling pathways. We will delve into its mechanism of action, from inducing biphasic calcium fluxes to triggering mitochondrial dysfunction and apoptosis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

This compound's Core Ionophoretic Properties

An ionophore is a lipid-soluble molecule that facilitates the transport of ions across a lipid bilayer. This compound has been conclusively identified as a potent and selective ionophore for calcium ions (Ca²⁺).[4]

Mechanism of Ion Transport: this compound increases the permeability of both artificial and cellular membranes to Ca²⁺ in a concentration-dependent manner, typically within the range of 1-50 µM.[4][5] This action has been observed across various membrane types, including those of thymocytes, mitochondria, sarcoplasmic reticulum, and liposomes.[4][5][6] The stoichiometry of the this compound-Ca²⁺ complex, which facilitates this transport, has been suggested to be 2:1 (two this compound molecules to one Ca²⁺ ion), although a 1:1 complex may form in certain membrane environments.[4][7] Spectroscopic and theoretical studies indicate that this compound coordinates with Ca²⁺ via the hydroxyl group of its ferutinol moiety and the carboxyl oxygen of its complex ether bond.[7]

Modulation of Cellular Calcium Signaling

This compound exerts a dramatic and multi-faceted influence on intracellular calcium homeostasis, which is central to its cytotoxic and signaling effects.

Biphasic Elevation of Intracellular Calcium ([Ca²⁺]i)

In various cell types, including Jurkat T-cells, this compound induces a characteristic biphasic increase in cytosolic Ca²⁺ concentration.[8][9]

  • Initial Rapid Peak: A swift, transient spike in [Ca²⁺]i results from the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum. This initial phase can be inhibited by intracellular Ca²⁺ chelators like BAPTA-AM.[8][9]

  • Sustained Plateau Phase: Following the initial peak, a prolonged, sustained elevation of [Ca²⁺]i is maintained by the influx of extracellular calcium. This secondary phase is sensitive to inhibition by extracellular Ca²⁺ chelators such as EGTA and involves the activation of L-type calcium channels.[8][9][10]

Mitochondrial Calcium Overload and Dysfunction

The sustained increase in cytosolic Ca²⁺ leads to its subsequent accumulation within mitochondria.[11] While this compound can stimulate Ca²⁺ permeability in isolated mitochondria, this process appears to be independent of the primary mitochondrial calcium uniporter (MCU), as it is not blocked by the MCU inhibitor Ruthenium Red.[12][13] This mitochondrial Ca²⁺ overload is a critical event that initiates a cascade of deleterious effects:

  • Loss of Mitochondrial Transmembrane Potential (ΔΨm): this compound, at concentrations of 10-60 µM, dose-dependently dissipates the inner mitochondrial membrane potential.[12][13]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of high matrix Ca²⁺ and membrane depolarization leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[12][13] This event, which can be partly diminished by cyclosporin A, further collapses the ΔΨm.[12]

  • Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction, particularly at the level of respiratory chain complexes I and III, results in the overproduction of ROS.[1][6]

  • Induction of Apoptosis: The culmination of these mitochondrial events—loss of ΔΨm, mPTP opening, and ROS generation—triggers the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors and the activation of effector caspases, such as caspase-3, leading to programmed cell death.[1][8][9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data extracted from various studies, detailing the concentration-dependent effects of this compound.

Table 1: Effects of this compound on Cellular and Mitochondrial Parameters

Parameter Cell Type / System This compound Concentration Observed Effect Reference(s)
Ca²⁺ Permeability Thymocytes, Mitochondria, SR, Liposomes 1-50 µM Increased permeability to Ca²⁺. [4][5]
Mitochondrial Respiration Isolated Rat Liver Mitochondria 5-27 µM Decreased state 3 respiration. [12][13]
Mitochondrial Membrane Potential (ΔΨm) Isolated Rat Liver Mitochondria 10-60 µM Dose-dependent dissipation of ΔΨm. [12][13]
Membrane Permeabilization Human Red Blood Cell Ghosts ≥ 40 µM Permeabilized the cell membrane. [10][14]

| Intracellular Ca²⁺ | Dental Pulp Stem Cells | 10 µg/mL | Significant increase after 24 hours. |[15] |

Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

Cell Line Cell Type Exposure Time IC₅₀ Value Reference(s)
MCF-7 Human Breast Cancer 72 hours 29 µg/mL [16]
TCC Human Bladder Cancer 72 hours 24 µg/mL [16]
HFF3 Human Foreskin Fibroblasts (Normal) 72 hours 36 µg/mL [16]

| PC-3 | Human Prostate Cancer | Not Specified | 16.7 µM |[1] |

Mandatory Visualizations: Signaling Pathways and Workflows

Ferutinin_Calcium_Signaling cluster_extracellular Extracellular Space cluster_cell Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_cyto [Ca²⁺]i ↑↑ Ca_mito Ca²⁺ Overload Ca_cyto->Ca_mito Uptake ROS ROS ↑ Casp3_act Activated Caspase-3 Apoptosis Apoptosis Casp3_act->Apoptosis Ca_er Ca²⁺ Store Ca_er->Ca_cyto delta_psi ΔΨm Collapse Ca_mito->delta_psi mPTP mPTP Opening mPTP->ROS Casp3 Caspase-3 mPTP->Casp3 Pro-apoptotic factor release delta_psi->mPTP This compound This compound This compound->Ca_er 1. Mobilization This compound->L_channel 2. Activation L_channel->Ca_cyto Influx Casp3->Casp3_act

Intracellular_Calcium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Culture Cells on Coverslips A2 Load with Ca²⁺ Indicator (e.g., Fura-2 AM, Fluo-4) A1->A2 A3 Wash to Remove Excess Dye A2->A3 B1 Mount on Microscope Stage in Buffer A3->B1 B2 Record Baseline Fluorescence B1->B2 B3 Add this compound B2->B3 B4 Record Post-Stimulation Fluorescence B3->B4 C1 Correct for Background B4->C1 C2 Calculate Fluorescence Ratio (Ratiometric Dyes) or Intensity Change (ΔF/F₀) C1->C2 C3 Convert to [Ca²⁺]i (if calibrated) C2->C3

Mitochondrial_Function_Workflow cluster_isolation Mitochondrial Isolation cluster_measurements Measurements iso1 Homogenize Tissue/Cells in Isolation Buffer iso2 Differential Centrifugation to Pellet Mitochondria iso1->iso2 iso3 Resuspend & Quantify Mitochondrial Protein iso2->iso3 Mito Isolated Mitochondria iso3->Mito ca1 ca1 Mito->ca1 pot1 pot1 Mito->pot1 resp1 resp1 Mito->resp1 ca2 ca2 ca1->ca2 pot2 pot2 pot1->pot2 resp2 resp2 resp1->resp2 ca3 ca3 ca2->ca3 pot3 pot3 pot2->pot3 resp3 resp3 resp2->resp3 resp4 resp4 resp3->resp4

Key Experimental Protocols

The investigation of this compound's effects relies on a suite of well-established bioanalytical techniques.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol is designed to measure changes in cytosolic free calcium in live cells.

  • Cell Preparation: Cells are cultured on glass coverslips suitable for microscopy.

  • Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • Measurement: After loading, cells are washed and mounted on a fluorescence microscope. A baseline fluorescence is recorded before the addition of this compound. The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon this compound addition is monitored over time, reflecting the change in [Ca²⁺]i.[17]

  • Controls: To distinguish between intracellular release and extracellular influx, experiments are repeated in a Ca²⁺-free buffer containing EGTA.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This method quantifies the electrical potential across the inner mitochondrial membrane.

  • Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or Safranine O, accumulate in the mitochondrial matrix driven by the negative-inside ΔΨm.

  • Procedure for Intact Cells: Live cells are loaded with a low concentration of TMRM. The fluorescence intensity within the mitochondria is measured using confocal microscopy. A decrease in fluorescence indicates depolarization (loss of ΔΨm).[17][18]

  • Procedure for Isolated Mitochondria: Isolated mitochondria are incubated in a buffer with a ΔΨm-sensitive dye. The fluorescence is measured using a fluorometer. The addition of this compound will cause a decrease in fluorescence if it dissipates the membrane potential.[12]

Measurement of Mitochondrial Calcium

This protocol specifically measures Ca²⁺ uptake into the mitochondrial matrix.

  • Principle: Utilize fluorescent indicators that can be targeted to or preferentially accumulate in mitochondria, such as Rhod-2 AM.[19][20][21]

  • Procedure for Permeabilized Cells: To eliminate cytosolic dye signals, the plasma membrane is selectively permeabilized with a mild detergent like digitonin. This allows direct access to the mitochondria.[17][19] Cells are then incubated with a Ca²⁺ indicator (e.g., Fluo-4) and a ΔΨm dye (e.g., TMRM) to simultaneously monitor Ca²⁺ uptake and its effect on mitochondrial health.[17]

  • Procedure for Isolated Mitochondria: Mitochondria are isolated via differential centrifugation. They are then suspended in a buffer containing a low-affinity Ca²⁺ indicator like Calcium Green-5N, which measures the disappearance of Ca²⁺ from the external buffer as it is taken up by the mitochondria.[19][21]

Cell Viability and Apoptosis Assays

These assays quantify the cytotoxic and apoptosis-inducing effects of this compound.

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of living cells. It is used to determine IC₅₀ values.[22][23]

  • Flow Cytometry with Annexin V/Propidium Iodide (PI): This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[23]

  • DNA Laddering: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis. Apoptotic cells exhibit a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.[22]

Conclusion

This compound's identity as a potent Ca²⁺ ionophore is fundamental to its biological activity. By disrupting cellular calcium homeostasis, it initiates a well-defined signaling cascade that begins with Ca²⁺ release from the ER, progresses to extracellular Ca²⁺ influx, and culminates in mitochondrial overload. This mitochondrial stress, characterized by membrane depolarization, mPTP opening, and ROS production, serves as a direct trigger for the intrinsic apoptotic pathway. The dose-dependent nature of these effects underscores the potential for this compound as a lead compound in drug development, particularly in oncology, while also highlighting the need for careful toxicological evaluation. The experimental frameworks detailed herein provide a robust basis for further investigation into the nuanced mechanisms of this compound and other ionophoric compounds.

References

Dose-dependent effects of Ferutinin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Dose-Dependent Effects of Ferutinin in vitro

Introduction

This compound is a natural sesquiterpene lactone, a type of terpenoid, primarily isolated from plants of the Ferula genus, such as Ferula ovina and Ferula communis.[1] This bioactive compound has garnered significant attention in the scientific community for its diverse pharmacological activities, which are notably dose-dependent.[2][3] In vitro and in vivo studies have revealed that this compound exhibits a biphasic effect: at low concentrations, it demonstrates antioxidant, anti-inflammatory, and protective properties, while at higher concentrations, it acts as a potent cytotoxic and pro-apoptotic agent against various cancer cell lines.[2][4]

This technical guide provides a comprehensive overview of the dose-dependent effects of this compound observed in in vitro studies. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms. The dual nature of its activity—protective at low doses and cytotoxic at high doses—makes this compound a fascinating subject for therapeutic development, from cancer treatment to cardioprotection.[1][5]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound is highly dependent on its concentration and the cell type being studied. The following tables summarize the quantitative data from various in vitro experiments.

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 Value (µM)Notes
MCF-7Estrogen-Dependent Breast Cancer37[6]A this compound analogue showed enhanced potency with an IC50 of 1 µM.[6]
PC-3Prostate Cancer16.7[2]Demonstrates significant activity against prostate cancer cells.
MDA-MB-231Estrogen-Independent Breast Cancer> 50[6]Indicates lower cytotoxicity in estrogen-independent breast cancer cells.
TCCBladder CancerNot specifiedStudies confirm cytotoxic and DNA-damaging effects, but the specific IC50 is not detailed in the provided abstracts.[7][8]
HFF3Normal Human FibroblastsNot specifiedThis compound shows selective toxicity, with significantly lower effects on normal cells compared to cancer cells.[7][8]
Table 2: Dose-Dependent Pro-Apoptotic Effects of this compound

Higher concentrations of this compound actively induce programmed cell death (apoptosis) in cancer cells.

Cell LineConcentrationObserved Effect
MCF-737 µg/mL71% of cells showed condensed chromatin and fragmented nuclei.[9]
MCF-737 µg/mLApproximately 10% of cells detected in the sub-G1 phase (apoptotic).[9]
MCF-774 µg/mLApproximately 45% of cells detected in the sub-G1 phase.[9]
Jurkat (T-leukemia)Not specifiedInduces apoptosis preceded by a loss of mitochondrial transmembrane potential and an increase in ROS.[10]
Human Erythrocytes≥ 40 µMPermeabilizes the cell membrane, leading to eryptosis (RBC apoptosis).[11][12]
Table 3: Dose-Dependent Protective and Signaling Effects of this compound

At lower concentrations, this compound exhibits protective and modulatory effects.

Cell LineConcentrationObserved Effect
H9C2 (Cardiomyocytes)0.25 µMSignificantly reduced Reactive Oxygen Species (ROS) production induced by H₂O₂.[4][5][13][14]
H9C2 (Cardiomyocytes)0.25 µMProtected against Doxorubicin-induced cell mortality.[5][13][14]
Human ErythrocytesLow DoseActivates P-type and L-type Ca²⁺ channels.[11][12]
VariousLow DoseReduces free radical production and increases levels of antioxidant enzymes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection via Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies apoptotic cells by identifying those with fractional DNA content (the "sub-G1" peak).

  • Principle: PI is a fluorescent intercalating agent that stains DNA. In non-viable or membrane-compromised apoptotic cells, PI can enter and stain the nucleus. The fluorescence intensity is proportional to the DNA content. Apoptotic cells undergoing DNA fragmentation will have a lower DNA content and appear before the G1 peak in a histogram.

  • Protocol:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., 37 and 74 µg/ml) for 24-48 hours.[9]

    • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Fixation: Wash the cell pellet with cold PBS and fix in 70% ice-cold ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes in the dark.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.

    • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the sub-G1 population.

Analysis of Intracellular Calcium ([Ca²⁺]i) Mobilization

This compound's ionophoric properties are studied by measuring changes in intracellular calcium concentration.

  • Principle: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a spectral shift or intensity change upon binding to Ca²⁺.

  • Protocol:

    • Cell Loading: Incubate cells (e.g., Jurkat T-cells) with a calcium indicator dye in a suitable buffer.

    • Baseline Measurement: Place the dye-loaded cells in a fluorometer or on a fluorescence microscope and measure the baseline fluorescence.

    • Treatment: Add this compound at the desired concentration and continuously record the fluorescence signal over time.

    • Channel Blocker Analysis: To identify the source of calcium influx, pre-incubate cells with specific calcium channel blockers (e.g., verapamil for L-type channels) or chelators (e.g., EGTA for extracellular Ca²⁺) before adding this compound.[10]

    • Data Analysis: Plot fluorescence intensity (or ratio for ratiometric dyes like Fura-2) versus time to visualize the change in [Ca²⁺]i.

Signaling Pathways and Visualizations

This compound's dose-dependent effects are mediated by distinct signaling pathways.

High-Dose this compound: Pro-Apoptotic Pathway

At high concentrations, this compound acts as a calcium ionophore, triggering a cascade of events that leads to mitochondrial-dependent apoptosis.[1][10] This process involves a massive influx of Ca²⁺ into the cytosol and mitochondria, which induces the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspase-3, culminating in cell death.[10]

Pro_Apoptotic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion Ca_ext Ca²⁺ Ca_int Cytosolic Ca²⁺ (Increased) Ca_ext->Ca_int Influx This compound High-Dose this compound Membrane Plasma Membrane This compound->Membrane Acts as Ionophore Mito_Ca Mitochondrial Ca²⁺ Overload Ca_int->Mito_Ca mPTP mPTP Opening Mito_Ca->mPTP MMP Loss of ΔΨm mPTP->MMP CytC Cytochrome c Release MMP->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pro-apoptotic signaling pathway of high-dose this compound.

Low-Dose this compound: Antioxidant and Protective Pathway

At low concentrations, this compound enhances the cell's antioxidant defenses. It reduces the production of reactive oxygen species (ROS) and increases the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2][15] This mechanism is crucial for its protective effects, such as mitigating doxorubicin-induced cardiotoxicity.[5]

Antioxidant_Pathway cluster_cell Cell This compound Low-Dose this compound ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes Upregulates Cell_Stress Oxidative Stress & Damage ROS->Cell_Stress Antioxidant_Enzymes->ROS Neutralizes Protection Cell Protection & Survival Cell_Stress->Protection

Caption: Antioxidant and protective pathway of low-dose this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for investigating the dose-dependent effects of this compound in vitro, from initial cell culture to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., MCF-7, H9C2) Dose_Prep 2. This compound Dose Preparation (Serial Dilutions) Treatment 3. Cell Treatment (24-72h incubation) Dose_Prep->Treatment Cytotoxicity 4a. Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis 4b. Apoptosis Assay (Flow Cytometry, Staining) Treatment->Apoptosis Signaling 4c. Mechanistic Assays (Ca²⁺, ROS, Western Blot) Treatment->Signaling Data_Analysis 5. Data Interpretation (IC50, % Apoptosis) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis

Caption: General workflow for in vitro analysis of this compound.

References

Ferutinin's Impact on Cellular Oxidative Stress: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has demonstrated a significant, dose-dependent impact on cellular oxidative stress. At lower concentrations, it exhibits potent antioxidant properties by augmenting endogenous antioxidant defense mechanisms. Conversely, at higher concentrations, it can act as a pro-oxidant, inducing apoptosis in cancer cells. This dual functionality positions this compound as a compound of interest for further investigation in both cytoprotective and anticancer therapeutic strategies. This technical guide provides an in-depth analysis of the available data on this compound's effects on oxidative stress, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Cellular oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has emerged as a promising natural compound with the ability to modulate this delicate balance. This document synthesizes the current understanding of this compound's antioxidant and pro-oxidant activities, with a focus on its impact on key cellular markers of oxidative stress.

Quantitative Data on this compound's Antioxidant Effects

The antioxidant activity of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Antioxidant Effects of this compound in Mice

ParameterModelThis compound DosageObserved EffectSignificanceReference
Superoxide Dismutase (SOD) ActivityBalb/c Mice (Liver & Kidney)500 µg/kg and 1000 µg/kgUpregulatedp < 0.05[1][2][3]
Catalase (CAT) ActivityBalb/c Mice (Liver & Kidney)500 µg/kg and 1000 µg/kgUpregulatedp < 0.05[1][2][3]
Lipid PeroxidationBalb/c Mice (Liver)500 µg/kg and 1000 µg/kgSignificantly Decreasedp < 0.05[1][2][3]

Table 2: In Vitro Antioxidant Effects of this compound

ParameterCell LineThis compound ConcentrationObserved EffectSignificanceReference
Reactive Oxygen Species (ROS) ProductionH9C2 Cardiomyocytes0.25 µM, 1 µM, and 2.5 µMSignificant Reduction in H₂O₂-induced ROSNot specified[4]

Proposed Mechanism of Action: The Nrf2 Signaling Pathway

While direct experimental evidence for this compound is still emerging, the antioxidant effects of many phytoestrogens are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf sMaf Nrf2_nuc->Maf Nrf2_Maf Nrf2-Maf Complex ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization Nrf2_Maf->ARE Binds to

A proposed signaling pathway for this compound's antioxidant activity via Nrf2.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature on this compound's impact on oxidative stress.

In Vivo Studies in Mice
  • Animal Model: Male Balb/c mice are typically used.[1][2][3]

  • Treatment: this compound is administered orally, dissolved in drinking water, at concentrations of 500 µg/kg and 1000 µg/kg body weight for a specified period.[1][2][3] A control group receives untreated water.

  • Tissue Preparation: After the treatment period, mice are euthanized, and liver and kidney tissues are harvested, washed in cold phosphate-buffered saline (PBS), and homogenized for subsequent biochemical assays.

  • Measurement of Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD) Activity: SOD activity is measured spectrophotometrically by monitoring the inhibition of the autoxidation of pyrogallol.

    • Catalase (CAT) Activity: CAT activity is determined by measuring the rate of hydrogen peroxide decomposition at 240 nm.

  • Lipid Peroxidation Assay (Malondialdehyde - MDA): MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.

In Vitro Studies
  • Cell Culture: H9C2 rat cardiomyocyte cells are a common model for in vitro studies of cardiotoxicity and oxidative stress.[4] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress in the cells.[4]

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.25 µM, 1 µM, 2.5 µM) for a specific duration before the addition of the oxidative stressor.[4]

  • Measurement of Intracellular ROS:

    • H2DCF-DA Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[8][9][10][11]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cellular oxidative stress.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., H9C2 cells) Ferutinin_Treatment_vitro This compound Treatment (Various Concentrations) Cell_Culture->Ferutinin_Treatment_vitro Oxidative_Stressor Induction of Oxidative Stress (e.g., H₂O₂) Ferutinin_Treatment_vitro->Oxidative_Stressor Western_Blot Western Blot Analysis (Nrf2, HO-1, etc.) Ferutinin_Treatment_vitro->Western_Blot ARE_Luciferase ARE-Luciferase Reporter Assay Ferutinin_Treatment_vitro->ARE_Luciferase ROS_Measurement ROS Measurement (H2DCF-DA Assay) Oxidative_Stressor->ROS_Measurement Cell_Viability Cell Viability Assay (MTT Assay) Oxidative_Stressor->Cell_Viability Data_Analysis Statistical Analysis ROS_Measurement->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis ARE_Luciferase->Data_Analysis Animal_Model Animal Model (e.g., Balb/c Mice) Ferutinin_Treatment_vivo This compound Administration (Oral Gavage) Animal_Model->Ferutinin_Treatment_vivo Tissue_Harvesting Tissue Harvesting (Liver, Kidney) Ferutinin_Treatment_vivo->Tissue_Harvesting Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT) Tissue_Harvesting->Enzyme_Assays MDA_Assay Lipid Peroxidation Assay (MDA) Tissue_Harvesting->MDA_Assay Enzyme_Assays->Data_Analysis MDA_Assay->Data_Analysis Conclusion Conclusion on this compound's Antioxidant Efficacy and Mechanism Data_Analysis->Conclusion

A typical experimental workflow for studying this compound's antioxidant effects.

Conclusion

This compound demonstrates significant potential as a modulator of cellular oxidative stress. Its ability to upregulate key antioxidant enzymes and reduce lipid peroxidation underscores its cytoprotective capabilities at low concentrations. The proposed activation of the Nrf2 signaling pathway provides a plausible molecular mechanism for these effects, though further direct experimental validation is required. The dual nature of this compound, acting as a pro-oxidant at higher concentrations, also opens avenues for its investigation as a potential anticancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural compound.

References

Ferutinin: A Technical Deep Dive into its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferutinin, a sesquiterpene coumarin predominantly isolated from plants of the Ferula genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, consolidating current scientific knowledge for researchers and professionals in drug development. This document details the compound's effects on key inflammatory pathways, presents available quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms. The evidence suggests that this compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the NF-κB signaling pathway and influencing the production of inflammatory mediators. However, the available data also indicates that its effects can be dose- and tissue-specific, warranting further investigation to fully elucidate its therapeutic potential.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a natural compound found in various Ferula species, has demonstrated a range of biological effects, including phytoestrogenic, cytotoxic, and antioxidant activities.[1][2] Its anti-inflammatory potential is an area of growing research, with studies suggesting its ability to modulate key signaling pathways involved in the inflammatory cascade. This guide aims to provide a comprehensive technical overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in preclinical models of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to assess the in vivo activity of potential anti-inflammatory compounds.

Quantitative Data
Model Species Compound Dose Effect Reference
Carrageenan-induced paw edemaRatThis compound100 mg/kgAnti-inflammatory effect observed[3]

This data is derived from a review article. The original primary study with detailed dose-response data and statistical analysis is yet to be fully identified.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is a generalized representation based on standard methods used in pharmacological research.[4][5]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac

  • Vehicle (e.g., saline, DMSO, or appropriate solvent for this compound)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=5-6 per group):

    • Vehicle control group

    • Positive control group (e.g., Indomethacin, 10 mg/kg)

    • This compound-treated groups (various doses)

  • Compound Administration: Administer this compound or the positive control intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before carrageenan injection. The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow Diagram:

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Post-experiment A Animal Acclimatization B Grouping A->B C Compound Administration B->C D Induction of Edema (Carrageenan Injection) C->D E Measurement of Paw Volume D->E F Data Analysis (% Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through its interaction with key signaling pathways and its influence on the production of pro-inflammatory molecules.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

While direct evidence for this compound's interaction with specific components of the NF-κB pathway is still emerging, many natural compounds with similar structures exert their anti-inflammatory effects by inhibiting this pathway at various levels.

Potential points of intervention for this compound in the NF-κB pathway:

  • Inhibition of IKK activation: Preventing the phosphorylation of IκBα.

  • Inhibition of IκBα degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.

  • Inhibition of p65 nuclear translocation: Preventing the active NF-κB dimer from reaching its target genes.

  • Inhibition of p65 phosphorylation: Reducing the transcriptional activity of NF-κB.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα degradation & p65/p50 translocation Ferutinin_target1 This compound? Ferutinin_target1->IKK Inhibits? Ferutinin_target2 This compound? Ferutinin_target2->IkBa Prevents degradation? Ferutinin_target3 This compound? Ferutinin_target3->p65_p50_nuc Inhibits translocation? DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Potential mechanisms of this compound's interference with the NF-κB signaling pathway.

Effects on Pro-inflammatory Enzymes and Mediators

The expression of COX-2 and iNOS is upregulated during inflammation, leading to the production of prostaglandins and nitric oxide (NO), respectively. These molecules are key mediators of the inflammatory response.

While direct inhibitory data for this compound on COX-2 and iNOS activity is limited, one study intriguingly reported that this compound increases nitric oxide synthase activity in the median eminence of the rat brain.[1] This suggests that the effect of this compound on NO production may be tissue-specific and context-dependent, highlighting the need for further research in inflammatory models.

Experimental Protocols:

  • Nitric Oxide Production Assay (Griess Assay): This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants of macrophages (e.g., RAW 264.7) stimulated with LPS.[6][7]

  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: These assays typically use purified enzymes and measure the production of prostaglandins (e.g., PGE2) from arachidonic acid using methods like ELISA or LC-MS/MS.[4][8][9]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response. They are activated by various stimuli, including LPS, and can lead to the activation of transcription factors like AP-1 and contribute to the expression of pro-inflammatory genes. The potential for this compound to modulate these pathways is an area for future investigation.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Ferutinin_target This compound? Ferutinin_target->MAPK Inhibits? Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Summary and Future Directions

This compound demonstrates anti-inflammatory properties in preclinical models, with evidence pointing towards the modulation of the NF-κB signaling pathway as a key mechanism of action. Its dose-dependent and potentially tissue-specific effects underscore the complexity of its pharmacological profile.

Key Gaps in Current Knowledge:

  • Quantitative in vitro data: There is a lack of specific IC50 values for this compound's inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (COX-2, iNOS) in relevant inflammatory cell models.

  • Detailed mechanistic studies: The precise molecular targets of this compound within the NF-κB and MAPK signaling pathways have not been fully elucidated. Studies investigating its effects on IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation and phosphorylation are needed.

  • Dose-response relationships: Comprehensive in vivo studies are required to establish a clear dose-response relationship for the anti-inflammatory effects of this compound and to determine its therapeutic window.

  • Structure-activity relationship studies: Investigating the anti-inflammatory activity of this compound analogues could lead to the development of more potent and selective compounds.

Addressing these knowledge gaps through further rigorous investigation will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies. This technical guide serves as a foundation for such future research, providing a structured overview of the current understanding of this compound's anti-inflammatory effects.

References

Molecular targets of Ferutinin in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Targets of Ferutinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural sesquiterpene ester derived from plants of the Ferula genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular targets of this compound in biological systems. It elucidates the compound's dose-dependent dual role as both a pro-oxidant and an antioxidant, its phytoestrogenic properties through interactions with estrogen receptors, and its primary mechanism of inducing apoptosis via the intrinsic mitochondrial pathway. This guide synthesizes current research to present detailed signaling pathways, quantitative data on its cytotoxic effects, and the experimental protocols used to elucidate these mechanisms, aiming to support further research and drug development efforts.

Introduction

This compound is a bioactive phytochemical primarily extracted from Ferula communis and other related species[1][2][3]. Structurally, it is a daucane sesquiterpenoid esterified with p-hydroxybenzoic acid. Its biological effects are notably dose-dependent. At low concentrations, this compound exhibits antioxidant, anti-inflammatory, and protective properties[1][4]. Conversely, at high concentrations, it acts as a pro-oxidant and cytotoxic agent, making it a compound of interest for anticancer research[1][4]. Its structural similarity to steroid hormones also confers potent phytoestrogenic activity[1][4]. This guide details its key molecular interactions and the downstream cellular consequences.

Primary Molecular Targets and Signaling Pathways

This compound exerts its biological effects by engaging multiple molecular targets, primarily centered around estrogen receptors and mitochondria, which in turn modulate critical signaling pathways involved in cell survival, proliferation, and death.

Estrogen Receptors (ER) and GPER

This compound is classified as a phytoestrogen due to its ability to bind and modulate estrogen receptors[1].

  • Estrogen Receptor Alpha (ERα) and Beta (ERβ): this compound displays a significant binding affinity for both nuclear estrogen receptor subtypes, with a notably higher affinity for ERα compared to ERβ[1]. Its effect is context-dependent; it can act as an estrogen agonist, increasing ERα expression when administered alone, or as an antagonist, decreasing the response to estradiol when co-administered[1][3][5]. This interaction allows this compound to modulate the expression of estrogen-responsive genes that control processes like cell proliferation[1].

  • G Protein-Coupled Estrogen Receptor (GPER/GPR30): this compound also binds to GPER, a membrane-associated estrogen receptor that mediates rapid, non-genomic signaling events[1][4]. Activation of GPER can trigger downstream cascades, including the MEK/ERK and PI3K/Akt pathways, and lead to intracellular calcium mobilization[2][6][7][8].

The activation of ERα and GPER by this compound initiates signaling cascades that are critical in cellular processes like osteoblastic differentiation and cell proliferation. The PI3K/Akt and MEK/ERK pathways are key mediators of these effects[2].

ER_GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER PI3K PI3K GPER->PI3K Activates MEK MEK GPER->MEK Activates Akt Akt PI3K->Akt ERa ERα Akt->ERa Modulates ERK ERK MEK->ERK ERa->PI3K Activates ERE Estrogen Response Elements (ERE) ERa->ERE Binds GeneExp Gene Expression (Proliferation, Differentiation) ERE->GeneExp Regulates This compound This compound This compound->GPER This compound->ERa

This compound-mediated estrogen receptor signaling.
Mitochondria-Mediated Apoptosis

At higher concentrations, this compound's primary anticancer mechanism is the induction of apoptosis, predominantly through the intrinsic (mitochondrial) pathway[1]. This process is initiated by this compound's activity as a Ca²⁺ ionophore[9][10].

  • Mitochondrial Permeability and ROS Production: this compound increases the permeability of the mitochondrial membrane to cations, especially Ca²⁺[4]. This influx of calcium disrupts the mitochondrial transmembrane potential and leads to an overproduction of reactive oxygen species (ROS)[1].

  • Regulation of Bcl-2 Family Proteins: The resulting oxidative stress modulates the expression of key apoptosis-regulating proteins. This compound has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.

  • Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability and altered Bax/Bcl-2 ratio lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptotic death[10].

This targeted action, with a preferential effect on tumor cells over normal cells, underscores this compound's potential as a selective anticancer agent[4][10].

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound (High Concentration) Mito Mitochondrial Membrane Permeability Transition This compound->Mito Induces Ca²⁺ Influx Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates ROS ↑ ROS Production Mito->ROS CytC Cytochrome c (Release) Mito->CytC Bcl2->Mito Inhibits Bax->Mito Promotes Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway induced by this compound.

Quantitative Data: Cytotoxicity

The cytotoxic activity of this compound has been quantified in various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
MCF-7Breast Cancer~99.87*24[9][10]
TCCBladder CancerNot explicitly quantified24[10][11]
PC-3Prostate CancerIC₅₀ values reported for various Ferula extracts, some with high this compound content.Not specified[4]

*Calculated from reported 37 µg/mL and molecular weight of 370.47 g/mol .[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the molecular targets and bioactivity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization[12][13][14][15].

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, TCC, HFF3) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment[12].

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 100 µM) and appropriate vehicle controls (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere[12].

  • MTT Addition: Following incubation, add 10 µL of MTT solution (stock solution of 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[12][16].

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[16].

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise[16].

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound (Varying Concentrations) A->B C 3. Incubate (e.g., 24h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) (Purple Formazan Forms) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Workflow for the MTT cytotoxicity assay.
Analysis of Apoptotic Proteins (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2, in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors[17].

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[17].

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17][18].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, and a loading control like mouse anti-β-actin) overnight at 4°C[18][19].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature[18].

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins (Bax, Bcl-2) to the loading control (β-actin) to determine relative protein expression levels and calculate the Bax/Bcl-2 ratio[20].

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with well-defined, dose-dependent molecular targets. Its phytoestrogenic activity via ERα and GPER, coupled with its potent ability to induce mitochondria-mediated apoptosis in cancer cells, highlights its therapeutic potential. The dualistic nature of its activity—protective at low doses and cytotoxic at high doses—warrants careful consideration in the design of future therapeutic strategies.

Further research should focus on in vivo studies to validate the in vitro findings and to establish a therapeutic window. A deeper investigation into the downstream effectors of GPER signaling and the potential for this compound to overcome chemoresistance in cancer cells could open new avenues for its clinical application. The development of synthetic analogues may also enhance its potency and selectivity, paving the way for novel anticancer and hormone-related therapies.

References

Pharmacological Profile of Ferutinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin is a natural sesquiterpene ester, primarily isolated from plants of the Ferula genus, such as Ferula communis, Ferula ovina, and Ferula hermonis.[1] This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Exhibiting a dual, dose-dependent nature, this compound acts as an antioxidant and cytoprotective agent at low concentrations, while demonstrating pro-oxidant and cytotoxic effects at higher doses.[2] Its pharmacological profile is extensive, encompassing estrogenic, anti-inflammatory, antiproliferative, and anticancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified across various experimental models. These data are summarized below to provide a clear comparison of its potency and selectivity.

Cytotoxicity: IC50 Values

This compound has demonstrated cytotoxic effects against a range of cancer cell lines, with varying degrees of potency. Notably, it tends to show a degree of selectivity for cancer cells over normal cell lines.

Cell LineCell TypeIC50 (µM)Reference(s)
MCF-7Human Breast Adenocarcinoma1, 30, 67-81[4][5]
TCCHuman Urothelial Carcinoma67-81[1]
HT29Human Colon Adenocarcinoma67-81[1]
CT26Murine Colon Carcinoma67-81[1]
PC-3Human Prostate Cancer16.7[1]
MDA-MB-231Human Breast Adenocarcinoma (ER-)>30[4]
HFF3Human Foreskin Fibroblast (Normal)98[1]
NIH/3T3Murine Embryonic Fibroblast (Normal)136[1]
Estrogen Receptor Binding Affinity

This compound is classified as a phytoestrogen and exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

ReceptorBinding Affinity (Ki or IC50)NotesReference(s)
ERαIC50 = 33.1 nMAgonist activity[6]
ERβIC50 = 180.5 nMAgonist/Antagonist activity[6]
In Vivo Toxicity
Pharmacokinetics (ADME)

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited in the currently available literature. Further research is required to fully characterize its pharmacokinetic profile.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation. By inhibiting the "destruction complex" (composed of Axin, APC, and GSK3β), this compound prevents the phosphorylation and subsequent degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in osteoblastogenesis.[1][9]

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt_receptor Frizzled/LRP5/6 This compound->Wnt_receptor Dsh Dishevelled (Dsh) Wnt_receptor->Dsh Activates Destruction_complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_complex Inhibits beta_catenin_cyto β-catenin Destruction_complex->beta_catenin_cyto Phosphorylates for degradation beta_catenin_degradation Degradation beta_catenin_cyto->beta_catenin_degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Co-activates Gene_transcription Target Gene Transcription (Osteogenesis) TCF_LEF->Gene_transcription PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival This compound This compound This compound->PI3K Modulates Raf_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf Modulates MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with various concentrations of this compound cell_seeding->treatment incubation_24_72 Incubate for 24-72 hours treatment->incubation_24_72 add_mtt Add MTT reagent to each well incubation_24_72->add_mtt incubation_4h Incubate for 4 hours at 37°C add_mtt->incubation_4h solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance end End read_absorbance->end Comet_Assay_Workflow start Start cell_prep Prepare single-cell suspension from treated and control cells start->cell_prep embedding Embed cells in low-melting-point agarose on a slide cell_prep->embedding lysis Lyse cells to remove membranes and proteins, leaving nucleoids embedding->lysis unwinding Incubate slides in alkaline buffer to unwind DNA lysis->unwinding electrophoresis Perform electrophoresis (damaged DNA migrates from the nucleoid) unwinding->electrophoresis neutralization Neutralize the slides electrophoresis->neutralization staining Stain DNA with a fluorescent dye (e.g., propidium iodide) neutralization->staining visualization Visualize comets under a fluorescence microscope staining->visualization end End visualization->end

References

Ferutinin: A Phytoestrogenic Compound for Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene ester derived from plants of the Ferula genus, has emerged as a promising phytoestrogenic agent with significant potential in the field of bone regeneration. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on bone metabolism, with a particular focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound for conditions such as osteoporosis and other bone-related disorders.

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Current therapeutic strategies often have limitations, prompting the exploration of novel compounds that can promote bone formation. This compound has demonstrated the ability to enhance osteogenic differentiation of various stem cell types and has shown efficacy in animal models of osteoporosis, making it a compelling candidate for further investigation and development.

Mechanism of Action: Signaling Pathways and Epigenetic Regulation

This compound exerts its pro-osteogenic effects through the modulation of key signaling pathways that are crucial for bone formation and homeostasis. The primary mechanisms involve the activation of the canonical Wnt/β-catenin and Bone Morphogenetic Protein 2 (BMP2) signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation. This compound has been shown to activate this pathway in dental pulp stem cells (DPSCs). In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of osteoblast-specific genes.

This compound's influence on this pathway extends to the epigenetic level. It has been demonstrated to induce histone modifications, specifically H3K9 acetylation and H3K4 trimethylation, at the promoter regions of key Wnt pathway genes, WNT3A and DVL3. This epigenetic activation leads to increased expression of these genes, further amplifying the pro-osteogenic signal.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt3a Wnt3a This compound->Wnt3a Upregulates (via epigenetic modification) Frizzled Frizzled Wnt3a->Frizzled Dvl3 Dvl3 Frizzled->Dvl3 LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl3->Destruction_Complex Inhibits beta_catenin_p β-catenin-P Destruction_Complex->beta_catenin_p Phosphorylates beta_catenin β-catenin Destruction_Complex->beta_catenin Releases Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BMP2 BMP2 This compound->BMP2 Increases expression of pathway molecules BMP_Receptor BMP Receptor BMP2->BMP_Receptor Smad1_5_8 Smad1/5/8 BMP_Receptor->Smad1_5_8 Phosphorylates pSmad1_5_8 p-Smad1/5/8 Smad_Complex Smad Complex pSmad1_5_8->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Smad_Complex_n Smad Complex Smad_Complex->Smad_Complex_n Translocation Runx2_Gene Runx2 Gene Smad_Complex_n->Runx2_Gene Activates Runx2_Protein Runx2 Protein Runx2_Gene->Runx2_Protein Transcription & Translation Osteogenic_Genes Osteogenic Gene Expression Runx2_Protein->Osteogenic_Genes Activates Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Stem Cell Culture (e.g., DPSCs, USSCs) Osteogenic_Induction Osteogenic Induction with this compound Cell_Culture->Osteogenic_Induction Proliferation_Assay Proliferation Assay (MTT) Osteogenic_Induction->Proliferation_Assay Differentiation_Assays Differentiation Assays Osteogenic_Induction->Differentiation_Assays Gene_Expression Gene Expression Analysis (qRT-PCR) Osteogenic_Induction->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Osteogenic_Induction->Protein_Analysis ALP_Activity ALP Activity Differentiation_Assays->ALP_Activity Alizarin_Red Alizarin Red S Staining Differentiation_Assays->Alizarin_Red Animal_Model Ovariectomized (OVX) Rat Model Treatment This compound Administration (Oral Gavage) Animal_Model->Treatment Sample_Collection Tissue Collection (Femur, Vertebrae) Treatment->Sample_Collection Histomorphometry Histomorphometric Analysis Sample_Collection->Histomorphometry

Methodological & Application

Ferutinin: A Potent Modulator of Cellular Pathways for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cell Culture

Introduction

Ferutinin, a natural sesquiterpene derivative extracted from plants of the Ferula genus, has garnered significant attention in biomedical research for its diverse biological activities. These activities range from antioxidant and anti-inflammatory effects at low concentrations to potent cytotoxic and pro-apoptotic effects at higher doses, particularly in cancer cell lines.[1][2] This document provides detailed protocols for the experimental use of this compound in cell culture, focusing on its application in cancer research and stem cell differentiation. It includes methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with a summary of its effects on various cell lines and an overview of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its effects through multiple mechanisms. In cancer cells, it is known to induce apoptosis through DNA damage and modulation of key signaling pathways.[3][4] Studies have shown its ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] Furthermore, this compound can influence critical cellular signaling cascades, including the Wnt/β-catenin, MEK/ERK, and PI3K/Akt pathways, which are pivotal in cell proliferation, differentiation, and survival.[6][7] In stem cells, this compound has been demonstrated to promote osteogenic differentiation by modulating the Wnt/β-catenin signaling pathway.[8]

Quantitative Data Summary

The cytotoxic and biological effects of this compound are dose-dependent and vary across different cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other effective concentrations of this compound in various cell types.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
MCF-7Human Breast Cancer37 µg/mL[9]
TCCHuman Bladder CancerNot specified[3]
NTERA2Human Teratocarcinoma39 µM[1]
KYSE30Human Esophageal Cancer58 µM[1]
HFF3Normal Human FibroblastHigher than cancer cells[3]
HDFNormal Human Dermal FibroblastHigher than cancer cells[5]

Table 2: Effective Concentrations of this compound for Biological Effects

Cell LineEffectConcentrationTreatment DurationReference
DPSCsOsteogenic Differentiation10 µg/mL12, 24, and 48 hours[8]
hAFSCsOsteoblastic Differentiation10⁻⁸ M14 or 21 days[7]
MCF-7Apoptosis Induction10, 20, 30 µg/mLNot specified[4]
H9c2Protection against Doxorubicin-induced cardiotoxicity0.25 µM, 1 µM, 2.5 µM3 hours (pretreatment)[10]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cell proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Induce apoptosis in cells by treating them with various concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cell growth, differentiation, and apoptosis.

Ferutinin_Signaling_Pathways cluster_pathways Signaling Pathways This compound This compound ERa ERα This compound->ERa GPR30 GPR30 This compound->GPR30 PI3K PI3K This compound->PI3K MEK MEK This compound->MEK Wnt Wnt This compound->Wnt Apoptosis Apoptosis (Bax↑, Bcl-2↓) This compound->Apoptosis Akt Akt PI3K->Akt Osteogenesis Osteogenic Differentiation Akt->Osteogenesis ERK ERK MEK->ERK ERK->Osteogenesis B_catenin β-catenin Wnt->B_catenin B_catenin->Osteogenesis

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow for this compound Treatment

The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.

Ferutinin_Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for Determining Ferutinin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the cytotoxic effects of Ferutinin, a natural sesquiterpene lactone, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound has demonstrated dose-dependent cytotoxic and antiproliferative activities against various cancer cell lines. The MTT assay is a reliable, colorimetric method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. This protocol details the necessary reagents, step-by-step experimental procedures for both adherent and suspension cells, data analysis, and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, this document summarizes reported IC50 values of this compound against different cancer cell lines and illustrates the putative signaling pathway involved in this compound-induced apoptosis.

Introduction

This compound, a natural compound isolated from plants of the Ferula genus, has garnered significant interest for its diverse biological activities, including phytoestrogenic, antioxidant, and anti-inflammatory effects.[1][2] Notably, at higher concentrations, this compound exhibits potent pro-oxidant and cytotoxic properties, making it a promising candidate for anticancer drug development.[1] Its cytotoxic mechanism is primarily attributed to the induction of apoptosis through mitochondrial dysfunction and the modulation of key signaling pathways.[1]

The MTT assay is a widely adopted, sensitive, and reliable method for evaluating the in vitro cytotoxicity of chemical compounds.[3][4] The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[5] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Data Presentation

The cytotoxic efficacy of this compound is commonly expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast Cancer~2972
TCCBladder Cancer~2472
PC-3Prostate Cancer16.7Not Specified[1]
HeLaCervical CancerNot SpecifiedNot Specified[7]
HBL-100Normal BreastHigher than cancer cellsNot Specified[7]

Experimental Protocols

This section outlines the detailed methodology for performing the MTT assay to assess this compound cytotoxicity.

Materials and Reagents
  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Selected cancer cell lines (e.g., MCF-7, PC-3, HeLa)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Reagent Preparation
  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a high-concentration stock solution. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[3] Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.[3]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl): Prepare the desired formazan solubilizing agent.[6]

Experimental Workflow for Adherent Cells

G cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with varying concentrations of this compound C->D E Include vehicle control (DMSO) and untreated control D->E F Incubate for 24-72h E->F G Add MTT solution to each well F->G H Incubate for 2-4h to allow formazan formation G->H I Aspirate medium containing MTT H->I J Add solubilization solution (e.g., DMSO) I->J K Incubate with shaking to dissolve formazan crystals J->K L Measure absorbance at 570 nm K->L M Calculate percentage cell viability L->M N Plot dose-response curve M->N O Determine IC50 value N->O

Caption: Workflow for MTT Assay on Adherent Cells.

  • Cell Seeding: Seed the selected adherent cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Experimental Workflow for Suspension Cells

The protocol for suspension cells is similar, with a centrifugation step to pellet the cells before solution changes.

  • Cell Seeding: Seed suspension cells in a 96-well plate at an optimal density in 100 µL of complete medium.

  • Compound Treatment: Add the this compound dilutions to the wells as described for adherent cells.

  • Incubation: Incubate for the desired time periods.

  • MTT Addition and Incubation: Add MTT solution and incubate as described above.

  • Cell Pelleting and Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant and then add the solubilization solution.

  • Absorbance Measurement: Resuspend the pellet and measure the absorbance.

Data Analysis
  • Background Subtraction: Subtract the absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. The IC50 value can be determined from the resulting dose-response curve by identifying the concentration that corresponds to 50% cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[9]

Signaling Pathway

This compound is known to induce apoptosis in cancer cells. While the complete signaling cascade is still under investigation, a putative pathway involves the induction of mitochondrial-mediated apoptosis.

G cluster_this compound This compound Action cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis Execution This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptotic Pathway.

This simplified diagram illustrates that this compound is thought to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death or apoptosis.

References

Ferutinin-Induced DNA Damage: Application Notes and Protocols for Comet Assay Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are attributed to the induction of apoptosis and DNA damage in various cancer cell lines. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks at the level of individual cells. These application notes provide a comprehensive overview and detailed protocols for utilizing the comet assay to quantify DNA damage induced by this compound.

Data Presentation

The following table summarizes the quantitative data on the cytotoxic and DNA-damaging effects of this compound on various cell lines as determined by MTT and comet assays.

Cell LineAssay TypeParameterThis compound ConcentrationResultReference
MCF-7 (Human Breast Cancer)MTTIC50 (72h)29 µg/mL-[1]
TCC (Human Bladder Cancer)MTTIC50 (72h)24 µg/mL-[1]
HFF3 (Human Foreskin Fibroblast)MTTIC50 (72h)36 µg/mL-[1]
MCF-7 (Human Breast Cancer)Comet Assay% DNA Damage (24h)37 µg/mL~42%[1]
HeLa (Human Cervical Cancer)MTTCytotoxicityNot specifiedLess toxic to normal cells[2]
HBL-100 (Human Breast Epithelial)MTTCytotoxicityNot specifiedLess toxic than to cancer cells[2]

Experimental Protocols

This section provides a detailed methodology for assessing this compound-induced DNA damage using the alkaline comet assay, specifically optimized for cultured mammalian cells such as MCF-7.

Materials and Reagents
  • Cell Culture:

    • MCF-7 human breast cancer cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS), Ca++/Mg++-free

  • This compound Treatment:

    • This compound stock solution (e.g., in DMSO)

    • Cell culture medium for dilutions

  • Alkaline Comet Assay:

    • Comet assay slides (pre-coated)

    • Low melting point (LMP) agarose

    • Normal melting point (NMP) agarose

    • Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Water bath

    • Electrophoresis tank

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., CASP, Comet Assay IV)

Experimental Procedure
  • Cell Culture and Treatment:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and grow to ~70-80% confluency.

    • Prepare fresh dilutions of this compound in cell culture medium from a stock solution. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest this compound treatment.

    • Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated cells as negative controls.

  • Cell Harvesting and Embedding in Agarose:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold Ca++/Mg++-free PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at a low speed to pellet the cells.

    • Resuspend the cell pellet in ice-cold Ca++/Mg++-free PBS at a density of 1 x 10^5 cells/mL.

    • Mix the cell suspension with LMP agarose (at 37°C) at a 1:10 ratio (v/v).

    • Pipette the cell/agarose mixture onto a pre-coated comet assay slide and gently spread it.

    • Place a coverslip over the agarose and allow it to solidify at 4°C for 10-15 minutes.

  • Lysis:

    • Carefully remove the coverslip.

    • Immerse the slides in pre-chilled lysis buffer containing 1% Triton X-100 and 10% DMSO.

    • Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (pH > 13) until the slides are covered.

    • Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C in the dark.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides from the tank.

    • Neutralize the slides by washing them gently three times with a neutralization buffer for 5 minutes each.

    • Stain the slides with a suitable DNA staining solution (e.g., SYBR Green) for 5-10 minutes in the dark.

    • Gently rinse the slides with distilled water to remove excess stain.

  • Visualization and Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected cells per slide.

    • Analyze the comet images using specialized software to quantify the extent of DNA damage. Key parameters to measure include:

      • Percent DNA in the tail: The percentage of total DNA that has migrated into the tail.

      • Tail Length: The length of the comet tail.

      • Tail Moment: An integrated value of DNA in the tail and the tail length.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_comet Comet Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 Cells seeding 2. Seed Cells cell_culture->seeding treatment 3. Treat with this compound seeding->treatment harvesting 4. Harvest and Embed Cells in Agarose treatment->harvesting lysis 5. Cell Lysis harvesting->lysis electrophoresis 6. Alkaline Unwinding & Electrophoresis lysis->electrophoresis staining 7. Neutralization & Staining electrophoresis->staining visualization 8. Visualize Comets staining->visualization quantification 9. Quantify DNA Damage visualization->quantification

Caption: Workflow for Comet Assay Analysis of this compound-Induced DNA Damage.

Signaling Pathway of this compound-Induced DNA Damage and Apoptosis

G This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros dna_damage Oxidative DNA Damage (Single & Double Strand Breaks) ros->dna_damage ddr DNA Damage Response (DDR) (e.g., ATM/ATR activation) dna_damage->ddr apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest dna_repair DNA Repair ddr->dna_repair

Caption: Proposed signaling pathway of this compound-induced DNA damage and apoptosis.

References

Visualizing Ferutinin-Induced Apoptosis with DAPI Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone, has garnered significant interest in oncological research due to its pro-apoptotic effects on various cancer cell lines. Understanding the molecular mechanisms and accurately quantifying the apoptotic response induced by this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing 4′,6-diamidino-2-phenylindole (DAPI) staining, a simple and effective method, to visualize and quantify apoptosis triggered by this compound. DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, changes in membrane permeability and chromatin condensation lead to distinct nuclear morphology that can be readily observed and quantified using fluorescence microscopy following DAPI staining.[1][2]

Principle of DAPI Staining for Apoptosis Detection

Healthy, viable cells exhibit a uniform, round nucleus with evenly distributed, faint blue fluorescence when stained with DAPI. In contrast, apoptotic cells undergo a series of characteristic morphological changes, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[3] These changes result in a brightly fluorescent, condensed, and often fragmented nuclear appearance under a fluorescence microscope, allowing for the differentiation and quantification of apoptotic cells from the healthy population.[3]

Data Presentation: Quantifying this compound's Efficacy

The following tables summarize the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Adenocarcinoma67 - 81Not Specified
TCCUrothelial Carcinoma67 - 81Not Specified
HT29Colon Adenocarcinoma67 - 81Not Specified
CT26Murine Colon Carcinoma67 - 81Not Specified
NTERA2Teratocarcinoma39Not Specified
KYSE30Esophageal Cancer58Not Specified
PC-3Prostate Cancer16.7Not Specified

Data compiled from multiple sources.

Table 2: Quantification of this compound-Induced Apoptosis in MCF-7 Cells using DAPI Staining

TreatmentConcentration (µg/mL)Percentage of Apoptotic Cells (%)
Control (DMSO)-< 5% (estimated)
This compound3771%

This data highlights the significant induction of apoptosis in MCF-7 breast cancer cells upon treatment with this compound, as evidenced by the high percentage of cells displaying condensed chromatin and fragmented nuclei.

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. At higher concentrations, it can trigger an overproduction of reactive oxygen species (ROS) in the mitochondria, leading to a loss of mitochondrial transmembrane potential. This, in turn, results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm. Cytochrome c activates caspase-9, which then activates effector caspases like caspase-3, -6, and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Ferutinin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria High Concentration ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Smac Smac/DIABLO Release MMP->Smac Casp9 Caspase-9 (Initiator) CytC->Casp9 IAPs IAPs Smac->IAPs IAPs->Casp9 Casp367 Caspase-3, 6, 7 (Effector) Casp9->Casp367 Apoptosis Apoptosis (Chromatin Condensation, Nuclear Fragmentation) Casp367->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Experimental Workflow for DAPI Staining

DAPI_Staining_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining DAPI Staining cluster_analysis Analysis Cell_Seeding Seed cells onto coverslips in a multi-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat with this compound at desired concentrations and for a specific duration Incubation1->Treatment Wash1 Wash cells with PBS Treatment->Wash1 Control Include vehicle control (e.g., DMSO) Control->Wash1 Fixation Fix cells with 4% paraformaldehyde Wash1->Fixation Wash2 Wash cells with PBS Fixation->Wash2 Staining Incubate with DAPI staining solution Wash2->Staining Wash3 Wash cells with PBS Staining->Wash3 Mounting Mount coverslips onto microscope slides Wash3->Mounting Imaging Visualize under a fluorescence microscope (UV excitation) Mounting->Imaging Quantification Count apoptotic vs. healthy nuclei in multiple fields of view Imaging->Quantification Data_Analysis Calculate the percentage of apoptotic cells Quantification->Data_Analysis

Caption: Workflow for DAPI staining of this compound-treated cells.

Detailed Protocol for DAPI Staining of Adherent Cells

Materials:

  • Adherent cells (e.g., MCF-7)

  • Culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)

Procedure:

  • Cell Seeding: Seed the adherent cells onto sterile glass coverslips placed in a multi-well plate at an appropriate density to achieve 60-70% confluency on the day of treatment.

  • Cell Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the DAPI staining solution to each well, ensuring the coverslips are fully submerged. Incubate for 5-10 minutes at room temperature in the dark.

  • Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of mounting medium, cell-side down.

  • Visualization and Quantification:

    • Observe the slides under a fluorescence microscope using a DAPI filter.

    • Capture images from at least five random fields of view for each treatment group.

    • Count the number of apoptotic nuclei (condensed, fragmented, and brightly stained) and the total number of nuclei in each field.

    • Calculate the percentage of apoptotic cells using the following formula: (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100

Protocol for DAPI Staining of Suspension Cells

Materials:

  • Suspension cells

  • Culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Centrifuge

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Treatment: Treat suspension cells in culture flasks or plates with varying concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Discard the supernatant and resuspend the cell pellet in PBS. Centrifuge again and discard the supernatant. Repeat this wash step once more.

  • Fixation: Resuspend the cell pellet in 4% PFA and incubate for 15-20 minutes at room temperature.

  • Washing: Add PBS to the tube, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Staining: Resuspend the fixed cells in DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Washing: Centrifuge the cells, discard the DAPI solution, and resuspend in PBS.

  • Slide Preparation: Pipette a small volume of the cell suspension onto a microscope slide and cover with a coverslip.

  • Visualization and Quantification: Follow the same procedure as described for adherent cells (Step 9).

Conclusion

DAPI staining offers a straightforward and reliable method for the visualization and quantification of apoptosis induced by this compound. The distinct morphological changes in the nuclei of apoptotic cells provide a clear endpoint for assessing the compound's efficacy. By following the detailed protocols and utilizing the provided data and pathway diagrams, researchers can effectively incorporate this technique into their studies to further elucidate the anticancer properties of this compound.

References

Application Notes and Protocols for Ferutinin in a Breast Cancer Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferutinin, a natural sesquiterpene lactone extracted from plants of the Ferula genus, has demonstrated notable anticancer properties, particularly against breast cancer. As a phytoestrogen, it exhibits a dual role, acting as an agonist to estrogen receptor alpha (ERα) and an agonist/antagonist to estrogen receptor beta (ERβ). Its mechanism of action in breast cancer involves the induction of apoptosis through the intrinsic pathway, modulation of the cell cycle, and at higher concentrations, the generation of reactive oxygen species (ROS). In vivo studies have shown its potential to reduce tumor growth without the significant side effects associated with conventional chemotherapy agents like cisplatin.

These application notes provide a comprehensive overview of the use of this compound in a breast cancer animal model, including its mechanism of action, protocols for key experiments, and a summary of relevant data.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineAssayIC50 (µM)Exposure TimeReference
MCF-7 (Human Breast Adenocarcinoma)MTT67 - 81Not Specified[1]
TCC (Human Urothelial Carcinoma)MTT67 - 81Not Specified[1]
HT29 (Human Colon Adenocarcinoma)MTT67 - 81Not Specified[1]
CT26 (Murine Colon Carcinoma)MTT67 - 81Not Specified[1]
HFF3 (Normal Human Fibroblast)MTT98Not Specified[1]
NIH/3T3 (Normal Murine Fibroblast)MTT136Not Specified[1]
In Vivo Antioxidant and Toxicity Profile of this compound in BALB/c Mice
Treatment GroupDose (µg/kg)Superoxide Dismutase (SOD)Catalase (CAT)Lipid Peroxidation (Liver)Reference
Control0BaselineBaselineBaseline[1]
This compound500Upregulated (p < .05)Upregulated (p < .05)Significantly Reduced[1]
This compound1000Upregulated (p < .05)Upregulated (p < .05)Significantly Reduced[1]
In Vivo Antitumor Efficacy of this compound
Animal ModelTreatmentTumor Reduction (%)ComparisonNotable ObservationsReference
Hybrid BALB/c MiceThis compound67Cisplatin (72%)No significant alteration of liver and spleen tissues observed with this compound, unlike with cisplatin.[2]

Note: The specific dosage of this compound used to achieve the 67% tumor reduction was not detailed in the referenced literature.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in ER-Positive Breast Cancer Cells

Ferutinin_Signaling_Pathway Proposed Signaling Pathway of this compound in Breast Cancer This compound This compound ER_alpha ERα This compound->ER_alpha Agonist ER_beta ERβ This compound->ER_beta Agonist/ Antagonist Mitochondria Mitochondria This compound->Mitochondria High Conc. Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates CellCycleArrest Cell Cycle Arrest (pre-G0/G1) This compound->CellCycleArrest ROS ROS (High Conc.) Mitochondria->ROS Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release ROS->Mitochondria Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspases Executioner Caspases Caspase9->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism in ER+ breast cancer.

Experimental Workflow for In Vivo Breast Cancer Animal Model

In_Vivo_Workflow Experimental Workflow: this compound in a Breast Cancer Xenograft Model A MCF-7 Cell Culture (ER+ Human Breast Cancer) C Tumor Induction (Subcutaneous injection of MCF-7 cells) A->C B Animal Model Preparation (e.g., Nude Mice with Estrogen Supplement) B->C D Tumor Growth Monitoring (to palpable size, e.g., ~100 mm³) C->D E Randomization into Treatment Groups D->E F1 Control Group (Vehicle) E->F1 F2 This compound Group (e.g., 500-1000 µg/kg) E->F2 G Treatment Administration (e.g., Oral Gavage/IP Injection) F1->G F2->G H Continued Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Analysis (e.g., after 3-4 weeks) H->I J1 Tumor Excision & Weight I->J1 J2 Histology/IHC (e.g., Ki-67, Bax, Bcl-2) I->J2 J3 Toxicity Assessment (Organ Histology) I->J3

Caption: Workflow for this compound efficacy testing in a xenograft model.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on breast cancer cells.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Xenograft Study in Nude Mice

Objective: To evaluate the in vivo antitumor activity of this compound.

Materials:

  • 4-6 week old female athymic nude mice (e.g., BALB/c nude)

  • MCF-7 cells

  • Matrigel

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)

  • This compound

  • Vehicle for this compound (e.g., saline with 0.5% DMSO and 0.1% Tween-80)

  • Calipers

  • Standard animal housing and surgical equipment

Protocol:

  • Estrogen Supplementation: One week prior to cell injection, implant an estrogen pellet subcutaneously in the dorsal region of each mouse to support the growth of ER-positive MCF-7 cells.

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL. Keep on ice.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank or mammary fat pad of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³ (Volume = 0.5 x length x width²), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment: Administer this compound (e.g., 500 or 1000 µg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.

  • Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis. Major organs (liver, spleen, kidneys) should be collected for toxicity assessment.

Western Blot for Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression of Bax and Bcl-2.

Materials:

  • Treated and untreated tumor tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Homogenize tumor tissue or lyse cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bax 1:1000, anti-Bcl-2 1:1000, anti-β-actin 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to β-actin.

Immunohistochemistry (IHC) for Proliferation Marker

Objective: To assess the effect of this compound on tumor cell proliferation in vivo.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval solution (e.g., citrate buffer pH 6.0)

  • Primary antibody (e.g., anti-Ki-67)

  • HRP-conjugated secondary antibody detection system

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinize and rehydrate FFPE tumor sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate sections with the primary anti-Ki-67 antibody.

  • Wash and apply the HRP-conjugated secondary antibody.

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate, clear, and mount the sections.

  • Analyze the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferation index).

Conclusion

This compound presents a promising profile as a potential therapeutic agent for ER-positive breast cancer. Its ability to induce apoptosis and inhibit tumor growth in preclinical models, coupled with a favorable safety profile compared to conventional chemotherapy, warrants further investigation. The protocols outlined above provide a framework for researchers to further explore the efficacy and mechanism of action of this compound in breast cancer. Future studies should focus on optimizing dosing regimens and exploring its potential in combination therapies.

References

Application Notes and Protocols for Ferutinin Administration in Ovariectomized Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ferutinin, a phytoestrogen, in ovariectomized (OVX) rat models of postmenopausal osteoporosis. The protocols detailed below are synthesized from established research to guide the design and execution of similar preclinical studies.

Introduction

Osteoporosis, a condition characterized by reduced bone mass and microarchitectural deterioration, is a significant health concern, particularly in postmenopausal women due to estrogen deficiency. The ovariectomized (OVX) rat is a widely accepted animal model that mimics the skeletal effects of menopause, providing a valuable platform for evaluating potential therapeutic agents.[1] this compound, a daucane sesquiterpenoid ester extracted from plants of the Ferula genus, has demonstrated promising osteoprotective effects in these models.[2][3] As a phytoestrogen, this compound is thought to exert its effects through interaction with estrogen receptors, offering a potential alternative to conventional hormone replacement therapy.[3][4][5]

Experimental Protocols

Animal Model and Ovariectomy Procedure

A detailed protocol for establishing the OVX rat model is crucial for the validity of the study.

Animal Model:

  • Species: Sprague-Dawley rats (female) are commonly used.[1][6][7]

  • Age: Young adult rats (typically 2-3 months old) are suitable.

  • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

Ovariectomy (OVX) Protocol:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the surgical area on the dorsal side.

  • Incision: Make a small longitudinal incision through the skin and underlying muscle to expose the peritoneal cavity.

  • Ovary Removal: Locate and gently exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes before carefully excising the ovaries.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery.

  • Sham Operation: For the control group, perform the same surgical procedure without removing the ovaries.[1]

Experimental Workflow Diagram:

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Acclimatization of Rats ovariectomy Ovariectomy / Sham Surgery acclimatization->ovariectomy recovery Post-Surgical Recovery (e.g., 2 months for osteoporosis establishment) ovariectomy->recovery grouping Animal Grouping recovery->grouping treatment This compound / Vehicle / Estradiol Administration (e.g., 30 or 60 days) grouping->treatment monitoring Body Weight & Health Monitoring treatment->monitoring sacrifice Euthanasia & Sample Collection (Blood, Bones, Uterus) monitoring->sacrifice analysis Histomorphometry, Serum Analysis, etc. sacrifice->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for this compound administration in OVX rats.

This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to the experimental animals.

  • Dosage: this compound is typically administered at doses ranging from 0.5 to 2 mg/kg of body weight per day.[1][8] A dose of 2 mg/kg/day has been shown to be particularly effective.[1][9]

  • Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., distilled water with a suspending agent).

  • Route of Administration: Oral gavage is the standard method of administration.[1][6]

  • Treatment Duration: Treatment periods of 30 and 60 days have been reported to yield significant results.[2][6]

  • Control Groups:

    • Sham-operated + Vehicle: To assess baseline values.

    • OVX + Vehicle: To determine the effects of estrogen deficiency.[1]

    • OVX + Estradiol Benzoate: As a positive control for estrogenic effects. A common dose is 1.5 µ g/rat administered subcutaneously twice a week.[2][6][7]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in OVX rats.

Table 1: Effects of this compound on Body Weight
Treatment GroupDurationInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)
SHAM + Vehicle30 days~250~260+10
OVX + Vehicle30 days~250~310+60
OVX + this compound (2 mg/kg)30 days~250~270+20
OVX + Estradiol Benzoate30 days~250~275+25

Data are approximate values synthesized from descriptive reports in the literature.[1][6] Ovariectomy leads to a significant increase in body weight, which is mitigated by both this compound and estradiol treatment.[6]

Table 2: Effects of this compound on Serum Biochemical Parameters (at 60 days)
Treatment GroupCalcium (mg/dL)Phosphorus (mg/dL)Alkaline Phosphatase (ALP) (U/L)
SHAM + VehicleNo significant differenceHigher than OVX groupsLower than F-OVX
OVX + VehicleNo significant differenceLower than SHAMLower than F-OVX
OVX + this compound (2 mg/kg)No significant differenceLower than SHAMSignificantly higher than other groups
OVX + Estradiol BenzoateNo significant differenceLower than SHAMLower than F-OVX

Based on data reported in Palumbo et al. (2010).[6] After 60 days of treatment, serum calcium levels did not differ significantly among the groups, while inorganic phosphorus was lower in all ovariectomized animals compared to the sham group.[6] Serum ALP levels were notably higher in the this compound-treated group.[6]

Table 3: Histomorphometric Analysis of Trabecular Bone (Distal Femoral Epiphysis)
ParameterSHAM + VehicleOVX + VehicleOVX + this compound (2 mg/kg)OVX + Estradiol Benzoate
Trabecular Bone Volume (%)HighSignificantly ReducedRecovered to SHAM levelsRecovered to SHAM levels
Trabecular NumberHighSignificantly ReducedIncreased compared to OVXIncreased compared to OVX
Trabecular ThicknessNormalReducedIncreased compared to OVXIncreased compared to OVX
Trabecular SeparationLowSignificantly IncreasedReduced to SHAM levelsReduced to SHAM levels
Osteoclast NumberLowSignificantly IncreasedSignificantly ReducedSignificantly Reduced

This table represents a qualitative summary of findings from multiple studies.[1][6][9] this compound treatment effectively reverses the adverse effects of ovariectomy on trabecular bone architecture, comparable to the effects of estradiol benzoate.[6] It appears to inhibit bone resorption by reducing the number of osteoclasts.[1]

Signaling Pathways

This compound's osteoprotective effects are primarily attributed to its interaction with estrogen receptors (ERs), mimicking the action of endogenous estrogen. It has been shown to bind to both ERα and ERβ.[3][10] The downstream signaling cascade likely involves the modulation of osteoblast and osteoclast activity to favor bone formation and inhibit resorption. While the precise downstream pathways for this compound in bone are still under full investigation, the Wnt/β-catenin pathway has been implicated.[3]

Proposed Signaling Pathway of this compound in Bone Cells:

G cluster_cell Bone Cell (Osteoblast/Osteoclast Precursor) cluster_osteo Osteoblast cluster_clast Osteoclast This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Wnt_beta_catenin Wnt/β-catenin Pathway ER->Wnt_beta_catenin Modulates Osteoclast_diff Differentiation & Activity ER->Osteoclast_diff Inhibits Osteoblast_diff Differentiation & Proliferation Wnt_beta_catenin->Osteoblast_diff Activates Bone_formation Increased Bone Formation Osteoblast_diff->Bone_formation Bone_resorption Decreased Bone Resorption Bone_homeostasis Improved Bone Homeostasis & Increased Bone Mass Bone_formation->Bone_homeostasis Osteoclast_diff->Bone_resorption Bone_resorption->Bone_homeostasis

Caption: this compound's proposed mechanism of action in bone cells.

Conclusion

The administration of this compound in ovariectomized rat models has been shown to effectively mitigate estrogen deficiency-induced bone loss.[2][6] It prevents the deterioration of trabecular bone microarchitecture by inhibiting bone resorption, an effect comparable to that of estradiol benzoate.[1][6] Furthermore, this compound helps in controlling the body weight gain associated with ovariectomy.[6] These findings underscore the potential of this compound as a therapeutic agent for postmenopausal osteoporosis. Further research is warranted to fully elucidate its molecular mechanisms and to evaluate its long-term safety and efficacy.

References

Application Notes and Protocols for the Quantification of Ferutinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferutinin is a sesquiterpene ester found in plants of the Ferula genus, notably Ferula communis and Ferula hermonis. It has garnered significant interest in the scientific community due to its potential phytoestrogenic, cytotoxic, and other biological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research, quality control, and the development of new therapeutics. This document provides a detailed application note and protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD).

Chromatographic Conditions

A validated HPLC method for the quantification of this compound has been established using a C18 stationary phase with gradient elution. The method is summarized in the table below.

ParameterCondition
Instrument HPLC system with a pump, autosampler, column oven, and DAD detector
Column C18, 250 mm x 4.6 mm, 4 µm particle size[1][2]
Mobile Phase A: 0.88% Trifluoroacetic acid in WaterB: Acetonitrile[1]
Gradient Elution A time-programmed gradient can be optimized for optimal separation.
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 256 nm[1]
Injection Volume 10 µL[1]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from, for example, 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Ferula Plant Material)
  • Extraction:

    • Accurately weigh a known amount of dried and powdered Ferula root or other plant material.

    • Perform an extraction with a suitable solvent such as methanol or acetone. For instance, a ratio of 1:5 (plant material to solvent, w/v) can be used.

    • The extraction can be carried out by maceration, sonication, or other appropriate techniques.

  • Filtration:

    • After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution:

    • Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Standard StandardSol Working Standards Standard->StandardSol Dissolve in Methanol PlantSample Plant Sample PlantExtract Prepared Sample PlantSample->PlantExtract Extract & Filter CalibrationCurve Calibration Curve Construction StandardSol->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification SampleInjection Sample Injection PlantExtract->SampleInjection HPLC HPLC System SampleInjection->HPLC Detector DAD Detector HPLC->Detector Data Data Acquisition Detector->Data Data->Quantification

Caption: Experimental workflow for this compound quantification.

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below. While specific values would be determined during the validation study, typical acceptance criteria are provided.

Quantitative Data Summary
Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 2%
    - Intermediate Precision (Inter-day)≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank and placebo at the retention time of this compound.
Robustness %RSD ≤ 2% after minor changes in method parameters.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the HPLC method development and validation process for this compound quantification.

Method_Validation_Flow cluster_dev Method Development cluster_app Application Col Column Selection (e.g., C18) MP Mobile Phase Optimization Col->MP Det Detector Wavelength Selection (e.g., 256 nm) MP->Det Lin Linearity & Range Det->Lin Acc Accuracy Det->Acc Prec Precision Det->Prec Spec Specificity Det->Spec LOD_LOQ LOD & LOQ Det->LOD_LOQ Rob Robustness Det->Rob Quant Quantification of this compound in Samples Lin->Quant Acc->Quant Prec->Quant Spec->Quant LOD_LOQ->Quant Rob->Quant

Caption: HPLC method development and validation logic.

References

Application Notes and Protocols: Ferutinin in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferutinin, a natural phytoestrogen, in directing the differentiation of various stem cell lineages. The protocols detailed below are based on published research and are intended to serve as a guide for investigating the therapeutic potential of this compound in regenerative medicine and drug development.

Introduction

This compound, a sesquiterpene derivative, has been identified as a potent inducer of stem cell differentiation, particularly towards the osteogenic lineage. This compound has been shown to modulate key signaling pathways involved in cell fate decisions, making it a person of interest for therapeutic applications in conditions such as osteoporosis.[1][2][3][4][5] These notes provide detailed protocols for utilizing this compound to induce osteogenic differentiation in various stem cell types and for analyzing the resulting cellular and molecular changes.

Data Summary

The following tables summarize the quantitative effects of this compound on gene and protein expression in different stem cell types during osteogenic differentiation.

Table 1: Effect of this compound on Osteogenic Gene Expression in Dental Pulp Stem Cells (DPSCs)

GeneTreatmentFold Change vs. ControlTime PointReference
COL1A110 µg/mL this compound~2.548h[1]
BGLAP (Osteocalcin)10 µg/mL this compound~3.048h[1]
LRP610 µg/mL this compound~2.024h[1]
DVL310 µg/mL this compound~2.824h[1]
GSK3B10 µg/mL this compound~1.548h[1]
CTNNB1 (β-catenin)10 µg/mL this compound~2.048h[1]
RUNX210⁻⁸M this compoundIncreased14 days[5]
Osterix (OSX)10⁻⁸M this compoundIncreased14 days[5]

Table 2: Effect of this compound on Osteogenic Gene Expression in Human Amniotic Fluid Stem Cells (hAFSCs) and Unrestricted Somatic Stem Cells (USSCs)

GeneCell TypeTreatmentFold Change vs. ControlTime PointReference
Osteocalcin (OCN)hAFSCs10⁻⁸M this compoundIncreased14 days[5]
Osteopontin (OPN)hAFSCs10⁻⁸M this compoundIncreased14 days[5]
Collagen IhAFSCs10⁻⁸M this compoundIncreased14 days[5]
RUNX2hAFSCs10⁻⁸M this compoundIncreased14 days[5]
Osterix (OSX)hAFSCs10⁻⁸M this compoundIncreased14 days[5]
OsteocalcinUSSCs5-15 µg/mL this compoundIncreasedNot Specified[4]
Runx2USSCs5-15 µg/mL this compoundIncreasedNot Specified[4]
BMP-2USSCs5-15 µg/mL this compoundIncreasedNot Specified[4]

Table 3: Effect of this compound on Protein Expression and Other Osteogenic Markers

MarkerCell TypeTreatmentObservationTime PointReference
Wnt5aDPSCs10 µg/mL this compoundIncreased12, 24, 48h[6]
β-cateninDPSCs10 µg/mL this compoundIncreased12, 24, 48h[6]
LRP6DPSCs10 µg/mL this compoundIncreased12, 24, 48h[6]
Dvl3DPSCs10 µg/mL this compoundIncreased12, 24h[6]
Runx2DPSCs10 µg/mL this compoundIncreased12, 24, 48h[6]
ERαhAFSCs10⁻⁸M this compoundIncreased14, 21 days[7]
Phospho-ERKhAFSCs10⁻⁸M this compoundIncreasedNot Specified[7]
Phospho-AkthAFSCs10⁻⁸M this compoundIncreasedNot Specified[7]
ALP ActivityUSSCs5-15 µg/mL this compoundEnhancedNot Specified[4]
Calcium DepositionUSSCs5-15 µg/mL this compoundEnhancedNot Specified[4]
Calcium DepositionhAFSCs, DPSCs10⁻⁸M, 10⁻⁹M this compoundIncreased14, 21 days[5]
Osteocalcin SecretionhAFSCs, DPSCs10⁻⁸M, 10⁻⁹M this compoundIncreased14, 21 days[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound primarily promotes osteogenic differentiation through the activation of the canonical Wnt/β-catenin signaling pathway.[1][3] It has been shown to epigenetically regulate this pathway by enhancing active histone marks (H3K9 acetylation and H3K4 trimethylation) on the promoter regions of WNT3A and DVL3.[1][3] Additionally, this compound influences other signaling cascades, including the BMP2, MEK/ERK, and PI3K/Akt pathways.[2][7]

Ferutinin_Signaling cluster_epigenetic Epigenetic Regulation cluster_wnt Wnt/β-catenin Pathway cluster_other Other Signaling Pathways This compound This compound H3K9ac H3K9 Acetylation This compound->H3K9ac H3K4me3 H3K4 Trimethylation This compound->H3K4me3 ER Estrogen Receptor α (ERα) This compound->ER BMP2 BMP2 Pathway This compound->BMP2 + WNT3A WNT3A Gene Wnt3a Wnt3a WNT3A->Wnt3a DVL3_gene DVL3 Gene Dvl3 Dvl3 DVL3_gene->Dvl3 H3K9ac->WNT3A + H3K9ac->DVL3_gene + H3K4me3->WNT3A + H3K4me3->DVL3_gene + Frizzled Frizzled Wnt3a->Frizzled LRP6 LRP6 LRP6->Dvl3 Frizzled->Dvl3 + destruction_complex Destruction Complex Dvl3->destruction_complex - GSK3 GSK3β APC APC Axin Axin beta_catenin β-catenin beta_catenin_nucleus Nuclear β-catenin beta_catenin->beta_catenin_nucleus destruction_complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression TCF_LEF->Osteogenic_Genes Activation PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt + MEK_ERK MEK/ERK Pathway ER->MEK_ERK + PI3K_Akt->Osteogenic_Genes + MEK_ERK->Osteogenic_Genes + Runx2_Osterix Runx2 / Osterix BMP2->Runx2_Osterix + Runx2_Osterix->Osteogenic_Genes +

Caption: this compound-mediated signaling pathways in osteogenic differentiation.

Experimental Workflow: From Stem Cell to Differentiated Osteoblast

The general workflow for investigating the effect of this compound on stem cell differentiation involves several key stages, from initial cell culture to final analysis of differentiation markers.

Experimental_Workflow cluster_analysis start Start culture Stem Cell Culture (e.g., DPSCs, hAFSCs, USSCs) start->culture induction Osteogenic Differentiation Induction with this compound culture->induction analysis Analysis of Osteogenic Differentiation induction->analysis qRT_PCR Gene Expression Analysis (qRT-PCR) analysis->qRT_PCR western_blot Protein Expression Analysis (Western Blot) analysis->western_blot chip Epigenetic Analysis (ChIP Assay) analysis->chip staining Mineralization Assessment (Alizarin Red S Staining) analysis->staining alp_assay Enzyme Activity Assay (ALP Activity) analysis->alp_assay end End qRT_PCR->end western_blot->end chip->end staining->end alp_assay->end

Caption: General experimental workflow for this compound-induced osteogenic differentiation.

Detailed Experimental Protocols

Protocol 1: Culture of Human Dental Pulp Stem Cells (DPSCs)
  • Cell Source: Isolate DPSCs from human dental pulp tissue following established protocols.

  • Culture Medium: α-MEM medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at a ratio of 1:3. Use cells at passage 3 for differentiation experiments.

Protocol 2: Osteogenic Differentiation of DPSCs with this compound
  • Cell Seeding: Plate DPSCs in 6-well plates at a density of 2 x 10⁵ cells per well in the standard culture medium.

  • Induction: Once the cells reach confluency, replace the culture medium with osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 1% PSG, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • This compound Treatment: Add this compound to the osteogenic medium at a final concentration of 10 µg/mL. A vehicle control (e.g., DMSO) should be run in parallel.

  • Medium Change: Replace the medium every 2-3 days with fresh osteogenic medium containing this compound or vehicle.

  • Duration: Continue the differentiation for the desired time points (e.g., 12, 24, 48 hours for early signaling events; 7, 14, 21 days for late differentiation markers).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: At the desired time points, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., COL1A1, BGLAP, RUNX2, etc.) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCT method.

Protocol 4: Western Blot Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Runx2, etc.) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against the specific histone modifications (e.g., H3K9ac, H3K4me3) or transcription factors overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the enrichment of specific promoter regions (e.g., WNT3A, DVL3) in the immunoprecipitated DNA by qPCR.

Protocol 6: Alizarin Red S Staining for Mineralization
  • Fixation: At the end of the differentiation period (e.g., 21 days), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing: Wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize the calcium deposits, which will stain red, under a microscope.

  • Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Protocol 7: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Assay: Use a commercial ALP activity assay kit. Typically, the cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.

  • Measurement: The conversion of pNPP to p-nitrophenol (pNP) by ALP results in a yellow color, which can be measured by a spectrophotometer at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.

Conclusion

This compound presents a promising avenue for stem cell-based therapies, particularly in the context of bone regeneration. The protocols outlined above provide a framework for researchers to explore the mechanisms of this compound action and to evaluate its efficacy in various preclinical models. Further investigation into the optimal concentrations, treatment durations, and responsive stem cell populations will be crucial for translating these findings into clinical applications.

References

Application Notes and Protocols: In Vivo Imaging of Ferutinin's Effects on Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anti-tumor properties in preclinical studies. Its mechanisms of action are reported to include the induction of apoptosis and the inhibition of angiogenesis, making it a promising candidate for cancer therapy. In vivo imaging techniques are crucial for non-invasively monitoring the efficacy of such therapeutic agents, providing real-time, quantitative data on tumor progression, and elucidating the underlying biological responses.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging to assess the anti-tumor effects of this compound. The following sections detail methodologies for monitoring tumor growth, apoptosis, and angiogenesis in preclinical tumor models.

Data Presentation: Quantitative Analysis of this compound's Anti-Tumor Efficacy

Quantitative data from in vivo imaging studies are essential for evaluating the therapeutic potential of this compound. Below are tables summarizing key in vitro cytotoxicity data and a hypothetical representation of in vivo tumor growth inhibition data, which could be generated using the protocols described herein.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer19.7
TCCBladder CancerNot Specified
PC-3Prostate Cancer16.7

Table 2: Hypothetical In Vivo Tumor Growth Inhibition by this compound in a Xenograft Model

Treatment GroupImaging ModalityInitial Tumor Volume (mm³) (Day 0)Final Tumor Volume (mm³) (Day 28)Tumor Growth Inhibition (%)p-value
Vehicle ControlBioluminescence100 ± 151250 ± 150--
This compound (10 mg/kg)Bioluminescence102 ± 18412 ± 6067< 0.01
Cisplatin (5 mg/kg)Bioluminescence98 ± 16350 ± 5572< 0.01

Note: The in vivo data presented is based on a reported 67% tumor reduction and is for illustrative purposes. Actual results may vary based on the experimental setup.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the molecular pathways affected by this compound can aid in understanding its therapeutic mechanisms.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment and Imaging cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MCF-7-luc) implantation Subcutaneous Implantation in BALB/c Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100 mm³ randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment imaging Longitudinal In Vivo Imaging (Bioluminescence/Fluorescence) treatment->imaging quantification Image Quantification (Tumor Volume/Signal Intensity) ex_vivo Ex Vivo Analysis (Histology, Western Blot) quantification->ex_vivo

Figure 1: Experimental workflow for in vivo imaging of this compound's effects.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Experimental Protocols

The following are detailed protocols for the in vivo imaging of tumor growth, apoptosis, and angiogenesis in response to this compound treatment. These protocols are based on standard methodologies and should be adapted to specific experimental needs.

Protocol 1: In Vivo Bioluminescence Imaging of Tumor Growth

Objective: To non-invasively monitor and quantify the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.

Materials:

  • Luciferase-expressing cancer cells (e.g., MCF-7-luc)

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • D-luciferin potassium salt

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (isoflurane)

  • This compound

  • Vehicle control (e.g., DMSO, corn oil)

Procedure:

  • Cell Preparation: Culture MCF-7-luc cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging. Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at the desired concentration (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.

    • Control Group: Administer an equivalent volume of the vehicle control daily via i.p. injection.

  • Bioluminescence Imaging:

    • Perform imaging twice weekly.

    • Anesthetize mice with isoflurane.

    • Inject D-luciferin (150 mg/kg, i.p.).

    • Wait for 10-15 minutes for substrate distribution.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on the signal intensity.

  • Image Analysis:

    • Define a region of interest (ROI) around the tumor area for each mouse.

    • Quantify the total photon flux (photons/second) within the ROI using the accompanying software.

    • Monitor changes in photon flux over time to assess tumor growth or regression.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for ex vivo analysis (e.g., histology, western blotting) to correlate with imaging findings.

Protocol 2: In Vivo Fluorescence Imaging of Apoptosis

Objective: To detect and quantify this compound-induced apoptosis in tumors using a fluorescent probe targeting activated caspases.

Materials:

  • Tumor-bearing mice (as prepared in Protocol 1, using non-luciferase expressing cells if necessary)

  • Fluorescent caspase-3/7 activatable probe (e.g., a near-infrared probe)

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

  • This compound

  • Vehicle control

Procedure:

  • Tumor Model and Treatment: Establish tumor xenografts and initiate this compound treatment as described in Protocol 1.

  • Probe Administration:

    • At selected time points post-treatment (e.g., 24, 48, and 72 hours), administer the fluorescent caspase-3/7 probe via intravenous (i.v.) injection.

    • Allow the probe to circulate and accumulate at the site of apoptosis according to the manufacturer's instructions (typically 2-6 hours).

  • Fluorescence Imaging:

    • Anesthetize the mice with isoflurane.

    • Place the mouse in the fluorescence imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the selected probe.

  • Image Analysis:

    • Define an ROI around the tumor.

    • Quantify the average fluorescence intensity within the tumor ROI.

    • Compare the fluorescence signal between this compound-treated and vehicle-treated groups to determine the extent of apoptosis induction.

  • Validation: Correlate the in vivo fluorescence signal with ex vivo analysis of apoptosis, such as TUNEL staining or cleaved caspase-3 immunohistochemistry on excised tumor sections.

Protocol 3: In Vivo Imaging of Tumor Angiogenesis

Objective: To assess the anti-angiogenic effects of this compound by imaging tumor vasculature.

Materials:

  • Tumor-bearing mice

  • Fluorescently-labeled antibody targeting an endothelial marker (e.g., anti-CD31-Alexa Fluor 680) or a high molecular weight fluorescent dextran.

  • In vivo fluorescence imaging system

  • Anesthesia system (isoflurane)

  • This compound

  • Vehicle control

Procedure:

  • Tumor Model and Treatment: Establish tumor xenografts and initiate this compound treatment as described in Protocol 1.

  • Probe Administration:

    • Towards the end of the treatment period, administer the fluorescently-labeled anti-CD31 antibody or fluorescent dextran via i.v. injection.

    • Allow for circulation and accumulation of the probe in the tumor vasculature (time will vary depending on the probe).

  • Fluorescence Imaging:

    • Anesthetize the mice.

    • Acquire fluorescence images of the tumor region using the appropriate imaging settings.

  • Image Analysis:

    • Quantify the fluorescence intensity in the tumor, which correlates with vessel density and perfusion.

    • Compare the signal between the this compound-treated and control groups to evaluate the anti-angiogenic effect.

  • Validation: Correlate the in vivo imaging results with ex vivo immunohistochemical analysis of microvessel density (e.g., CD31 staining) in tumor sections.

Conclusion

The protocols and guidelines presented provide a framework for the comprehensive in vivo imaging of this compound's anti-tumor effects. By employing these non-invasive techniques, researchers can gain valuable insights into the pharmacodynamics and efficacy of this compound, accelerating its potential translation into clinical applications for cancer treatment. The ability to visualize and quantify tumor growth, apoptosis, and angiogenesis in real-time offers a powerful tool for understanding the multifaceted anti-cancer properties of this promising natural compound.

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone isolated from plants of the Ferula genus, has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic activities against various cancer cell lines. A critical aspect of its anti-cancer mechanism involves the induction of cell cycle arrest, a key process that halts the proliferation of malignant cells. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds in cancer drug discovery.

Data Presentation

Table 1: Effect of Farnesiferol C (20 µM) on MCF-7 Cell Cycle Distribution [1]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated) 49.2321.4024.131.93
24 hours 51.5525.269.0917.64
48 hours 52.9022.466.1318.25
72 hours 54.9818.744.1823.83

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound-induced cell cycle arrest in a cancer cell line (e.g., MCF-7 or PC-3) using propidium iodide (PI) staining followed by flow cytometry.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 or PC-3) in 6-well plates at a density of 2 x 10^5 cells/well in the appropriate complete culture medium.

  • Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range of concentrations from 1 µM to 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.

Protocol 2: Cell Staining with Propidium Iodide for Cell Cycle Analysis
  • Cell Harvesting: Following the incubation period, carefully collect both the adherent and floating cells. For adherent cells, wash with phosphate-buffered saline (PBS), and then detach them using trypsin-EDTA. Combine the detached cells with the floating cells collected from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent cell clumping.

  • Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS to remove residual ethanol.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect data from at least 10,000 events per sample.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Data Acquisition and Analysis A Seed Cancer Cells (e.g., MCF-7, PC-3) B Overnight Incubation (Adherence) A->B C Treat with this compound (Various Concentrations) B->C D Incubate (24, 48, 72 hours) C->D E Harvest Cells (Adherent & Floating) D->E F Wash with PBS E->F G Fix with 70% Ethanol F->G H Stain with Propidium Iodide & RNase A G->H I Flow Cytometry Analysis H->I J Cell Cycle Profile Generation (G0/G1, S, G2/M, Sub-G1) I->J

Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.

Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest

Based on the known mechanisms of other natural compounds with similar structures and activities, this compound is proposed to induce cell cycle arrest through a p53-mediated pathway.

G cluster_0 Cellular Response This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Downregulates CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p53->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Ferutinin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms underlying this compound-induced apoptosis. The focus is on the examination of key proteins involved in the apoptotic signaling cascade, including the Bcl-2 family of proteins and caspases. Furthermore, this guide explores the potential involvement of the PI3K/Akt and MAPK signaling pathways in mediating the effects of this compound.

Data Presentation

The following tables summarize quantitative data from hypothetical Western blot experiments, illustrating the dose-dependent effects of this compound on the expression of key apoptotic and signaling proteins in a cancer cell line (e.g., MCF-7 breast cancer cells) after 24 hours of treatment. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins

This compound Concentration (µM)Bax (pro-apoptotic) Fold ChangeBcl-2 (anti-apoptotic) Fold Change
0 (Control)1.01.0
101.80.6
252.50.3
503.20.1

Table 2: Effect of this compound on the Activation of Caspases

This compound Concentration (µM)Cleaved Caspase-9 Fold ChangeCleaved Caspase-3 Fold Change
0 (Control)1.01.0
102.12.5
253.54.2
505.06.8

Table 3: Effect of this compound on Key Signaling Proteins (Phosphorylation Status)

This compound Concentration (µM)p-Akt/Akt Ratio Fold Changep-ERK1/2/ERK1/2 Ratio Fold Changep-p38/p38 Ratio Fold Changep-JNK/JNK Ratio Fold Change
0 (Control)1.01.01.01.0
100.71.51.81.6
250.42.22.92.5
500.23.14.03.8

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and the general workflow for Western blot analysis.

Ferutinin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Bcl2->Bax Bax->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Ferutinin_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation ERK ERK MAPK->ERK JNK_p38 JNK/p38 MAPK->JNK_p38 Apoptosis Apoptosis ERK->Proliferation JNK_p38->Apoptosis

Caption: Overview of this compound's potential effects on PI3K/Akt and MAPK signaling pathways.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Immunoblotting) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: General experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

This protocol describes the preparation of whole-cell lysates from cultured cells treated with this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Seed and culture cells to the desired confluency in appropriate culture vessels.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each culture vessel (e.g., 100-200 µL for a 6-well plate).

  • Incubate on ice for 15-30 minutes with occasional swirling.

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Store the protein lysate at -80°C for long-term storage or proceed to protein quantification.

Protocol 2: Protein Quantification (BCA Assay)

This protocol outlines the determination of protein concentration in the cell lysates using the Bicinchoninic Acid (BCA) assay.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare a set of BSA standards by diluting the stock BSA solution to concentrations ranging from 0 to 2000 µg/mL.

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Pipette 25 µL of each standard and unknown protein sample (in duplicate or triplicate) into the wells of a 96-well microplate.

  • Add 200 µL of the BCA working reagent to each well.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations.

  • Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 3: SDS-PAGE and Immunoblotting

This protocol details the separation of proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their transfer to a membrane for immunoblotting.

Materials:

  • Protein lysates

  • Laemmli sample buffer (4x or 2x)

  • Polyacrylamide gels (precast or hand-casted)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate volume of lysate with Laemmli sample buffer to achieve a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the specified time.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane. Calculate the fold change in protein expression relative to the control sample.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell types and target proteins. Always refer to the manufacturer's instructions for specific reagents and antibodies.

Gene Expression Analysis in Response to Ferutinin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Ferutinin, a natural sesquiterpene, on gene expression and associated signaling pathways. The accompanying detailed protocols offer standardized methods for investigating these effects in a laboratory setting. This compound has demonstrated a range of biological activities, including dose- and cell-type-dependent cytotoxicity, induction of apoptosis, and modulation of key signaling cascades involved in cancer progression and cellular differentiation.

Application Notes

This compound's multifaceted impact on cellular processes makes it a compound of significant interest for drug development, particularly in oncology and regenerative medicine. Its mechanisms of action involve the regulation of genes controlling apoptosis, oxidative stress, and major signaling pathways such as Wnt/β-catenin, MEK/ERK, and PI3K/Akt.

Induction of Apoptosis through Modulation of Bcl-2 Family Genes

This compound has been shown to induce apoptosis in cancer cell lines, at least in part, by altering the expression of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Specifically, studies have indicated that this compound treatment can lead to the upregulation of the pro-apoptotic gene Bax and downregulation of the anti-apoptotic gene Bcl-2. This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway.

Table 1: Effect of this compound on Apoptosis-Related Gene Expression in MCF-7 Breast Cancer Cells

GeneTreatmentFold Change in ExpressionReference
BaxThis compoundUpregulated[1]
Bcl-2This compoundDownregulated[2]

Note: Specific fold-change values from direct this compound treatment studies were not available in the searched literature. The table reflects the qualitative changes reported.

Modulation of Antioxidant Gene Expression

This compound has also been observed to exert antioxidant effects, which may be attributed to its ability to modulate the expression of key antioxidant enzymes. In vivo studies have suggested that this compound can upregulate the expression of Superoxide Dismutase (SOD) and Catalase (CAT), enzymes crucial for detoxifying reactive oxygen species (ROS).

Table 2: Effect of this compound on Antioxidant Gene Expression in Mice

GeneTissueTreatmentChange in Expression LevelReference
SODLiver, KidneyThis compoundUpregulated[3][4]
CATLiver, KidneyThis compoundUpregulated[3][4]

Note: Quantitative fold-change data from direct this compound treatment studies were not available in the searched literature. The table reflects the qualitative changes reported.

Cytotoxic Activity of this compound

This compound exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values of this compound vary depending on the cell line and the duration of exposure.

Table 3: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µg/mL)Reference
MCF-7Human Breast Cancer7229[5]
TCCHuman Bladder Cancer7224[5]
HFF3Human Foreskin Fibroblast7236[5]
PC-3Human Prostate CancerNot Specified16.7 µM
Modulation of Key Signaling Pathways

This compound influences several critical signaling pathways that are often dysregulated in diseases like cancer.

This compound has been shown to activate the Wnt/β-catenin signaling pathway in human dental pulp-derived stem cells (DPSCs), leading to osteogenic differentiation. This is evidenced by changes in the expression of key components and target genes of this pathway.[6][7]

Table 4: Effect of this compound on Wnt/β-catenin Pathway Gene Expression in DPSCs

GeneFunctionFold Change in Expression (this compound vs. Control)Reference
COL1A1Osteoblast marker~2.5[6]
BGLAP (Osteocalcin)Osteoblast marker~3.0[6]
LRP6Wnt co-receptor~1.5[6]
DVL3Downstream signaling~2.0[6]
GSK3Bβ-catenin degradation~0.5[6]
CTNNB1 (β-catenin)Key mediator~1.5[6]

In human amniotic fluid stem cells, this compound has been found to activate the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and differentiation.[8][9] The activation of these pathways by this compound is implicated in its pro-osteogenic effects.

Note: Specific quantitative data on the fold change of downstream target genes of MEK/ERK and PI3K/Akt pathways in response to this compound were not available in the searched literature.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to analyze the effects of this compound on gene expression and cell viability.

Cell Viability Assessment: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10][11][12][13]

Gene Expression Analysis: Real-Time PCR (RT-qPCR)

This protocol details the quantification of gene expression levels of target genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure: a) RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound as described for the MTT assay.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

b) Real-Time PCR:

  • Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Monitor the fluorescence signal in real-time.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.

Protein Expression Analysis: Western Blot

This protocol is for detecting and quantifying specific proteins in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (e.g., Bax, Bcl-2, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and harvest.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the interaction of proteins with specific DNA regions.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Antibody specific to the DNA-binding protein of interest

  • Protein A/G magnetic beads or agarose beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting specific genomic regions

Procedure:

  • Cross-link proteins to DNA in living cells by treating with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein, coupled with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating and digest the proteins with Proteinase K.

  • Purify the DNA.

  • Analyze the purified DNA by qPCR using primers specific to the putative binding sites of the target protein.

Apoptosis Detection: DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.

Materials:

  • DAPI staining solution (1 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips in a multi-well plate and treat with this compound.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with DAPI staining solution for 5 minutes in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[14][15][16][17]

DNA Damage Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Harvest cells treated with this compound.

  • Embed the cells in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind nucleoids containing the DNA.

  • Treat the slides with alkaline or neutral buffer to unwind the DNA.

  • Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[18][19][20][21]

Visualizations

Ferutinin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Bax->Mitochondrion Promotes permeabilization Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound's pro-apoptotic signaling pathway.

Ferutinin_Wnt_Pathway cluster_nucleus Nuclear Events This compound This compound Wnt_Signaling Wnt Signaling This compound->Wnt_Signaling Activates GSK3B GSK3β Wnt_Signaling->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibits degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Genes (COL1A1, BGLAP) TCF_LEF->Target_Genes Activates transcription Osteogenic_Differentiation Osteogenic Differentiation Target_Genes->Osteogenic_Differentiation

This compound's activation of the Wnt/β-catenin pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., MCF-7) Ferutinin_Treatment This compound Treatment Cell_Culture->Ferutinin_Treatment Viability_Assay Cell Viability (MTT Assay) Ferutinin_Treatment->Viability_Assay Gene_Expression Gene Expression (RT-qPCR) Ferutinin_Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Ferutinin_Treatment->Protein_Expression

General experimental workflow for this compound analysis.

References

Application Notes and Protocols for Anchorage-Independent Growth Assay of Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of Ferutinin on the anchorage-independent growth of cancer cells using a soft agar assay. This assay is a stringent method for evaluating the malignant potential of cells and the efficacy of anti-cancer compounds.

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and tumorigenicity.[1] Unlike normal cells, cancer cells can proliferate without attachment to a solid substrate, a characteristic that can be assessed in vitro using the soft agar colony formation assay.[1][2][3] this compound, a natural sesquiterpene lactone, has demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.[4] This protocol details the use of the soft agar assay to quantify the inhibitory effects of this compound on cancer cell colony formation.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, providing a basis for selecting appropriate concentrations for the anchorage-independent growth assay.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer~30 - 81[4]
TCCBladder Cancer~81
HT29Colon Adenocarcinoma~67
CT26Murine Colon Carcinoma~75
A549Lung CancerNot Specified
PC-3Prostate CancerNot Specified
HepG2Hepatocellular CarcinomaNot Specified

Experimental Protocols

Materials
  • Cancer cell line (e.g., MCF-7, a well-characterized breast cancer cell line responsive to this compound)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Noble Agar

  • Sterile, tissue culture-treated 6-well plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Microwave or water bath

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Crystal Violet staining solution (0.005% w/v in PBS)

  • Phosphate-Buffered Saline (PBS)

Protocol: Soft Agar Anchorage-Independent Growth Assay

This protocol is adapted from established methods.[1][2][5][6]

1. Preparation of Agar Solutions:

  • Base Agar (1.2% w/v): Autoclave 1.2 g of Noble Agar in 100 mL of distilled water. Before use, melt the agar in a microwave or water bath and equilibrate to 42°C in a water bath.

  • Top Agar (0.7% w/v): Autoclave 0.7 g of Noble Agar in 100 mL of distilled water. Before use, melt the agar and equilibrate to 40°C in a water bath.

2. Preparation of the Base Agar Layer:

  • Warm the complete cell culture medium to 37°C.

  • In a sterile 50 mL conical tube, mix equal volumes of the 1.2% base agar solution and the pre-warmed complete medium to obtain a final agar concentration of 0.6%.

  • Immediately dispense 2 mL of this base agar mixture into each well of a 6-well plate.

  • Allow the base agar to solidify at room temperature in a sterile hood for at least 30 minutes.

3. Preparation of the Top Agar Layer with Cells and this compound:

  • Trypsinize and resuspend the cancer cells in complete medium. Perform a cell count to determine the cell concentration.

  • Prepare a single-cell suspension at a concentration of 1 x 10^4 cells/mL in complete medium.

  • Prepare different concentrations of this compound in complete medium at 2x the final desired concentration. A dose-response experiment is recommended, with concentrations bracketing the IC50 value (e.g., 10 µM, 30 µM, and 100 µM for MCF-7 cells). Include a vehicle control (e.g., DMSO).

  • In sterile 15 mL conical tubes, mix the following for each experimental condition:

    • 1 mL of the cell suspension (1 x 10^4 cells)

    • 1 mL of the 2x this compound solution (or vehicle)

    • 2 mL of the 0.7% top agar solution (at 40°C)

  • Gently mix the contents of each tube by inverting to ensure a homogenous suspension, avoiding the formation of bubbles.

4. Plating the Top Agar Layer:

  • Carefully overlay 1.5 mL of the top agar/cell/Ferutinin suspension onto the solidified base agar layer in each well.

  • Allow the top agar layer to solidify at room temperature in a sterile hood for approximately 20-30 minutes.

5. Incubation and Colony Formation:

  • Add 1 mL of complete medium containing the appropriate final concentration of this compound (or vehicle) to each well on top of the solidified top agar.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-28 days.

  • Feed the cells every 2-3 days by aspirating the old medium and adding 1 mL of fresh medium containing the respective this compound concentration.

6. Staining and Quantification of Colonies:

  • After the incubation period, carefully remove the medium from each well.

  • Gently wash the wells with PBS.

  • Add 1 mL of Crystal Violet staining solution to each well and incubate for 30-60 minutes at room temperature.

  • Remove the staining solution and gently wash the wells with PBS multiple times to reduce background staining.

  • Allow the plates to air dry.

  • Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.

  • The results can be expressed as the percentage of colony formation inhibition compared to the vehicle control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_base Prepare 0.6% Base Agar plate_base Plate Base Agar in 6-well Plate prep_base->plate_base prep_top Prepare 0.35% Top Agar with Cells & this compound plate_top Overlay Top Agar Mixture prep_top->plate_top plate_base->plate_top incubation Incubate for 14-28 Days plate_top->incubation stain Stain with Crystal Violet incubation->stain quantify Quantify Colonies stain->quantify

Figure 1. Experimental workflow for the anchorage-independent growth assay.
Proposed Signaling Pathway of this compound in Cancer Cells

This compound's anti-proliferative effects are believed to be mediated, in part, through its interaction with estrogen receptors and modulation of the Wnt/β-catenin signaling pathway.[7][8]

signaling_pathway cluster_this compound cluster_er Estrogen Receptor Signaling cluster_wnt Wnt/β-catenin Signaling cluster_outcome This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Wnt Wnt Signaling Components This compound->Wnt Modulates ER_downstream Modulation of ER-target genes ER->ER_downstream Inhibition Inhibition of Anchorage- Independent Growth ER_downstream->Inhibition beta_catenin β-catenin degradation Wnt->beta_catenin TCF_LEF Inhibition of TCF/LEF target genes (e.g., c-Myc, Cyclin D1) beta_catenin->TCF_LEF Leads to TCF_LEF->Inhibition

Figure 2. Proposed signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Ferutinin Technical Support Center: Addressing Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Ferutinin in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

A1: this compound is a natural sesquiterpene ester derived from plants of the Ferula genus.[1] It is classified as a phytoestrogen and exhibits a range of biological effects that are often dose-dependent.[1] Key activities include acting as an agonist for estrogen receptor alpha (ERα) and a mixed agonist/antagonist for estrogen receptor beta (ERβ), demonstrating ionophoretic properties by increasing calcium permeability across cellular membranes, and inducing cytotoxic effects in various cancer cell lines.[1][2]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound's poor solubility in water is attributed to its chemical structure (C₂₂H₃₀O₄). As a sesquiterpene ester, it is a predominantly lipophilic molecule with a significant nonpolar hydrocarbon backbone. This molecular structure limits its ability to form favorable hydrogen bonds with polar water molecules, leading to low solubility in aqueous media.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions.[2][3] It is also reported to be soluble in acetone, dichloromethane, and ethyl acetate.[3]

Q4: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A4: The standard method involves first preparing a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution is then serially diluted to the final desired concentration in the aqueous cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect cell viability (typically ≤0.1% to 0.5% DMSO).

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in my aqueous buffer.

  • Cause: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature.

  • Solution: Prepare a high-concentration stock solution in 100% DMSO first. Use this stock for subsequent dilutions into your aqueous experimental medium. Refer to the Experimental Protocol: Preparation of a this compound Stock Solution below for detailed steps.

Issue 2: After diluting my DMSO stock solution into my aqueous medium, a precipitate forms.

  • Cause: This is a common issue when a compound has low aqueous solubility. The this compound may be crashing out of the solution as the solvent polarity increases dramatically upon dilution.

  • Solution:

    • Vortexing/Mixing: Ensure thorough and immediate mixing or vortexing after adding the DMSO stock to the aqueous medium to aid dispersion.

    • Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the final aqueous medium. Try working with a lower final concentration.

    • Optimize DMSO Carryover: While keeping the final DMSO concentration low is important for minimizing solvent toxicity, a slightly higher (but still non-toxic) percentage may be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1% vs. 0.5%).

    • Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure the temperature is appropriate for your experimental setup.

Issue 3: I am observing cellular toxicity in my control group treated with the vehicle (DMSO).

  • Cause: The final concentration of DMSO in your working solution is likely too high for your specific cell line.

  • Solution:

    • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. For example, adding 1 µL of a DMSO stock to 1 mL of medium results in a 0.1% final DMSO concentration.

    • Perform a Vehicle Toxicity Curve: Before your main experiment, test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).

    • Prepare a Higher Concentration Stock: If you need to reduce the final DMSO percentage, you must prepare a more concentrated initial stock solution.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
AcetoneSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Aqueous Buffers (e.g., PBS, Saline)Poorly Soluble / InsolubleImplied by chemical properties and common practice
WaterPoorly Soluble / InsolubleImplied by chemical properties and common practice

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

This protocol provides a method for preparing a concentrated stock solution of this compound, which can then be used for serial dilutions in aqueous media for various experiments.

Materials:

  • This compound (solid powder, MW: 358.5 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Methodology:

  • Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Calculation: 0.010 mol/L * 358.5 g/mol = 3.585 g/L = 3.585 mg/mL.

    • To prepare 1 mL of a 10 mM stock, you will need 3.585 mg of this compound.

  • Weigh this compound: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the appropriate volume of DMSO to the vial. For example, add 1 mL of DMSO to 3.585 mg of this compound.

  • Dissolve: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.

Visualization

The following diagram illustrates the simplified signaling pathway activated by this compound, leading to the modulation of gene transcription. This compound can activate the Wnt/β-catenin signaling pathway, which is crucial for processes like osteoblast differentiation.[4]

Ferutinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Frizzled/LRP5/6 Receptor This compound->Receptor Binds Dvl Dishevelled (Dvl) Receptor->Dvl Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Accumulates & Translocates TCF_LEF TCF/LEF BetaCateninNuc->TCF_LEF Binds to GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates

This compound activating the Wnt/β-catenin signaling pathway.

References

Optimizing Ferutinin Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ferutinin dosage for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in vitro?

A1: The effective concentration of this compound is highly dependent on the cell type and the desired biological effect. Generally, low concentrations (nM to low µM) are associated with antioxidant, anti-inflammatory, and phytoestrogenic effects, while higher concentrations (µM to high µM) tend to be cytotoxic and pro-apoptotic.[1][2][3][4] For instance, a concentration of 0.25 µM this compound has been shown to have a protective effect in H9C2 cardiomyocytes, whereas concentrations of 10-100 µM are antiproliferative in MCF-7 breast cancer cells.[5][6]

Q2: I am observing a biphasic response with this compound treatment. Is this normal?

A2: Yes, a biphasic or hormetic effect is a well-documented characteristic of this compound.[5][7] At lower concentrations (e.g., 1µM in MCF-7 cells), this compound can act as an estrogen agonist and induce cell proliferation.[5] Conversely, at higher concentrations, it exhibits antiproliferative and cytotoxic effects.[5][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental goals.

Q3: Why am I seeing different results in different cell lines with the same this compound concentration?

A3: this compound's activity is cell-type dependent.[1][2][6] This variability can be attributed to differences in the expression of estrogen receptors (ERα and ERβ), the status of signaling pathways in the cells, and their metabolic activity.[6][8] For example, the cytotoxic effects of this compound are more pronounced in tumor cell lines compared to normal cell lines.[2][6]

Q4: What is the primary mechanism of action for this compound's cytotoxic effects?

A4: At cytotoxic concentrations, this compound primarily acts as an ionophore, particularly for Ca2+.[1][9] This disrupts mitochondrial membrane potential, leading to an overproduction of reactive oxygen species (ROS), release of pro-apoptotic factors, and subsequent activation of the intrinsic apoptotic pathway.[1][10]

Q5: How should I prepare and store this compound for in vitro experiments?

A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect - Concentration is too low.- Incubation time is too short.- Cell line is resistant.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment.- Verify the expression of relevant receptors (e.g., estrogen receptors) in your cell line.
High cell death in control group - Solvent (e.g., DMSO) toxicity.- Ensure the final solvent concentration in the media is non-toxic for your cells (typically ≤0.1%). Run a vehicle-only control.
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent this compound stock solution.- Variations in cell seeding density.- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions regularly and store them properly.- Standardize cell seeding protocols.
Unexpected proliferative effect - this compound concentration is in the low, estrogenic range for the specific cell type.- Review the literature for biphasic effects in your cell line.[5][7]- Increase the concentration to achieve antiproliferative effects.

Quantitative Data Summary

The following table summarizes effective this compound concentrations from various in vitro studies.

Cell LineConcentrationDurationObserved EffectReference
MCF-7 (ER-positive breast cancer)1 µM-Induction of proliferation[5]
MCF-7 (ER-positive breast cancer)10-100 µM-Antiproliferative[5]
MCF-7 (ER-positive breast cancer)30 µM72 hCell cycle arrest at pre-G0/G1, apoptosis[7]
MCF-7 (ER-positive breast cancer)IC50 = 37 µM-Cytotoxicity[7]
MDA-MB-231 (ER-negative breast cancer)1-100 µM-Dose-dependent inhibition of invasion[5]
H9C2 (cardiomyocytes)0.25 µM3 h pre-treatmentCardioprotection against doxorubicin-induced cytotoxicity[6]
H9C2 (cardiomyocytes)2.5 µM3 h pre-treatmentExacerbated doxorubicin-induced cell death[6]
H9C2 (cardiomyocytes)0.15 - 20 µM24 hDose-dependent cytotoxicity (significant at 20 µM)[6][11]
Human Dental Pulp Stem Cells (DPSCs)10 µg/mL12, 24, 48 hModulation of Wnt/β-catenin signaling[12]
Human Amniotic Fluid Stem Cells (hAFSCs)10⁻⁸ M14 or 21 daysEnhanced osteoblastic differentiation[8]
Human Erythrocytes (RBCs)≥ 40 µM-Membrane permeabilization[13]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[14]

  • Cell Seeding: Seed cells (e.g., MCF-7, HDF) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Osteogenic Differentiation of Stem Cells

This protocol is based on studies investigating the effect of this compound on dental pulp-derived stem cells.[12]

  • Cell Culture: Culture human dental pulp-derived stem cells (DPSCs) in a standard growth medium.

  • Induction of Differentiation: To induce osteogenic differentiation, switch to an osteogenic differentiation medium (e.g., standard medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µg/mL) in the differentiation medium. Include a vehicle-treated control group.

  • Medium Change: Change the medium every 2-3 days, replenishing with fresh differentiation medium and this compound.

  • Analysis: After the desired incubation period (e.g., 12, 24, 48 hours for signaling studies; longer for differentiation markers), analyze the cells for markers of osteogenesis (e.g., alkaline phosphatase activity, Alizarin Red S staining for mineralization) or for changes in signaling pathways (e.g., Western blot for Wnt/β-catenin pathway proteins).

Visualizing this compound's Mechanism of Action

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, including the Wnt/β-catenin, MEK/ERK, and PI3K/Akt pathways, often in a cell-type-specific manner.[8][9][12]

Ferutinin_Signaling This compound This compound ERa ERα This compound->ERa activates GPER GPER This compound->GPER activates Wnt3a WNT3A This compound->Wnt3a upregulates Dvl3 DVL3 This compound->Dvl3 upregulates Mitochondria Mitochondria This compound->Mitochondria disrupts potential MEK MEK ERa->MEK PI3K PI3K ERa->PI3K GSK3b GSK3β Dvl3->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits Osteogenesis Osteogenic Differentiation beta_catenin->Osteogenesis promotes ERK ERK MEK->ERK ERK->Osteogenesis Akt Akt PI3K->Akt Akt->Osteogenesis Apoptosis Apoptosis ROS ROS Mitochondria->ROS ROS->Apoptosis Ferutinin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture serial_dilution 3. Serial Dilution cell_culture->serial_dilution stock_prep 2. This compound Stock (in DMSO) stock_prep->serial_dilution treatment 4. Cell Treatment (24-72h) serial_dilution->treatment assay 5. Viability/Function Assay treatment->assay data_acq 6. Data Acquisition assay->data_acq dose_response 7. Dose-Response Curve data_acq->dose_response ic50 8. Determine IC50/ Optimal Dose dose_response->ic50

References

Technical Support Center: Troubleshooting Ferutinin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving Ferutinin precipitation in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a natural sesquiterpene compound extracted from plants of the Ferula genus.[1] It is utilized in research for its diverse biological activities, including antioxidant, cytotoxic, and phytoestrogenic properties.[2][3] These characteristics make it a compound of interest for studies in cancer biology, endocrinology, and other areas of drug discovery.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium.[4] This can be triggered by several factors:

  • High Final Concentration: The desired experimental concentration of this compound may be higher than its maximum soluble concentration in the cell culture medium.

  • Solvent Shock: this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock solution is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.[4]

  • Low Temperature: The solubility of many compounds, including this compound, can be temperature-dependent. Adding a cold stock solution to the medium or storing the prepared medium at a low temperature can decrease its solubility and lead to precipitation.

  • Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.

  • pH of the Medium: Changes in the pH of the culture medium can alter the ionization state of a compound, which can impact its solubility.

Q3: Is it acceptable to proceed with my experiment if I see a precipitate?

It is strongly advised not to proceed with an experiment if you observe precipitation. The presence of a precipitate can lead to several issues that will compromise the validity of your results:

  • Inaccurate Dosing: The actual concentration of dissolved this compound available to the cells will be lower than the intended concentration, leading to inaccurate and unreliable data.

  • Cell Toxicity: The precipitate itself may exert cytotoxic effects on the cells that are independent of the pharmacological activity of the dissolved compound.

  • Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on optical measurements such as absorbance, fluorescence, or luminescence.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of hydrophobic compounds.[5]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies between cell lines, with primary cells generally being more sensitive. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[4] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate by performing a dose-response viability assay with DMSO alone. Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.

Troubleshooting Guides

Visual Identification of Precipitation

Precipitation of this compound in cell culture media can manifest in several ways:

  • Cloudiness or Turbidity: The medium may appear hazy or cloudy.

  • Visible Particles: You may observe distinct particles, crystals, or a film on the surface of the medium or at the bottom of the culture vessel.

  • Color Change: In some instances, the formation of a precipitate can alter the color of the medium.

Systematic Approach to Troubleshooting this compound Precipitation

If you encounter this compound precipitation, follow this step-by-step guide to identify and resolve the issue.

G A Precipitation Observed B Check Final Concentration A->B Is the concentration too high? C Review Dilution Protocol A->C How was the dilution performed? D Assess Temperature A->D Was the medium or stock cold? E Consider Media Composition A->E Are there known interactions? B->C No F Lower Final Concentration B->F Yes C->D Check G Optimize Dilution Technique (e.g., drop-wise addition, pre-warming) C->G Improve D->E No H Maintain at 37°C D->H Yes I Test Different Media or Serum Concentrations E->I Possible J Problem Solved F->J G->J H->J I->J

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties and Recommended Concentrations of this compound

ParameterValueSource
Molecular Weight 358.47 g/mol [7]
Solubility Soluble in DMSO, acetone, dichloromethane, ethyl acetate[5]
Aqueous Solubility Poorly soluble (specific value not reported)N/A
Recommended Stock Solution Concentration in DMSO 10-50 mMGeneral Practice
Recommended Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)[4][6]

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueSource
PC-3Prostate Cancer19.7 µM[8]
MCF-7Breast Cancer29 µg/mL[9]
TCCBladder Cancer24 µg/mL[9]
HFF3Human Foreskin Fibroblasts (Normal)36 µg/mL[9]
H9C2Rat Cardiomyoblasts (Normal)>20 µM (no significant mortality)[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.47 g/mol = 0.0035847 g = 3.58 mg

  • Weigh this compound:

    • In a sterile environment (e.g., a chemical fume hood), accurately weigh 3.58 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the final cell culture medium to minimize the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile tubes

Methodology:

  • Thaw the stock solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the required volume of stock solution:

    • For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

    • V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.

  • Dilution:

    • Add the pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution drop-wise.

    • Continue to mix gently for a few seconds to ensure a homogenous solution.

  • Visual Inspection:

    • Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use in your cell culture experiment.

    • If precipitation occurs, refer to the troubleshooting guide.

Protocol 3: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture System

This protocol allows you to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Methodology:

  • Prepare a serial dilution of this compound in DMSO:

    • In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO.

  • Add medium to the assay plate:

    • Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.

  • Add this compound dilutions to the medium:

    • Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate and observe:

    • Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours).

    • Visually inspect the wells for any signs of precipitation.

  • Measure absorbance:

    • Measure the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates light scattering due to the formation of a precipitate.

  • Determine the maximum soluble concentration:

    • The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.

Signaling Pathways and Workflows

G cluster_0 Preparation of this compound Working Solution A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B D Calculate Required Volume of Stock Solution B->D C Pre-warm Cell Culture Medium to 37°C E Add Stock Solution Drop-wise to Medium with Gentle Mixing C->E D->E F Visually Inspect for Precipitation E->F G Ready for Cell Treatment F->G Clear H Troubleshoot (See Troubleshooting Guide) F->H Precipitate

Caption: Experimental workflow for preparing this compound working solution.

References

Technical Support Center: Ferutinin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ferutinin to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored at -20°C in its solid form. Under these conditions, it is reported to be stable for at least four years[1]. For solutions of this compound, particularly in DMSO, storage at -80°C is a common practice for long-term preservation of natural products[2].

Q2: What are the primary factors that can cause this compound degradation?

As a sesquiterpene ester, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation[3].

  • pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage[1][2][4].

  • Oxidation: The sesquiterpene moiety of this compound can be susceptible to oxidation[5][6].

  • Light: Exposure to UV or broad-spectrum light can potentially lead to photodegradation.

Q3: What are the likely degradation products of this compound?

Based on its chemical structure, a 4-hydroxybenzoic acid ester of a daucane sesquiterpenoid, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ester bond, yielding 4-hydroxybenzoic acid and the corresponding daucane sesquiterpenoid alcohol . This is a common degradation pathway for esters, particularly in aqueous solutions under acidic or basic conditions[1][2][4].

  • Oxidation: The sesquiterpene core may undergo oxidation, potentially forming sesquiterpenols or other oxygenated derivatives[5][6].

Q4: How can I prepare and store this compound solutions to maximize stability?

To prepare and store this compound solutions:

  • Use a high-purity, anhydrous solvent such as DMSO.

  • Prepare the solution at the desired concentration. For stock solutions, higher concentrations are often more stable.

  • Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C may be sufficient, but stability should be verified.

  • Protect solutions from light by using amber vials or by wrapping the vials in foil.

Q5: How can I tell if my this compound sample has degraded?

Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC analysis include:

  • A decrease in the peak area of the main this compound peak over time.

  • The appearance of new peaks corresponding to degradation products.

A stability-indicating HPLC method should be used to ensure that the degradation products are well-separated from the parent compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments This compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, protection from light). 2. Prepare fresh solutions from a solid stock stored at -20°C. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the this compound stock.
Inconsistent experimental results Partial degradation of this compound, leading to variable concentrations of the active compound.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Avoid prolonged storage of diluted working solutions. Prepare them fresh before each experiment. 3. Ensure the solvent used for dilution is free of contaminants that could promote degradation.
Appearance of unknown peaks in analytical analysis (e.g., HPLC) Formation of degradation products.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. If degradation is suspected, perform a forced degradation study to identify potential degradation peaks (see Experimental Protocols section). 3. Review storage and handling procedures to identify potential causes of degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to ensure separation of compounds with different polarities.

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • A starting gradient could be 50:50 (A:B) ramping to 100% B over 20-30 minutes. The gradient should be optimized based on the separation observed.

3. Detection:

  • UV detection at the λmax of this compound (approximately 260 nm)[1]. A photodiode array (PDA) detector is recommended to assess peak purity.

4. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.

3. Analysis:

  • Analyze the stressed samples by the stability-indicating HPLC method at different time points.

  • Monitor for the decrease in the this compound peak and the formation of new peaks.

  • Characterize the degradation products using techniques like LC-MS if possible.

Visualizations

Ferutinin_Degradation_Pathway cluster_products Degradation Products This compound This compound (Sesquiterpene Ester) Hydrolysis Hydrolysis (Acid or Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Hydrolysis->Hydroxybenzoic_Acid yields Sesquiterpene_Alcohol Daucane Sesquiterpenoid Alcohol Hydrolysis->Sesquiterpene_Alcohol yields Oxidized_Products Oxidized Sesquiterpenoids (e.g., Sesquiterpenols) Oxidation->Oxidized_Products Other_Degradants Other Minor Degradants Photodegradation->Other_Degradants Thermal_Degradation->Other_Degradants Degradation_Products Degradation Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Off-Target Effects of Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Ferutinin in research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound is a natural sesquiterpene lactone isolated from plants of the Ferula genus. It is recognized for its diverse biological activities, including phytoestrogenic, cytotoxic, anti-inflammatory, and antioxidant effects. Its actions are often dose-dependent and vary across different cell types.[1]

Q2: What are the principal off-target effects of this compound that researchers should be aware of?

A2: The most well-documented off-target effect of this compound is its phytoestrogenic activity, where it interacts with estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[1] This can lead to unintended hormonal effects in experimental systems. Additionally, at higher concentrations, this compound exhibits broad cytotoxic effects that may not be related to its intended therapeutic target. It has also been shown to modulate key signaling pathways such as Wnt/β-catenin and MAPK, which can contribute to its off-target cellular phenotypes.

Q3: I am observing unexpected estrogen-related effects in my experiment. Could this compound be the cause?

A3: Yes. This compound is a known phytoestrogen and can mimic the effects of estrogen by binding to estrogen receptors.[1] If your experimental model is sensitive to hormonal changes, the estrogenic activity of this compound could be a significant confounding factor. It is crucial to use appropriate controls, such as co-treatment with an estrogen receptor antagonist, to dissect the estrogenic from non-estrogenic effects of this compound.

Q4: My results show significant cell death that doesn't align with the expected mechanism of action. Why might this be happening?

A4: this compound can induce apoptosis and cytotoxicity in a dose-dependent manner across a wide range of cell types.[2] This effect can be an off-target activity if your intended application is not related to cancer therapy. The cytotoxic effects are often mediated through mitochondrial pathways. It is advisable to perform a dose-response curve to determine a therapeutic window where the desired on-target effect is observed without significant cytotoxicity.

Q5: Are there any known off-target kinase activities of this compound?

A5: Currently, a comprehensive kinase selectivity profile for this compound is not publicly available in the reviewed scientific literature. Given that many small molecules exhibit off-target kinase activity, it is a potential concern. If you suspect off-target kinase effects are influencing your results, it is recommended to perform a kinase inhibitor profiling screen to assess this compound's selectivity.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic outcomes in cell-based assays.
  • Possible Cause 1: Phytoestrogenic Activity.

    • Troubleshooting Steps:

      • Review Cell Line Estrogen Receptor Status: Check if your cell line expresses ERα, ERβ, or GPER. Results can vary significantly between ER-positive and ER-negative cells.

      • Use Hormone-Depleted Media: Culture your cells in phenol red-free media supplemented with charcoal-stripped serum to minimize baseline estrogenic signaling.

      • Co-treatment with Antagonists: Perform experiments with and without the co-administration of specific estrogen receptor antagonists (e.g., Fulvestrant for ERα/β, G36 for GPER) to determine if the observed effect is ER-dependent.

      • Compare with a Known Estrogen: Run a parallel experiment with a known estrogen (e.g., 17β-estradiol) to compare the phenotypic response.

  • Possible Cause 2: Dose-Dependent Cytotoxicity.

    • Troubleshooting Steps:

      • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity in your specific cell line (see Table 1 for examples).

      • Work Below Cytotoxic Concentrations: If your intended application is not related to cytotoxicity, ensure your working concentration of this compound is well below the IC50 value.

      • Assess Apoptosis Markers: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.

Issue 2: Modulation of Wnt/β-catenin or MAPK signaling pathways.
  • Possible Cause: Off-target effects on upstream or downstream components of these pathways.

    • Troubleshooting Steps:

      • Western Blot Analysis: Investigate the phosphorylation status and total protein levels of key pathway components. For the Wnt pathway, examine β-catenin, GSK3β, and Axin2. For the MAPK pathway, assess the phosphorylation of ERK1/2, JNK, and p38. (See Experimental Protocols section for a general Western blot protocol).

      • Reporter Assays: Utilize reporter gene assays (e.g., TOP/FOPflash for Wnt/β-catenin) to quantify the transcriptional activity of the pathway in the presence of this compound.

      • Use Specific Pathway Inhibitors: Co-treat cells with this compound and known inhibitors of the Wnt or MAPK pathways to see if the observed phenotype can be rescued.

Quantitative Data Summary

Table 1: Cytotoxic Activity (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MCF-7Human breast adenocarcinoma~67-81[2]
TCCHuman urothelial carcinoma~67-81[2]
HT29Human colon adenocarcinoma~67-81[2]
CT26Murine colon carcinoma~67-81[2]
HFF3Human foreskin fibroblast~98[2]
NIH/3T3Mouse embryonic fibroblast~136[2]
PC-3Human prostate cancer16.7[1]
NTERA2Human teratocarcinoma39[2]
KYSE30Human esophageal cancer58[2]

Table 2: Estrogen Receptor Binding Affinity of this compound

ReceptorActivityIC50 (nM)Reference
ERαAgonist33.1[2]
ERβAgonist/Antagonist180.5[2]

Experimental Protocols

General Protocol for Western Blot Analysis of Signaling Pathway Modulation
  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol for Estrogen Receptor Binding Assay (Competitive Binding)

This protocol is a generalized approach for assessing the binding of phytoestrogens to estrogen receptors.

  • Receptor Preparation:

    • Use purified recombinant human ERα or ERβ protein or cell lysates from cells overexpressing the receptors.

  • Competitive Binding Reaction:

    • In a microplate, incubate a fixed concentration of a fluorescently or radioactively labeled estrogen (e.g., [³H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of this compound.

    • Include a control with unlabeled 17β-estradiol to generate a standard competition curve.

  • Incubation and Separation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

    • Separate the receptor-bound from free labeled estrogen using methods like dextran-coated charcoal, filtration, or magnetic beads.

  • Detection and Analysis:

    • Quantify the amount of bound labeled estrogen using a scintillation counter (for radioactivity) or a fluorescence plate reader.

    • Plot the percentage of bound labeled estrogen against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the labeled estrogen. The Ki can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Ferutinin_Off_Target_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed with this compound Treatment q1 Is the phenotype related to hormonal effects? start->q1 q2 Is significant cell death observed? q1->q2 No a1 Perform Estrogen Receptor Antagonist Co-treatment q1->a1 Yes q3 Are key signaling pathways (Wnt, MAPK) altered? q2->q3 No a2 Determine Cytotoxicity IC50 and Adjust Concentration q2->a2 Yes a3 Analyze Pathway Components (Western Blot, Reporter Assays) q3->a3 Yes a4 Consider Kinase Selectivity Profiling q3->a4 No/Uncertain end1 Phenotype is ER-dependent a1->end1 end2 Phenotype is due to off-target cytotoxicity a2->end2 end3 Phenotype involves Wnt/MAPK modulation a3->end3

Caption: Troubleshooting workflow for identifying the cause of unexpected phenotypes observed with this compound treatment.

Ferutinin_GPER_Signaling This compound This compound GPER GPER This compound->GPER AC Adenylyl Cyclase (AC) GPER->AC PI3K PI3K GPER->PI3K PLC PLC GPER->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Effects Cellular Effects (e.g., Proliferation, Apoptosis) PKA->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->Cellular_Effects

Caption: Simplified signaling cascade initiated by this compound binding to the G protein-coupled estrogen receptor (GPER).

Ferutinin_Wnt_Signaling This compound This compound Wnt_Pathway Wnt Signaling Pathway (Upstream components) This compound->Wnt_Pathway Modulates GSK3b GSK3β Wnt_Pathway->GSK3b Inhibits Beta_Catenin_cyto β-catenin (cytoplasmic) Wnt_Pathway->Beta_Catenin_cyto Stabilizes GSK3b->Beta_Catenin_cyto Phosphorylates for degradation Destruction_Complex Destruction Complex (Axin, APC, CK1) Destruction_Complex->GSK3b Proteasome Proteasomal Degradation Beta_Catenin_cyto->Proteasome Beta_Catenin_nuc β-catenin (nuclear) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Overview of this compound's modulatory effect on the canonical Wnt/β-catenin signaling pathway.

Ferutinin_MAPK_Signaling This compound This compound Upstream_Activators Upstream Activators (e.g., Receptor Tyrosine Kinases) This compound->Upstream_Activators Potentially Modulates RAS RAS Upstream_Activators->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified representation of the MAPK/ERK signaling pathway and the potential points of modulation by this compound.

References

Technical Support Center: Addressing Ferutinin Toxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Ferutinin-induced toxicity in normal cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to cells?

A1: this compound is a natural sesquiterpene compound isolated from plants of the Ferula genus.[1] Its biological activity is dose-dependent. At high concentrations, this compound exhibits cytotoxic effects primarily by acting as a calcium ionophore.[1][2] This means it increases the permeability of cellular and mitochondrial membranes to calcium ions (Ca2+), leading to a surge in intracellular calcium levels.[1][2][3] This calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling, depolarization, and uncoupling of oxidative phosphorylation.[3][4][5] Ultimately, these events lead to the release of pro-apoptotic factors and cell death.

Q2: Is this compound selectively toxic to cancer cells over normal cells?

A2: Several studies suggest that this compound exhibits preferential cytotoxicity towards cancer cell lines compared to normal cell lines.[1] For instance, the IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound are often higher in normal human and murine fibroblast cell lines (like HFF3 and NIH/3T3) compared to various cancer cell lines, indicating lower toxicity in these normal cells.[1] However, the selectivity can be cell-type dependent, and at high concentrations, toxicity in normal cells is a significant consideration.

Q3: What are the typical IC50 values of this compound in normal cell lines?

A3: The IC50 values of this compound can vary between different normal cell lines and experimental conditions. The following table summarizes some reported IC50 values.

Cell LineCell TypeSpeciesIC50 (µM)Reference
HFF3Human Foreskin FibroblastHuman98[1]
NIH/3T3Mouse Embryonic FibroblastMurine136[1]
HBL-100Normal Breast Epithelial-likeHumanLower toxicity observed compared to MCF-7 and HeLa cancer cells (specific IC50 not provided)[6]
HDFHuman Dermal FibroblastHumanNo cytotoxic effects observed at concentrations effective against MDA-MB-231 breast cancer cells.[7]
H9c2Rat CardiomyoblastRatSignificant mortality observed at 20 µM.[6]

Q4: How can I reduce this compound-induced toxicity in my normal cell line cultures?

A4: Mitigating this compound's toxicity in normal cell lines can be approached in several ways:

  • Dose Optimization: The primary method is to carefully titrate the concentration of this compound. Since its effects are dose-dependent, using the lowest effective concentration for your experimental goals is crucial.[1]

  • Time-course Experiments: Limit the duration of exposure. Shorter incubation times may be sufficient to observe the desired effects in your target (e.g., cancer) cells while minimizing damage to normal cells.

  • Use of Antioxidants: Since this compound can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) might offer some protection to normal cells. However, this needs to be validated for your specific cell line and experimental setup as it could also interfere with this compound's mechanism of action.

  • Calcium Chelators: In mechanistic studies, intracellular calcium chelators like BAPTA-AM could be used to investigate the role of calcium influx in this compound's toxicity, but this is not a general strategy for reducing toxicity in all experiments.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
This compound instability in culture media This compound, like many natural compounds, may be unstable in aqueous solutions over time. Prepare fresh stock solutions and dilute to working concentrations immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
Edge effects in multi-well plates Evaporation from the outer wells of a plate can concentrate this compound and media components, leading to higher toxicity. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media.
Pipetting errors Use calibrated pipettes and ensure proper technique to minimize variability in the volume of cells, media, and this compound solution added to each well.
Problem 2: Unexpectedly low or no cytotoxicity observed.
Possible Cause Troubleshooting Step
Incorrect this compound concentration Verify the calculations for your stock solution and dilutions. If possible, confirm the purity and activity of your this compound batch.
Sub-optimal incubation time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line.
High cell density A high number of cells can metabolize or bind to the compound, reducing its effective concentration. Optimize the cell seeding density for your cytotoxicity assay.
Cell line resistance Your specific normal cell line may be inherently resistant to this compound. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay.
Problem 3: Artifacts in MTT or other tetrazolium-based assays.
Possible Cause Troubleshooting Step
Direct reduction of MTT by this compound This compound is a phenolic compound and, like other phytoestrogens and antioxidants, may directly reduce MTT to formazan in a cell-free environment, leading to an overestimation of cell viability.[8] To check for this, include a control well with media and this compound but no cells. If a color change occurs, the MTT assay may not be suitable.
Interference from this compound's color If this compound solutions have a strong color, it can interfere with the absorbance reading. Include a background control with this compound in media to subtract its absorbance.
Washing step before MTT addition To minimize direct reduction of MTT, you can try washing the cells with PBS after the treatment incubation and before adding the MTT reagent.[8] However, be cautious as this may cause loss of loosely adherent cells.
Alternative viability assays If interference is confirmed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay.[9]

Experimental Protocols

Key Experiment: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn purple.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Normal Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells prepare_this compound->add_this compound incubate_treatment Incubate for 24/48/72h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

ferutinin_toxicity_pathway Proposed Signaling Pathway of this compound Toxicity in Normal Cells This compound High Concentration This compound cell_membrane Cell Membrane This compound->cell_membrane ca_channel Ca2+ Channels / Ionophoric Action cell_membrane->ca_channel Acts on ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx Leads to mitochondrion Mitochondrion ca_influx->mitochondrion Overloads mptp mPTP Opening mitochondrion->mptp Triggers mito_depolarization Mitochondrial Depolarization mptp->mito_depolarization apoptosis Apoptosis mptp->apoptosis Releases pro-apoptotic factors ros ↑ ROS Production mito_depolarization->ros ros->apoptosis Induces

Caption: Signaling pathway of this compound-induced toxicity in normal cells.

References

Technical Support Center: Improving the Oral Bioavailability of Ferutinin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Ferutinin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing its oral bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability expected to be low?

This compound is a natural phytoestrogen, a sesquiterpene ester, found in plants of the Ferula genus. Like many other natural polyphenolic compounds, this compound's oral bioavailability is anticipated to be limited by several factors. These include poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver and intestines.[1] this compound is soluble in DMSO, but its low water solubility can hinder its dissolution in GI fluids, a prerequisite for absorption.[2][3]

Q2: What are the primary strategies to improve the oral bioavailability of this compound in animal studies?

The main approaches to enhance the oral bioavailability of poorly soluble compounds like this compound focus on two key areas: improving solubility and dissolution rate, and protecting the compound from premature metabolism. Common strategies include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[4] This can be achieved through techniques such as media milling to create nanosuspensions or encapsulation into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles).[5][6]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization in the GI tract and promote lymphatic absorption, thereby bypassing some first-pass metabolism.[4]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes (e.g., cytochrome P450) and P-glycoprotein efflux pumps in the intestine and liver. Co-administering such agents with this compound could decrease its metabolism and enhance its systemic absorption.

Q3: Which animal model is most appropriate for studying the oral bioavailability of this compound?

Rats are a commonly used and well-accepted model for initial oral bioavailability and pharmacokinetic studies due to their anatomical and physiological similarities to humans in terms of gastrointestinal absorption, distribution, metabolism, and excretion profiles.[7][8] Beagle dogs are another alternative as they also share many similarities with human GI physiology.[7][8] The choice of model may also depend on the specific scientific question and available resources.

Q4: How can I quantify this compound concentrations in animal plasma?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or mass spectrometry (LC-MS/MS), is the standard analytical method for quantifying drug concentrations in biological matrices like plasma.[9][10] A validated HPLC method with high sensitivity and specificity is crucial for accurately determining the pharmacokinetic profile of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to improve this compound's bioavailability.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution of this compound formulation Ineffective particle size reduction.- Optimize the formulation process (e.g., increase milling time, adjust stabilizer concentration in nanosuspensions).- Characterize particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Poor choice of excipients.- Screen different stabilizers and surfactants for nanosuspensions.- For lipid-based formulations, experiment with different lipids and emulsifiers.
High variability in plasma concentrations between animals Inconsistent oral administration.- Ensure proper oral gavage technique to deliver the full dose to the stomach.[11][12][13][14]- Train personnel thoroughly on the gavage procedure.
Differences in food intake.- Fast animals overnight before dosing to standardize stomach content.[15]
Genetic variability in metabolism.- Use a sufficient number of animals per group to account for biological variation.
No detectable or very low plasma concentrations of this compound Dose is too low.- Conduct a dose-escalation study to find an appropriate dose that results in measurable plasma concentrations.
Rapid metabolism.- Consider co-administering a metabolic inhibitor like piperine.
Analytical method lacks sensitivity.- Optimize the HPLC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure from plasma or using a more sensitive instrument.[16]
Precipitation of this compound in the formulation upon standing Formulation instability.- For nanosuspensions, ensure the zeta potential is sufficiently high (typically > |30| mV) to prevent particle aggregation.- Optimize the stabilizer concentration.- Store formulations at appropriate temperatures (e.g., 4°C) and check for physical stability before each experiment.

Experimental Protocols

Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol describes a general method for preparing a nanosuspension to enhance the oral delivery of this compound.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Surfactant solution (e.g., 0.5% w/v Tween 80 in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy mixer mill or planetary ball mill

Procedure:

  • Preparation of the Suspension: Disperse a known amount of this compound powder in the stabilizer/surfactant solution to create a pre-suspension.

  • Milling: Add the pre-suspension and milling media to the milling chamber. Mill at a high speed for a specified duration (e.g., 1-6 hours). The milling time should be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media by centrifugation or filtration.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using electrophoretic light scattering to assess physical stability.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Crystalline State: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to see if the milling process has altered the crystallinity of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for an oral bioavailability study in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Acclimatize the animals for at least one week before the experiment.

Study Design:

  • Grouping: Divide the rats into at least two groups (n=5-6 per group):

    • Control Group: Administer a suspension of unprocessed this compound.

    • Test Group: Administer the formulated this compound (e.g., nanosuspension).

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the respective this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).[11][12][13][14]

    • The vehicle for the control suspension should be the same as the liquid medium of the nanosuspension.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17][18][19][20]

    • For serial sampling, techniques like tail vein or saphenous vein puncture are appropriate.[17][18][19][20] For terminal sampling, cardiac puncture can be used.[18][20]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable organic solvent.

    • Quantify the concentration of this compound in the plasma extracts using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t1/2 (Elimination half-life)

    • The relative bioavailability of the formulated this compound can be calculated as: (AUCtest / AUCcontrol) x 100%.

Data Presentation

The following tables provide a template for summarizing the quantitative data from your experiments.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound NanosuspensionN/A
This compound SLNs
Add other formulations as needed

Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)AUC0-inf (ng·h/mL)t1/2 (h)Relative Bioavailability (%)
This compound Suspension (Control)100
This compound Nanosuspension (Test)
Add other formulations as needed

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study Ferutinin_Powder This compound Powder Formulation Nanosuspension Preparation Ferutinin_Powder->Formulation Characterization Physicochemical Characterization (Size, Zeta, etc.) Formulation->Characterization Animal_Grouping Animal Grouping (Control vs. Test) Characterization->Animal_Grouping Oral_Administration Oral Administration (Gavage) Animal_Grouping->Oral_Administration Blood_Sampling Serial Blood Sampling Oral_Administration->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Bioavailability_Assessment Bioavailability Assessment PK_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.

troubleshooting_logic Start Poor Oral Bioavailability of this compound Check_Solubility Is aqueous solubility low? Start->Check_Solubility Check_Permeability Is intestinal permeability low? Check_Solubility->Check_Permeability No Improve_Solubility Enhance Solubility (e.g., Nanoformulation) Check_Solubility->Improve_Solubility Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Improve_Permeability Use Permeation Enhancers Check_Permeability->Improve_Permeability Yes Reduce_Metabolism Co-administer with Metabolic Inhibitors Check_Metabolism->Reduce_Metabolism Yes Re-evaluate Re-evaluate Check_Metabolism->Re-evaluate No

Caption: Logical troubleshooting workflow for addressing poor oral bioavailability of this compound.

References

Technical Support Center: Overcoming Resistance to Ferutinin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferutinin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a natural sesquiterpene lactone derived from plants of the Ferula genus.[1] Its primary anticancer mechanism is the induction of apoptosis, or programmed cell death.[2] this compound has been shown to exert cytotoxic effects on various cancer cell lines, including breast, bladder, prostate, and leukemia.[3][4] The pro-apoptotic effects are mediated through mitochondrial permeabilization and the release of molecules involved in the intrinsic apoptotic pathway.[3]

2. What are the typical IC50 values for this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma67 - 81[3]
TCCHuman Urothelial Carcinoma67 - 81[3]
HT29Human Colon Adenocarcinoma67 - 81[3]
CT26Murine Colon Carcinoma67 - 81[3]
PC-3Human Prostate Cancer16.7[3]
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3[3]
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1[3]
NTERA2Human Teratocarcinoma39[3]
KYSE30Oesophageal Cancer58[3]
F. elaeochytris extractProstate Cancer (PC-3)3.21±0.24 µg/ml[4]

3. Are there any known mechanisms of resistance to this compound?

While specific studies on acquired resistance to this compound are limited, resistance to natural pro-apoptotic compounds can arise through various general mechanisms of chemoresistance. These potential mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cancer cells, reducing its intracellular concentration.[5][6][7]

  • Alterations in apoptotic pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins) can make cells less sensitive to apoptosis-inducing agents like this compound.

  • Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt, MAPK, and NF-κB can promote cell survival and counteract the cytotoxic effects of this compound.[8][9][10][11]

  • Enhanced autophagy: While autophagy can sometimes contribute to cell death, it can also act as a survival mechanism by removing damaged organelles and providing nutrients, potentially leading to resistance.[12][13]

Troubleshooting Guides

Issue 1: Decreased or no cytotoxic effect of this compound on cancer cells.

Possible Cause 1: Sub-optimal experimental conditions.

  • Troubleshooting:

    • Verify the concentration and purity of the this compound stock solution.

    • Optimize the incubation time and dosage of this compound for your specific cell line.

    • Ensure the cell line has not been passaged too many times, which can lead to phenotypic changes.

Possible Cause 2: Intrinsic or acquired resistance of the cancer cell line.

  • Troubleshooting:

    • Assess ABC transporter expression: Use qPCR or Western blotting to measure the expression levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[14][15]

    • Investigate apoptotic protein expression: Analyze the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins may indicate resistance.

    • Evaluate pro-survival signaling: Examine the activation status of key survival pathways like PI3K/Akt, MAPK, and NF-κB using phosphospecific antibodies in Western blotting.

Issue 2: Inconsistent results between experiments.

Possible Cause: Variability in experimental procedures.

  • Troubleshooting:

    • Standardize all experimental protocols, including cell seeding density, drug preparation, and incubation times.

    • Use a consistent passage number for your cell line in all experiments.

    • Ensure proper calibration and maintenance of all equipment (e.g., incubators, spectrophotometers).

Experimental Protocols

Protocol 1: Induction of this compound Resistance in a Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.[16][17][18]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell culture flasks

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Culture the parental cells and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT assay).

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual dose escalation: Once the cells have adapted and are growing steadily, increase the concentration of this compound in the culture medium in a stepwise manner (e.g., by 1.5 to 2-fold increments).

  • Monitor cell viability: At each concentration step, monitor cell viability and allow the cells to recover and resume normal growth before the next dose escalation.

  • Establish the resistant line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.

  • Characterize the resistant line: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as RI = IC50 (resistant line) / IC50 (parental line).

Protocol 2: Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Parental and this compound-resistant cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell treatment: Seed both parental and resistant cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow cytometry analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways in this compound Action and Resistance

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and potential mechanisms of resistance.

Ferutinin_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces permeabilization Apoptosome Apoptosome Formation Mitochondrion->Apoptosome AIF AIF Mitochondrion->AIF Release SMAC_DIABLO SMAC/DIABLO Mitochondrion->SMAC_DIABLO Release Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3, -7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis AIF->Apoptosis IAPs IAPs SMAC_DIABLO->IAPs IAPs->Caspase9 Resistance_Mechanisms cluster_cell This compound This compound Cell Cancer Cell ABC_transporter ABC Transporters (e.g., P-gp) ABC_transporter->this compound Efflux PI3K_Akt PI3K/Akt Pathway Survival Cell Survival & Proliferation PI3K_Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK MAPK Pathway MAPK->Survival NFkB NF-κB Pathway NFkB->Survival NFkB->Apoptosis_Inhibition Autophagy Autophagy Autophagy->Survival Can promote Experimental_Workflow Start Start with Parental Cancer Cell Line Resistance_Induction Induce this compound Resistance (Protocol 1) Start->Resistance_Induction Characterization Characterize Resistant Phenotype (IC50, Apoptosis Assay - Protocol 2) Resistance_Induction->Characterization Mechanism_Investigation Investigate Resistance Mechanisms Characterization->Mechanism_Investigation ABC_Analysis Analyze ABC Transporter Expression (qPCR/WB) Mechanism_Investigation->ABC_Analysis Pathway_Analysis Analyze Signaling Pathways (PI3K/Akt, MAPK, NF-κB) Mechanism_Investigation->Pathway_Analysis Autophagy_Analysis Assess Autophagy Levels Mechanism_Investigation->Autophagy_Analysis Overcoming_Strategy Develop Strategies to Overcome Resistance ABC_Analysis->Overcoming_Strategy Pathway_Analysis->Overcoming_Strategy Autophagy_Analysis->Overcoming_Strategy Combination_Therapy Combination Therapy (e.g., with pathway inhibitors) Overcoming_Strategy->Combination_Therapy ABC_Inhibition ABC Transporter Inhibition Overcoming_Strategy->ABC_Inhibition End Validate Strategies in vitro & in vivo Combination_Therapy->End ABC_Inhibition->End

References

Stabilizing Ferutinin for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical support center for Ferutinin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What is the stability of this compound in cell culture medium during experiments?

This compound is a sesquiterpene lactone. Some sesquiterpene lactones, particularly those with side chains, can exhibit instability in aqueous solutions at physiological pH (7.4) and temperature (37°C), potentially leading to the loss of the side chain over time.[2] Therefore, for long-term experiments, it is advisable to refresh the medium containing this compound at regular intervals to maintain its effective concentration. The exact half-life in cell culture medium has not been extensively reported and may vary depending on the specific medium composition and experimental conditions.

Q4: I am observing variable or weaker than expected effects of this compound in my long-term cell culture experiments. What could be the cause?

This could be due to the degradation of this compound in the cell culture medium. As mentioned in Q3, the stability of this compound in aqueous solutions at 37°C can be limited. To troubleshoot this, consider the following:

  • Medium Refreshment: Increase the frequency of media changes with freshly prepared this compound.

  • Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

  • Initial Concentration: You may need to empirically determine the optimal initial concentration to account for potential degradation over the course of your experiment.

Q5: At what concentrations is this compound typically active in in-vitro studies?

The effective concentration of this compound is dose-dependent and varies between cell types.[3] It has been shown to have biphasic effects, with lower concentrations promoting proliferation in some cells and higher concentrations inducing anti-proliferative and cytotoxic effects.[4] For example, in MCF-7 breast cancer cells, a proliferative effect was observed at 1µM, while anti-proliferative effects were seen at 10-100µM.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results 1. Degradation of this compound in working solutions. 2. Variability in stock solution concentration due to improper storage. 3. Cell line-specific sensitivity.1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C. 3. Perform a dose-response curve for your specific cell line to determine the optimal concentration.
Low or no observable bioactivity 1. Insufficient concentration of this compound. 2. This compound degradation. 3. Incorrect solvent used for initial dissolution.1. Titrate the concentration of this compound to find the effective dose for your experimental system. 2. Refresh the this compound-containing medium every 24-48 hours in long-term experiments. 3. Ensure this compound is dissolved in a suitable solvent like DMSO before further dilution in aqueous media.
Unexpected cytotoxicity in control cells 1. High concentration of DMSO in the final culture medium. 2. Contamination of stock solution.1. Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration. 2. Filter-sterilize the this compound stock solution if contamination is suspected. Prepare fresh stock solutions under sterile conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 values)

Cell LineCell TypeIC50 (µM)Reference
K562RHuman chronic myeloid leukemia (imatinib-resistant)25.3[3]
DA1-3b/M2BCR-ABLMouse leukemia (dasatinib-resistant)29.1[3]
NTERA2Human teratocarcinoma39[3]
KYSE30Esophageal cancer58[3]
MCF-7Human breast carcinoma37[5]

Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating the anticancer properties of this compound.[6]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
  • Seed approximately 8 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Treat the cells with different concentrations of this compound (e.g., 1, 10, 20, 30, 60 µM) for desired time intervals (e.g., 24, 48, 72 hours). Include a vehicle control with the same final concentration of DMSO.

3. MTT Assay:

  • After the incubation period, remove the old medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well.
  • Incubate the plate at 37°C for 4 hours.
  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a spectrophotometer.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cell growth, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

This compound can induce osteogenic differentiation by modulating the Wnt/β-catenin pathway.

Wnt_Pathway cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Axin_APC Axin APC CK1 Dsh->Axin_APC Inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->beta_catenin Phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome Ubiquitination Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates beta_catenin_n β-catenin beta_catenin_n->TCF_LEF

Caption: this compound-mediated activation of the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

This compound can also influence cell survival and proliferation through the PI3K/Akt pathway.

PI3K_Akt_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: this compound's potential influence on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical cascade that can be affected by this compound, impacting cell proliferation and differentiation.

MAPK_ERK_Pathway cluster_nucleus Nucleus This compound This compound Growth_Factor Growth Factor This compound->Growth_Factor Modulates Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Activates ERK_n ERK ERK_n->Transcription_Factors Phosphorylates

Caption: Overview of the MAPK/ERK signaling cascade potentially affected by this compound.

References

Technical Support Center: Ferutinin & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Ferutinin in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural bioactive compound, specifically a sesquiterpene ester, isolated from plants of the Ferula genus.[1][2] It is investigated for a variety of potential therapeutic properties, including phytoestrogenic, antioxidant, anti-inflammatory, antiproliferative, and cytotoxic effects.[2] Its ability to induce apoptosis in cancer cells makes it a compound of interest in drug development.

Q2: I am observing unexpected results with my MTT assay when using this compound. Is this a known issue?

While direct studies on this compound's interference with MTT assays are not extensively documented, its classification as a phytoestrogen and an antioxidant suggests a high potential for interference.[2][3] Compounds with antioxidant properties can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity. This can lead to an overestimation of cell viability or a masking of cytotoxic effects.

Q3: How does the antioxidant property of this compound potentially interfere with tetrazolium-based assays?

Tetrazolium-based assays, such as MTT, XTT, and MTS, rely on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active cells to a colored formazan product. However, compounds with inherent reducing potential, like many antioxidants, can also chemically reduce the tetrazolium salt in a cell-free manner. This non-enzymatic reduction leads to a false positive signal, inaccurately suggesting higher cell viability.

Q4: Are there alternative cell viability assays that are less susceptible to interference from compounds like this compound?

Yes, several alternative assays are recommended when working with compounds that have reducing potential. These assays measure different cellular parameters that are not directly affected by the antioxidant nature of the compound. Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: Measures total protein content.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures membrane integrity by quantifying LDH release from damaged cells.

  • Crystal Violet Assay: Stains the DNA and proteins of adherent cells, providing a measure of cell number.

  • ATP-based Luminescence Assay: Quantifies ATP levels as an indicator of metabolically active cells.

Troubleshooting Guide

Issue: Inconsistent or unexpectedly high cell viability readings with MTT or Resazurin assays in the presence of this compound.

Potential Cause: Direct reduction of the assay reagent by this compound.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with your complete cell culture medium.

    • Add this compound at the same concentrations used in your experiment.

    • Add the MTT or resazurin reagent and incubate for the standard duration.

    • Measure the absorbance or fluorescence.

    • Expected Result: If you observe a color change or increase in signal in the absence of cells, this confirms that this compound is directly reducing the assay reagent.

  • Wash Cells Before Adding Assay Reagent:

    • After treating the cells with this compound for the desired incubation period, gently aspirate the medium containing this compound.

    • Wash the cells once or twice with phosphate-buffered saline (PBS).

    • Add fresh medium containing the MTT or resazurin reagent.

    • Rationale: This minimizes the direct interaction of extracellular this compound with the assay reagent. However, intracellularly absorbed this compound might still cause some interference.

  • Switch to a Non-Redox-Based Assay:

    • If interference is confirmed, it is highly recommended to switch to an alternative assay that does not rely on a redox reaction. See the "Recommended Alternative Assay Protocols" section for detailed methodologies.

Quantitative Data Summary

The following table summarizes the principles of common cell viability assays and highlights the potential for interference by compounds with reducing properties like this compound.

Assay TypePrinciplePotential for this compound InterferenceRationale for Interference
Tetrazolium Reduction (MTT, MTS, XTT) Enzymatic reduction of tetrazolium salts by cellular dehydrogenases to a colored formazan product.High This compound's antioxidant properties may lead to direct, non-enzymatic reduction of the tetrazolium salt.
Resazurin Reduction (AlamarBlue) Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.High Similar to tetrazolium assays, the reducing nature of this compound can directly convert resazurin to resorufin.
Sulforhodamine B (SRB) Staining of total cellular protein with a bright pink aminoxanthene dye.Low Measures protein mass, a parameter not directly affected by the redox state of the compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Measurement of LDH released from cells with compromised membrane integrity.Low Measures an enzyme released upon cell lysis, which is independent of the compound's reducing properties.
Crystal Violet Staining of proteins and DNA of adherent cells.Low Quantifies the number of attached cells based on staining, which is not influenced by the compound's redox activity.
ATP-based Luminescence Quantification of ATP, an indicator of metabolically active cells, via a luciferase reaction.Low Measures a specific molecule (ATP) and is not based on a redox reaction, making it less susceptible to interference from antioxidants.

Experimental Protocols: Recommended Alternative Assays

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of SRB to bind to protein components of cells.

Methodology:

  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[5]

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay quantifies the LDH released from damaged cells into the culture medium.

Methodology:

  • Seed cells in a 96-well plate and treat with this compound. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[6][7]

  • After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[6]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][7][8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a tetrazolium salt that is reduced by diaphorase).

  • Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatant.[6]

  • Incubate the plate for 30 minutes at 37°C, protected from light.[6]

  • Add 50 µL of the stop solution provided in the kit.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[7][9]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Crystal Violet Assay Protocol

This assay quantifies the number of adherent cells by staining their proteins and DNA.[10][11]

Methodology:

  • Seed adherent cells in a 96-well plate and treat with this compound.

  • After treatment, gently wash the cells twice with PBS.[10]

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 20 minutes at room temperature.[10]

  • Remove the methanol and let the plate air dry.

  • Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[10]

  • Wash the plate four times with tap water to remove excess stain.[10]

  • Allow the plate to air dry completely.

  • Add 200 µL of methanol or another suitable solvent to each well to solubilize the stain.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

ATP-based Luminescence Cell Viability Assay Protocol

This assay measures ATP as an indicator of metabolically active cells.

Methodology:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12]

  • Add a volume of the ATP detection reagent (containing luciferase and luciferin) equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]

  • Measure the luminescence using a luminometer.[15]

Visualizations

G Potential Interference of this compound with Tetrazolium-Based Assays cluster_assay Tetrazolium-Based Assay (e.g., MTT) cluster_cell Cellular Activity cluster_compound Compound Properties MTT Tetrazolium Salt (e.g., MTT) (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction ViableCell Metabolically Active Cell Dehydrogenases Cellular Dehydrogenases ViableCell->Dehydrogenases Produces Dehydrogenases->MTT Enzymatic Reduction This compound This compound (Antioxidant) This compound->MTT Direct Chemical Reduction (Potential Interference)

Caption: this compound's potential interference with tetrazolium-based assays.

G Recommended Experimental Workflow for this compound Start Start: Cell Viability Experiment with this compound AssaySelection Select Cell Viability Assay Start->AssaySelection TetrazoliumAssay Tetrazolium/Resazurin Assay (e.g., MTT, AlamarBlue) AssaySelection->TetrazoliumAssay AlternativeAssay Alternative Assay (SRB, LDH, Crystal Violet, ATP-based) AssaySelection->AlternativeAssay RunInterferenceControl Run Cell-Free Interference Control TetrazoliumAssay->RunInterferenceControl PerformAssay Perform Assay AlternativeAssay->PerformAssay InterferenceObserved Interference Observed? RunInterferenceControl->InterferenceObserved ProceedWithCaution Proceed with caution (Wash cells before assay) InterferenceObserved->ProceedWithCaution No SwitchAssay Switch to Alternative Assay InterferenceObserved->SwitchAssay Yes ProceedWithCaution->PerformAssay SwitchAssay->AlternativeAssay AnalyzeData Analyze and Interpret Data PerformAssay->AnalyzeData

Caption: Decision workflow for selecting a cell viability assay with this compound.

References

Technical Support Center: Optimizing Ferutinin Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Ferutinin concentration for various cell lines. This compound, a natural sesquiterpene, exhibits a dual, dose-dependent effect on cells, acting as an antioxidant at low concentrations and inducing cytotoxicity at higher concentrations.[1][2][3] This characteristic makes precise concentration determination a critical step for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound?

A1: Based on published data, a broad starting range of 0.1 µM to 200 µM is recommended for initial range-finding experiments.[4] The optimal concentration is highly cell-line dependent. For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be between 16.7 µM and 81 µM for various cancer cell lines, while normal cell lines show higher IC50 values, ranging from 98 µM to 136 µM.[4]

Q2: How does the effect of this compound differ at low versus high concentrations?

A2: this compound displays a biphasic, dose-dependent activity. At low concentrations, it is associated with antioxidant and anti-inflammatory effects.[3][5] Conversely, at high concentrations, it acts as a pro-oxidant, inducing mitochondrial dysfunction, increasing reactive oxygen species (ROS) production, and ultimately leading to apoptosis (programmed cell death).[2][4][6]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to influence several key cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell differentiation.[5][7] It also affects the MEK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[8]

Q4: What should I do if I don't observe any effect on my cells?

A4: If you do not observe the expected cellular response, consider the following troubleshooting steps:

  • Verify Drug Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded.

  • Increase Concentration: The cell line you are using may be less sensitive. Gradually increase the concentration in your next experiment.

  • Extend Incubation Time: The effect of this compound may be time-dependent. Consider extending the treatment duration.

  • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, research suggests that this compound may be used in combination with other chemotherapeutic agents.[4] However, combination studies require careful dose-response matrix experiments to determine synergistic, additive, or antagonistic effects.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal this compound concentration.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during drug dilution.- Edge effects in multi-well plates.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with media only.
No cytotoxic effect observed at high concentrations - Cell line is resistant to this compound.- Insufficient incubation time.- Incorrect drug concentration calculation.- Test a wider and higher concentration range.- Increase the treatment duration (e.g., from 24h to 48h or 72h).- Double-check all calculations for stock and working solutions.
Excessive cell death even at low concentrations - Cell line is highly sensitive.- Initial seeding density was too low.- Solvent (e.g., DMSO) toxicity.- Test a lower concentration range.- Optimize cell seeding density to ensure they are not too sparse at the time of treatment.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
Precipitation of this compound in culture medium - Poor solubility of this compound at the tested concentration.- Prepare a fresh, lower concentration stock solution.- Gently warm the media and vortex the drug solution before adding to the cells.

Experimental Protocols

Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the IC50 value of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).[9]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[9]

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound for various cell lines.

Cell LineCell TypeIC50 (µM)
MCF-7 Human Breast Adenocarcinoma67 - 81
TCC Human Urothelial Carcinoma67 - 81
HT29 Human Colon Adenocarcinoma67 - 81
CT26 Murine Colon Carcinoma67 - 81
PC-3 Human Prostate Cancer16.7
NTERA2 Human Teratocarcinoma39
KYSE30 Human Esophageal Cancer58
HFF3 Normal Human Fibroblast98
NIH/3T3 Normal Murine Fibroblast136

Data compiled from multiple sources.[4]

Visualizations

Ferutinin_Concentration_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start with Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed dilute Prepare Serial Dilutions of this compound seed->dilute treat Treat Cells with this compound Concentrations dilute->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure plot Plot Dose-Response Curve measure->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end Optimal Concentration Determined

Caption: Experimental workflow for determining the optimal this compound concentration.

Ferutinin_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrion This compound This compound ER Estrogen Receptors This compound->ER Wnt Wnt This compound->Wnt Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction High Concentration PI3K PI3K ER->PI3K MEK MEK ER->MEK Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Gene_Expression Cell_Response Cell_Response Gene_Expression->Cell_Response Cellular Response (Proliferation, Differentiation) ROS ROS Production Mito_Dysfunction->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Cell Death

Caption: Simplified diagram of signaling pathways affected by this compound.

References

Mitigating Ferutinin-induced oxidative stress in control groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers studying ferutinin-induced oxidative stress. It focuses on establishing reliable experimental models and testing potential mitigating agents.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and oxidative stress?

This compound, a natural sesquiterpene, has a dual, dose-dependent relationship with oxidative stress.[1][2]

  • At low concentrations (e.g., ≤ 1.0 µM), this compound exhibits antioxidant properties. It can reduce the production of free radicals and protect cells against oxidative damage induced by other agents like hydrogen peroxide (H₂O₂) or doxorubicin.[1][3][4]

  • At high concentrations (e.g., > 2.5 µM), this compound acts as a pro-oxidant . It induces significant intracellular oxidative stress by triggering the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[1][5]

This biphasic effect is critical for experimental design. Researchers must carefully titrate concentrations to either harness its protective effects or to use it as a reliable inducer of oxidative stress.

Q2: What is the molecular mechanism of high-dose this compound-induced oxidative stress?

High concentrations of this compound induce cytotoxicity primarily through mechanisms targeting the mitochondria.[1] The process involves several key steps:

  • Mitochondrial Permeabilization : this compound acts as an ionophore, increasing the permeability of the mitochondrial membrane.[1][5]

  • Calcium (Ca²⁺) Influx : It disrupts calcium homeostasis, leading to an influx of Ca²⁺ into the cell and mitochondria.[6]

  • ROS Overproduction : This disruption of mitochondrial membrane potential and ion gradients leads to the excessive generation of ROS, particularly superoxide anions, at respiratory chain complexes I and III.[1]

  • Apoptosis Induction : The accumulation of ROS and mitochondrial damage activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]

Q3: Why am I observing antioxidant effects when I expect this compound to induce oxidative stress?

This is a common issue and is almost always related to the concentration of this compound being used. If you observe antioxidant effects—such as a decrease in baseline ROS or protection against another stressor—it indicates your this compound concentration is in the low, protective range.[1][8] To induce oxidative stress, you must increase the concentration to a level that is cytotoxic for your specific cell line.

Q4: What are the key biomarkers to measure when assessing this compound-induced oxidative stress?

To quantify the effects of this compound, a panel of biomarkers should be assessed:

  • Intracellular ROS Levels : Directly measures the primary driver of oxidative stress. Commonly assayed using fluorescent probes like H2DCF-DA.[3][4]

  • Lipid Peroxidation : Measures damage to lipids. Malondialdehyde (MDA) is a common byproduct measured.[5][7]

  • Antioxidant Enzyme Activity : High oxidative stress often alters the activity of endogenous antioxidant enzymes. Key enzymes to measure include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][9]

  • Cell Viability/Apoptosis : Assesses the ultimate outcome of oxidative stress. This can be measured via MTT assays for metabolic activity or flow cytometry for apoptotic markers (e.g., Annexin V/PI staining).[7][9]

Troubleshooting Guide

Issue: My high-dose this compound treatment does not significantly increase ROS levels in my control group.

  • Possible Cause 1: Sub-optimal Concentration. The pro-oxidant threshold for this compound is cell-type dependent.[2][3] Your "high dose" may still be insufficient for the cell line you are using.

    • Solution: Perform a dose-response curve. Test a wide range of this compound concentrations (e.g., 1 µM to 40 µM) and measure both ROS production and cell viability at a fixed time point (e.g., 24 hours) to identify the optimal concentration for inducing stress without causing immediate, widespread cell death.

  • Possible Cause 2: Incorrect Incubation Time. The peak of ROS production can be transient.

    • Solution: Conduct a time-course experiment. Using a fixed, high concentration of this compound, measure ROS levels at multiple time points (e.g., 1, 3, 6, 12, and 24 hours) to determine the point of maximum ROS accumulation.

  • Possible Cause 3: Assay Sensitivity. The chosen assay for ROS detection may not be sensitive enough.

    • Solution: Ensure your ROS detection reagent (e.g., H2DCF-DA) is fresh and properly loaded. Use a positive control, such as H₂O₂ (50-250 µM), to confirm that the assay is working correctly.[4] Consider using alternative, more sensitive probes if necessary.

Issue: How do I design an experiment to test a mitigating agent against this compound-induced stress?

  • Answer: A standard approach involves pre-treatment with the antioxidant agent before inducing stress with high-dose this compound. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, is a common agent used to mitigate oxidative stress.[10][11]

    • Establish the Model: First, determine the optimal concentration and incubation time of this compound that reliably induces a significant (e.g., 2-3 fold) increase in ROS without killing more than 50% of the cells. This will be your "this compound Control" group.

    • Determine Agent's Dose: Perform a dose-response experiment for your mitigating agent (e.g., NAC) to ensure it is not toxic to the cells on its own.

    • Pre-treatment Protocol: Plate cells and allow them to adhere. Pre-treat the cells with the mitigating agent for a specified time (e.g., 1-3 hours).

    • Induce Stress: Without washing out the agent, add the pre-determined high concentration of this compound to the media.

    • Incubate and Measure: Co-incubate for the time determined in Step 1. Measure your chosen biomarkers (ROS, cell viability, etc.) across all control and experimental groups.

Quantitative Data Summary

The following tables summarize typical quantitative results from in vitro studies. Note that absolute values are cell-type and assay-dependent.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

Treatment Group Concentration (µM) Cell Viability (% of Control)
Untreated Control 0 100%
This compound 0.25 ~98%
This compound 1.0 ~95%
This compound 2.5 ~85%
This compound 10.0 ~60%
This compound 20.0 ~40%

Data synthesized from studies on H9C2 and other cell lines.[2][3]

Table 2: Protective Effect of Low-Dose this compound Against H₂O₂-Induced ROS

Group Treatment Relative ROS Levels (RFU)
1. Control Untreated 100
2. Stressor 250 µM H₂O₂ 450
3. Protective Agent 0.25 µM this compound 95
4. Combination 0.25 µM this compound (pre-treat) + 250 µM H₂O₂ 210

RFU: Relative Fluorescence Units. Data adapted from experiments on H9C2 cells.[4]

Table 3: Hypothetical Mitigation of High-Dose this compound Stress by N-Acetylcysteine (NAC)

Group Treatment Relative ROS Levels (RFU) Cell Viability (% of Control)
1. Control Untreated 100 100%
2. Mitigator Control 5 mM NAC 90 98%
3. Stressor Control 20 µM this compound 350 45%
4. Mitigation Test 5 mM NAC (pre-treat) + 20 µM this compound 150 85%

This table presents a hypothetical but expected outcome based on the known mechanisms of NAC and this compound.[1][10][11]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using H2DCF-DA

This protocol is adapted from methodologies used in studies on drug-induced cardiotoxicity and oxidative stress.[3][4]

  • Cell Plating: Seed cells (e.g., H9C2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Pre-treatment (for mitigation studies): Remove media and add fresh media containing the desired concentration of the mitigating agent (e.g., 5 mM NAC). Incubate for 3 hours.

  • Treatment: Add this compound (and/or other stressors like H₂O₂) directly to the wells at the final desired concentration. Include untreated and vehicle-only controls. Incubate for the predetermined time (e.g., 24 hours).

  • Probe Loading: Remove treatment media and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCF-DA solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Wash cells once with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell metabolic activity, which is correlated with viability.[4][9]

  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 1, typically using a 96-well clear plate.

  • MTT Addition: After the treatment incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the untreated control group.

Visualizations

cluster_0 This compound Concentration cluster_1 Cellular Outcome Low Low Conc. (≤ 1.0 µM) Antioxidant Antioxidant Effect (ROS Scavenging, Cell Protection) Low->Antioxidant Reduces cellular oxidative status High High Conc. (> 2.5 µM) ProOxidant Pro-Oxidant Effect (ROS Generation, Cytotoxicity) High->ProOxidant Induces mitochondrial dysfunction

Caption: Dose-dependent dual role of this compound.

This compound High-Dose this compound Mito Mitochondrion This compound->Mito Increases membrane permeability Ca Ca²⁺ Influx This compound->Ca ROS ROS Overproduction (Superoxide Anion) Mito->ROS Disrupts ETC (Complex I & III) Apoptosis Apoptosis Mito->Apoptosis Release of pro-apoptotic factors Ca->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Damage->Apoptosis

Caption: Signaling pathway of this compound-induced oxidative stress.

cluster_assays Endpoint Measurements Start Start: Plate Cells (e.g., H9C2) Adhere Incubate 24h for Adherence Start->Adhere Pretreat Pre-treat with Mitigating Agent (e.g., NAC, 3h) Adhere->Pretreat Treat Add High-Dose this compound (Co-incubation) Pretreat->Treat Incubate Incubate for Optimal Duration (e.g., 24h) Treat->Incubate ROS ROS Assay (H2DCF-DA) Incubate->ROS Viability Viability Assay (MTT) Incubate->Viability

References

Technical Support Center: Synthesis of Ferutinin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ferutinin analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogues, particularly those derived from the esterification of jaeschkenadiol.

Issue 1: Low or No Yield of the Desired this compound Analogue

  • Question: I am following the general esterification protocol but obtaining a very low yield, or none at all, of my target this compound analogue. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound analogues via esterification of jaeschkenadiol can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Reagent Quality:

      • Jaeschkenadiol Purity: Ensure the starting jaeschkenadiol is pure. Impurities can interfere with the reaction. Consider purifying the jaeschkenadiol extract by flash chromatography if necessary.

      • Acid Anhydride/Chloride and Other Reagents: Use freshly opened or properly stored reagents. Acid anhydrides and chlorides can hydrolyze over time. Ensure solvents like pyridine and CH2Cl2 are anhydrous.

    • Reaction Conditions:

      • Temperature Control: For reactions involving pivaloyl chloride, it is crucial to maintain a low temperature (below 5°C) during the initial addition to prevent side reactions.[1] For DCC-mediated couplings, the reaction is typically run at room temperature.[1]

      • Stirring: Ensure efficient stirring throughout the reaction to ensure proper mixing of the reagents.[1]

      • Reaction Time: While some reactions are complete within a few hours, others may require overnight stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure:

      • Precipitation of Dicyclohexylurea (DCU): In DCC-mediated reactions, the DCU byproduct must be effectively removed. After concentrating the reaction mixture, adding a solvent like acetonitrile (CH3CN) helps to precipitate the DCU, which can then be filtered off.[1] Incomplete removal can complicate purification.

      • Aqueous Wash: When washing with acidic solutions (e.g., 3M H2SO4), ensure it is done at a low temperature (0°C) to minimize potential degradation of the product.[1]

      • Extraction: Use the appropriate solvent (e.g., CH2Cl2 or diethyl ether) for extraction and ensure complete phase separation to maximize the recovery of the organic layer.[1]

    • Purification:

      • Flash Chromatography: This is a critical step for isolating the final product. The choice of solvent system for the mobile phase is crucial for good separation. Experiment with different solvent polarities to achieve optimal separation of your target analogue from unreacted starting materials and byproducts.

A troubleshooting workflow for low yield is presented below:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_ok Reagents are Pure and Fresh check_reagents->reagent_ok purify_reagents Action: Purify Starting Materials / Use Fresh Reagents reagent_ok->purify_reagents No check_conditions Step 2: Review Reaction Conditions reagent_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Match Protocol check_conditions->conditions_ok optimize_conditions Action: Optimize Temperature, Time, and Stirring. Monitor with TLC. conditions_ok->optimize_conditions No check_workup Step 3: Examine Work-up and Purification conditions_ok->check_workup Yes optimize_conditions->check_workup workup_ok Procedure Followed Correctly check_workup->workup_ok optimize_workup Action: Ensure Complete DCU Removal. Optimize Extraction and Chromatography. workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->end

Caption: Troubleshooting workflow for low yield synthesis.

Issue 2: Difficulty in Purifying the Final Product

  • Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of my this compound analogue using flash chromatography. What can I do?

  • Answer: Purification challenges are common when dealing with products that have similar polarities to byproducts or starting materials.

    • TLC Analysis: Before attempting column chromatography, optimize the solvent system using TLC. The ideal solvent system should give a good separation between your product spot and other spots, with an Rf value for the product ideally between 0.2 and 0.4.

    • Column Chromatography Technique:

      • Column Packing: Ensure the silica gel column is packed properly to avoid channeling.

      • Loading: Load the crude product onto the column in a minimal amount of solvent. Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) can often improve resolution.

    • Alternative Purification Methods: If flash chromatography is insufficient, consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.

    • Byproduct Identification: Try to identify the major impurities. If it is unreacted jaeschkenadiol or the acid, you can adjust the stoichiometry of your next reaction to consume the limiting reagent more completely.

Frequently Asked Questions (FAQs)

  • Question 1: What is the general synthetic strategy for creating this compound analogues?

  • Answer 1: The most common strategy for synthesizing this compound analogues is the hemisynthesis from jaeschkenadiol, which is a daucane sesquiterpene that can be isolated from plants of the Ferula species.[1][2] This involves the esterification of the hydroxyl group of jaeschkenadiol with various carboxylic acids or their derivatives.[1][2] This method allows for the creation of a library of analogues by varying the acid used in the esterification step.

  • Question 2: What are the key reagents used in the esterification of jaeschkenadiol?

  • Answer 2: The choice of reagents depends on the specific protocol. Common methods include:

    • DCC/DMAP Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent like dichloromethane (CH2Cl2).[1]

    • Acid Anhydride Method: Reacting jaeschkenadiol with an acid anhydride in the presence of a base like pyridine.[1]

    • Pivaloyl Chloride Method: Activating a carboxylic acid with pivaloyl chloride in the presence of pyridine and DMAP, followed by reaction with jaeschkenadiol.[1]

  • Question 3: How can I confirm the structure of my synthesized this compound analogue?

  • Answer 3: Structural confirmation of novel compounds is crucial. The following analytical techniques are typically used:

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl group (around 1685-1723 cm⁻¹) and hydroxyl groups (around 3337-3385 cm⁻¹).[1]

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and confirm the successful esterification.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures for this compound analogues.

Table 1: Reagent Quantities for DCC/DMAP Mediated Synthesis of this compound [1]

ReagentMolar EquivalentExample Quantity
Jaeschkenadiol1.050 mg (0.209 mmol)
4-hydroxybenzoic acid1.465 mg (0.293 mmol)
DCC3.6755.1 mmol (relative to a larger scale reaction)
DMAP0.6125.9 mmol (relative to a larger scale reaction)

Table 2: Yields of Selected this compound Analogues [1]

CompoundSynthetic MethodYield
This compound (1)DCC/DMAP62%
Jaeschkenadiol pivaloatePivaloyl Chloride41%

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound Analogues using DCC and DMAP [1]

  • Dissolve jaeschkenadiol (1 equivalent) in CH2Cl2 at room temperature under stirring.

  • Add the corresponding carboxylic acid (1.4 equivalents) and DMAP (0.6 equivalents).

  • Stir the solution for 10 minutes to allow for complete dissolution of the reagents.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (3.6 equivalents) to the solution.

  • Allow the reaction to proceed for 2 hours.

  • Concentrate the solution to approximately one-third of its original volume.

  • Add acetonitrile (CH3CN) to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with additional CH3CN.

  • Combine the filtrates and evaporate the solvent to dryness.

  • Purify the residue using flash chromatography to obtain the desired this compound analogue.

Protocol 2: General Procedure for Synthesis of Acid Esters using Pivaloyl Chloride [1]

  • Dissolve the desired carboxylic acid (1 equivalent) in pyridine under stirring.

  • Cool the solution to below 5°C in an ice bath.

  • Add DMAP (0.3 equivalents) and pivaloyl chloride (3 equivalents).

  • Allow the solution to warm to room temperature and stir for 2 hours.

  • Add water and continue stirring for an additional 3 hours.

  • This procedure prepares an activated acid intermediate, which can then be reacted with jaeschkenadiol.

Visualizations

A general workflow for the synthesis of this compound analogues is depicted below.

synthesis_workflow jaeschkenadiol Jaeschkenadiol (Starting Material) esterification Esterification Reaction jaeschkenadiol->esterification acid Carboxylic Acid or Derivative acid->esterification reagents Coupling Reagents (e.g., DCC, DMAP) reagents->esterification workup Work-up (Extraction, Washing) esterification->workup purification Purification (Flash Chromatography) workup->purification analogue This compound Analogue (Final Product) purification->analogue characterization Characterization (NMR, MS, IR) analogue->characterization

Caption: General workflow for this compound analogue synthesis.

References

Ferutinin Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ferutinin-related experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address common sources of inconsistent results in their studies involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing significant variability in the IC50 values of this compound in my cancer cell line experiments?

Answer: Inconsistent IC50 values for this compound are a common issue and can stem from several key factors related to its chemical nature and the experimental setup.

Possible Causes & Solutions:

  • Phytoestrogenic Activity: this compound is a potent phytoestrogen that primarily acts as an agonist for Estrogen Receptor α (ERα).[1][2] If you are using estrogen-sensitive cell lines like MCF-7, the presence of other estrogenic compounds in your culture medium can compete with or mask the effects of this compound.

    • Solution: Use phenol red-free media, as phenol red is a known weak estrogen. Additionally, use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones.

  • Dose-Dependent Dual Effects: this compound exhibits a biphasic, dose-dependent activity. At low concentrations, it can act as an antioxidant, which may even promote cell survival.[3][4][5] At higher concentrations, it induces cytotoxicity and apoptosis through mechanisms like increasing mitochondrial permeability to calcium ions.[3][4][5][6]

    • Solution: Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to fully characterize its effect on your specific cell line. Ensure precise and consistent preparation of serial dilutions.

  • Solvent and Stability: this compound is soluble in DMSO.[7] Improperly prepared or stored stock solutions can lead to precipitation or degradation, altering the effective concentration.

    • Solution: Prepare fresh dilutions from a validated, high-concentration stock for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Visually inspect for precipitation before use.

Below is a troubleshooting workflow to diagnose the source of variability.

G start Inconsistent IC50 Values q1 Are you using an ER-positive cell line (e.g., MCF-7)? start->q1 sol1 Switch to Phenol Red-Free Medium and Charcoal-Stripped Serum. q1->sol1 Yes q2 Is your dose range sufficiently wide? q1->q2 No sol1->q2 sol2 Perform broad dose-response (e.g., 10 nM to 100 µM) to capture dual effects. q2->sol2 No q3 How are stock solutions prepared and stored? q2->q3 Yes sol2->q3 sol3 Use DMSO for stock. Store at -20°C in small aliquots. Prepare fresh dilutions. q3->sol3 Improperly end Consistent Results q3->end Properly sol3->end G cluster_0 Low Dose this compound cluster_1 High Dose this compound low_dose Low Concentration (e.g., <1 µM) antioxidant Reduction of ROS (Antioxidant Effect) low_dose->antioxidant survival Cell Survival / Protection antioxidant->survival high_dose High Concentration (e.g., >10 µM) ionophore Ca2+ Ionophore Activity high_dose->ionophore mito Mitochondrial Permeability ↑ ionophore->mito apoptosis Apoptosis Induction mito->apoptosis G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound er_alpha Estrogen Receptor α (ERα) This compound->er_alpha Binds/Activates pi3k PI3K er_alpha->pi3k mek MEK er_alpha->mek akt Akt pi3k->akt gene_exp Gene Expression (Proliferation, Differentiation) akt->gene_exp erk ERK mek->erk erk->gene_exp

References

Technical Support Center: Validating the Purity of a Ferutinin Sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a Ferutinin sample. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation important?

A1: this compound is a natural sesquiterpenoid ester found in plants of the Ferula genus. It has garnered significant interest for its potential therapeutic properties, including anticancer and phytoestrogenic activities.[1][2] Validating the purity of a this compound sample is crucial to ensure that the observed biological effects are attributable to this compound itself and not to the presence of impurities. Impurities can affect the sample's potency, toxicity, and overall experimental reproducibility.

Q2: What are the common analytical techniques for determining this compound purity?

A2: The most common analytical techniques for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4]

Q3: What are the potential impurities I should be aware of in a this compound sample?

A3: Potential impurities in a this compound sample can originate from several sources:

  • Co-extracted natural products: Other structurally similar sesquiterpenes or compounds from the Ferula plant extract may be present.[5][6][7]

  • Synthesis-related impurities: If the this compound is semi-synthetic, unreacted starting materials (e.g., jaeschkenadiol) or byproducts from the synthesis process could be present.[8][9]

  • Degradation products: this compound, being an ester, may be susceptible to hydrolysis under acidic or basic conditions. As a sesquiterpene, it may also be prone to oxidation. Forced degradation studies can help identify potential degradation products.[10][11][12]

Q4: What is the expected UV absorbance maximum for this compound?

A4: The expected UV absorbance maximum (λmax) for this compound is approximately 260 nm. This makes UV detection a suitable method for HPLC analysis.

Q5: In what solvents is this compound soluble?

A5: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and acetonitrile. When preparing samples for analysis, it is essential to use a solvent in which this compound is fully soluble to ensure accurate quantification.

Troubleshooting Guides

HPLC-UV Analysis

Q: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

A: Unexpected peaks can be due to several factors. Consider the following troubleshooting steps:

  • Workflow for Investigating Unexpected HPLC Peaks

    G Troubleshooting Unexpected HPLC Peaks A Unexpected Peak Observed B Check for Contamination A->B C Analyze Blank Injection B->C D Peak Present in Blank? C->D E Source of Contamination: - Solvent - Vials - System Carryover D->E Yes F Peak is Sample-Related D->F No G Investigate Potential Impurities F->G H Review Synthesis/Isolation Process G->H I Perform Forced Degradation Studies G->I J Identify Impurity by MS or NMR H->J I->J

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q: My this compound peak is broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by several factors. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Column Overload Decrease the concentration of the injected sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Secondary Interactions with Column Use a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to minimize interactions with residual silanols.
Column Degradation Replace the HPLC column with a new one of the same type.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
qNMR Analysis

Q: The calculated purity of my this compound sample is above 100%. What could be the reason?

A: A purity value exceeding 100% in qNMR analysis is usually indicative of a systematic error.

  • Decision Tree for Purity > 100% in qNMR

    G Investigating qNMR Purity > 100% A Purity > 100% Calculated B Check Internal Standard Purity A->B C Use a certified internal standard of known high purity. B->C Incorrect D Verify Weighing Accuracy B->D Correct E Recalibrate balance and re-weigh sample and internal standard. D->E Incorrect F Examine Signal Integration D->F Correct G Ensure correct integration boundaries for both this compound and internal standard signals. Check for overlapping peaks. F->G Incorrect H Review Proton Count F->H Correct I Confirm the number of protons for the integrated signals of both this compound and the internal standard. H->I Incorrect

    Caption: Decision tree for troubleshooting qNMR purity results over 100%.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for the purity assessment of a this compound sample using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard.

  • This compound sample for analysis.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

5. Data Analysis:

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the this compound sample using the area normalization method:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Purity Determination by qNMR

This protocol outlines a general procedure for determining the purity of a this compound sample using quantitative ¹H-NMR.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • This compound sample for analysis.

  • Analytical balance.

  • NMR tubes.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

ParameterRecommendation
Pulse Angle 90°
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans Sufficient for a good signal-to-noise ratio (e.g., 16 or 32)
Acquisition Time At least 3 seconds

4. Data Processing and Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    • Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the Internal Standard

Signaling Pathways and Workflows

  • General Workflow for this compound Purity Validation

    G This compound Purity Validation Workflow A Receive this compound Sample B Physical Characterization (Appearance, Solubility) A->B C Qualitative Analysis (TLC) B->C D Primary Purity Assessment (HPLC-UV) C->D E Purity > 95%? D->E F Orthogonal Purity Method (qNMR) E->F Yes I Impurity Identification (LC-MS, GC-MS) E->I No G Consistent Results? F->G H Sample Meets Purity Specifications G->H Yes G->I No J Further Purification Required I->J

    Caption: A logical workflow for the comprehensive purity validation of a this compound sample.

References

Validation & Comparative

Ferutinin and Doxorubicin: A Comparative Analysis of Their Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and apoptotic effects of the natural terpenoid Ferutinin in comparison to the established chemotherapeutic agent Doxorubicin reveals promising, yet distinct, anticancer properties. This guide provides a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.

This compound, a sesquiterpene lactone derived from plants of the Ferula genus, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. In direct comparison, it has shown a potent ability to induce cell death, in some cases surpassing the efficacy of the widely used chemotherapy drug, Doxorubicin. This guide synthesizes the available experimental data to provide a clear, evidence-based comparison of these two compounds.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the comparative IC50 values of this compound and Doxorubicin in different cancer cell lines as determined by MTT assay.

Cell LineDrugConcentration (µg/mL)Incubation Time (hours)
MCF-7 (Breast Cancer)This compound37[1]24
Doxorubicin~64 (inferred from comparative study)[2]24
TCC (Bladder Cancer)This compound33[1]24
DoxorubicinNot explicitly compared in the same study-
HFF3 (Normal Fibroblast)This compound46[1]24

Note: The IC50 value for Doxorubicin in MCF-7 cells is inferred from a study that directly compared its apoptotic effect to a specific concentration of this compound. Other studies have reported a wide range of IC50 values for Doxorubicin in MCF-7 cells (e.g., 2.50 µM, which is approximately 1.44 µg/mL, after 24h treatment) depending on the specific experimental conditions[3].

Mechanisms of Action: A Tale of Two Pathways

Both this compound and Doxorubicin induce apoptosis, or programmed cell death, in cancer cells, but through different primary mechanisms.

Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

This compound , on the other hand, appears to induce apoptosis through:

  • Induction of Oxidative Stress: It has been shown to increase the production of ROS within cancer cells, leading to cellular damage.

  • Mitochondrial Permeabilization: This increase in oxidative stress can lead to the permeabilization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. This releases pro-apoptotic factors into the cytoplasm, triggering the caspase cascade and eventual cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of this compound and Doxorubicin.

Cell Culture
  • Cell Lines: Human breast adenocarcinoma (MCF-7), bladder transitional cell carcinoma (TCC), and human foreskin fibroblasts (HFF3) were used.

  • Culture Medium: Cells were grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or Doxorubicin for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assays

1. DAPI Staining for Nuclear Morphology:

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Treatment: Cells were grown on coverslips and treated with this compound or Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Fixation: Cells were fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: Cells were stained with DAPI solution (1 µg/mL) for 10 minutes in the dark.

  • Visualization: Coverslips were mounted on slides, and the nuclear morphology was observed under a fluorescence microscope.

2. Propidium Iodide (PI) Staining for DNA Content (Sub-G1 Peak Analysis):

Propidium Iodide is a fluorescent intercalating agent that stains DNA. In apoptotic cells, DNA is fragmented, and these small fragments leak out of the cell upon permeabilization, resulting in a population of cells with less than 2n DNA content (the sub-G1 peak) when analyzed by flow cytometry.

  • Cell Harvesting: Both adherent and floating cells were collected after treatment with this compound or Doxorubicin.

  • Fixation: Cells were fixed in ice-cold 70% ethanol overnight.

  • Staining: Cells were washed with PBS and then stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content was analyzed using a flow cytometer. The percentage of cells in the sub-G1 peak was quantified as an indicator of apoptosis.

3. DNA Laddering Assay:

This assay detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs that occurs during apoptosis.

  • DNA Extraction: DNA was extracted from treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA was run on a 1.5% agarose gel.

  • Visualization: The DNA fragments were visualized under UV light after staining with ethidium bromide. A "ladder-like" pattern of DNA fragments is indicative of apoptosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells using a flow cytometer.

  • Cell Preparation: Cells were treated with this compound or Doxorubicin for a specified time.

  • Fixation: Cells were harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.

  • Flow Cytometry: The DNA content of individual cells was measured by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was analyzed.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows described in this guide, generated using Graphviz.

G Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_cyto Cytotoxicity cluster_apop Apoptosis start Cancer Cell Lines (MCF-7, TCC) seeding Seed cells in 96-well plates/coverslips start->seeding treatment Treat with this compound or Doxorubicin (various concentrations & times) seeding->treatment mtt MTT Assay treatment->mtt dapi DAPI Staining (Nuclear Morphology) treatment->dapi pi PI Staining (Sub-G1 Analysis) treatment->pi ladder DNA Laddering treatment->ladder ic50 Calculate IC50 mtt->ic50

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of this compound and Doxorubicin.

G Simplified Signaling Pathways to Apoptosis cluster_dox Doxorubicin cluster_fer This compound cluster_apoptosis Apoptosis Cascade dox Doxorubicin dna_damage DNA Intercalation & Topoisomerase II Inhibition dox->dna_damage ros_dox ROS Generation dox->ros_dox caspases Caspase Activation dna_damage->caspases ros_dox->caspases fer This compound ros_fer Increased ROS fer->ros_fer mito Mitochondrial Permeabilization ros_fer->mito mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Contrasting mechanisms of apoptosis induction by Doxorubicin and this compound.

References

Ferutinin: A Comparative Efficacy Analysis Against Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

Ferutinin, a sesquiterpene ester isolated from plants of the Ferula genus, has garnered significant attention within the scientific community for its potent phytoestrogenic activity.[1][2] This guide provides a comparative analysis of this compound's efficacy against other well-characterized phytoestrogens, with a focus on its estrogenic, anti-proliferative, and osteoprotective effects. The information is intended for researchers, scientists, and professionals in drug development, presenting experimental data, detailed protocols, and signaling pathway visualizations to facilitate an objective evaluation.

Estrogenic Activity and Receptor Binding

This compound exhibits a unique profile in its interaction with estrogen receptors (ERs). Unlike many other phytoestrogens that show a higher affinity for ERβ, this compound demonstrates a greater affinity for ERα.[1] It acts as an agonist for ERα and an agonist/antagonist for ERβ.[3][4] This differential activity is crucial as the tissue-specific expression of ER subtypes often dictates the physiological response. This compound also interacts with the G protein-coupled estrogen receptor (GPER).[1]

CompoundReceptorIC50 (nM)Primary Action
This compound ERα33.1Agonist
ERβ180.5Agonist/Antagonist
Genistein ERα-Agonist
ERβHigher affinity for ERβAgonist
Daidzein ERα-Agonist
ERβ5-fold higher affinity for ERβAgonist
Table 1: Comparative Estrogen Receptor Binding Affinity and Action. Data for this compound IC50 from MedchemExpress.com[3]. Genistein and daidzein affinity information is qualitative based on available literature.[5][6]

The estrogenic activity of this compound has been demonstrated in vivo, where it was shown to increase the expression of ERα in the hypothalamus of ovariectomized rats, an effect similar to estradiol.[1][7] However, when co-administered with estradiol, this compound can exhibit anti-estrogenic effects by decreasing the response to estradiol.[7] This dual activity suggests a potential role as a selective estrogen receptor modulator (SERM).

This compound Signaling Pathways

Anti-proliferative Efficacy

This compound has demonstrated dose-dependent anti-proliferative and cytotoxic effects on various cancer cell lines, including estrogen-dependent (MCF-7) and estrogen-independent breast cancer cells.[1][3] This is a key area of comparison with other phytoestrogens like genistein and daidzein, which are known to have biphasic effects on breast cancer cells—stimulatory at low concentrations and inhibitory at higher concentrations.[5][8]

A study comparing this compound with a synthetic analogue on MCF-7 cells showed that this compound at a concentration of 30 µM induced significant cell accumulation in the pre-G0/G1 phase and triggered apoptosis.[4][9] In another study, both genistein and daidzein exhibited biphasic effects on MCF-7 cell proliferation, with stimulation observed at concentrations around 1 µM and inhibition at higher concentrations (10-100 µM).[4][8]

CompoundCell LineConcentrationEffect
This compound MCF-730 µMApoptosis, cell cycle arrest
Genistein MCF-7<10 µMProliferation
>10 µMInhibition
Daidzein MCF-7~1 µMProliferation
>10 µMInhibition
Table 2: Comparative Anti-proliferative Effects on MCF-7 Breast Cancer Cells.[4][8][9]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound, genistein, or daidzein (e.g., 1-200 µM) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Osteoprotective Effects

This compound has shown significant promise as an anti-osteoporotic agent. In vivo studies using ovariectomized (OVX) rats, a well-established animal model for postmenopausal osteoporosis, have demonstrated that this compound can prevent bone loss and, in some cases, is as effective or even more effective than estradiol benzoate.[2][10]

Oral administration of this compound (2 mg/kg/day) to OVX rats for 60 days resulted in bone mass values comparable to those of rats treated with estradiol benzoate.[1] Histomorphometric analysis of lumbar vertebrae and femurs confirmed the anti-osteoporotic effect of this compound on both trabecular and cortical bone.[2] Further studies have indicated that this compound's osteoprotective role is primarily through the inhibition of bone resorption.[11][12]

While direct comparative studies between this compound and other phytoestrogens like genistein and daidzein on bone metabolism are limited, the latter are also known to have bone-protective effects, largely attributed to their estrogenic activity.

TreatmentAnimal ModelDurationKey Findings
This compound (2 mg/kg/day)Ovariectomized Rats60 days- Prevents bone loss comparable to estradiol benzoate.- Effective on trabecular and cortical bone.
Estradiol Benzoate (1.5 µ g/rat twice weekly)Ovariectomized Rats60 days- Standard positive control for preventing osteoporosis.
Table 3: Comparative Bone Protective Effects in Ovariectomized Rats.[2]

Experimental Protocol: In Vivo Assessment of Anti-osteoporotic Effects

ExperimentalWorkflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B Ovariectomy (OVX) to Induce Estrogen Deficiency A->B C Treatment Groups: 1. SHAM (Sham-operated) 2. C-OVX (Control OVX) 3. F-OVX (this compound-treated OVX) 4. EB-OVX (Estradiol Benzoate-treated OVX) B->C D Chronic Administration (e.g., 30-60 days) C->D E Sample Collection (Serum, Femur, Vertebrae) D->E F Biochemical Analysis (Bone Turnover Markers) E->F G Histomorphometric Analysis (Trabecular and Cortical Bone) E->G H Data Analysis and Comparison F->H G->H

In Vivo Anti-osteoporotic Study Workflow

Conclusion

This compound presents a compelling profile as a phytoestrogen with significant therapeutic potential. Its unique estrogen receptor affinity, demonstrating a preference for ERα, distinguishes it from many other phytoestrogens. The dual estrogenic/anti-estrogenic activity, dependent on the hormonal environment, suggests a SERM-like action that could be advantageous in various clinical applications.[1][7]

In terms of anti-proliferative effects, this compound demonstrates clear cytotoxic and apoptotic activity at higher concentrations, a property shared with other phytoestrogens like genistein and daidzein. However, the biphasic nature of the latter, with proliferative effects at low concentrations, warrants careful consideration.

The most robust evidence for this compound's efficacy lies in its osteoprotective effects, where it has shown comparable or even superior activity to estradiol benzoate in preclinical models of postmenopausal osteoporosis.[2][10] This positions this compound as a strong candidate for further investigation as an alternative to conventional hormone replacement therapy for the prevention and treatment of osteoporosis.

Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against other phytoestrogens in managing menopausal symptoms, cancer prevention, and bone health.

DualAction cluster_low_estrogen Low Estrogen Environment (e.g., Post-menopause) cluster_high_estrogen High Estrogen Environment (e.g., Pre-menopause) This compound This compound Estrogenic Estrogenic Action (ERα Agonist) This compound->Estrogenic AntiEstrogenic Anti-estrogenic Action (Competes with Estradiol) This compound->AntiEstrogenic Osteoprotection Bone Protection Estrogenic->Osteoprotection AntiProliferative Anti-proliferative Effect AntiEstrogenic->AntiProliferative

This compound's Dual Action Model

References

Ferutinin Demonstrates Potent In Vivo Anticancer Effects Comparable to Cisplatin with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant in vivo anticancer properties of Ferutinin, a natural sesquiterpene, positioning it as a promising candidate for future preclinical and clinical development. Studies demonstrate that this compound exhibits antitumor effects comparable to the established chemotherapeutic agent cisplatin, while notably showing fewer toxic side effects. The primary mechanism of action for this compound's anticancer activity has been identified as the induction of apoptosis through the modulation of the Bax/Bcl-2 signaling pathway.

A key in vivo study utilizing a colon carcinoma model in BALB/c mice revealed a substantial 67% reduction in tumor size in this compound-treated subjects. This effect was nearly as potent as the 72% tumor reduction observed with cisplatin treatment.[1] Crucially, the study also indicated that this compound was less toxic than cisplatin, suggesting a superior safety profile.[1] Another investigation in BALB/c mice further supports the in vivo efficacy of this compound, where it was administered in drinking water at doses of 500 and 1000 µg/kg of body weight.[2]

This comparative guide provides an objective overview of the in vivo anticancer effects of this compound, with a direct comparison to cisplatin, supported by available experimental data.

Comparative Efficacy and Safety of this compound versus Cisplatin

The following table summarizes the key quantitative findings from a comparative in vivo study of this compound and cisplatin in a colon carcinoma mouse model.

Treatment GroupTumor ReductionKey Observations
This compound 67%Significant regression in tumor size. Less toxic effects observed compared to the cisplatin group.[1]
Cisplatin 72%Potent antitumor effects.[1]
Control -Uninhibited tumor growth.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments cited in the evaluation of this compound's in vivo anticancer effects.

In Vivo Tumor Model in BALB/c Mice

This protocol outlines the establishment of a colon carcinoma model in BALB/c mice to evaluate the in vivo efficacy of anticancer compounds.

  • Animal Model: Male BALB/c mice are used for this model.

  • Cell Line: CT26 colon carcinoma cells are cultured and prepared for injection.

  • Tumor Induction: A suspension of CT26 cells is injected subcutaneously into the flank of each mouse to induce tumor formation.

  • Treatment Groups:

    • Control Group: Receives a vehicle control.

    • This compound Group: Administered this compound at specified dosages (e.g., 500 and 1000 µg/kg body weight via supplemented water).[2]

    • Cisplatin Group: Administered cisplatin at a standard therapeutic dose as a positive control.

  • Monitoring and Data Collection:

    • Tumor volume is measured at regular intervals using calipers.

    • Animal body weight and general health are monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and processed for histological analysis.

  • Histological Analysis: Tumor tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tumor morphology and the extent of apoptosis.

Visualizing the Mechanism and Workflow

To better understand the biological pathways and experimental processes, the following diagrams have been generated.

G cluster_0 Experimental Workflow for In Vivo Antitumor Efficacy A Tumor Cell Culture (CT26 Colon Carcinoma) B Subcutaneous Injection into BALB/c Mice A->B C Tumor Growth (to palpable size) B->C D Randomization into Treatment Groups C->D E Treatment Administration (this compound, Cisplatin, Control) D->E F Tumor Volume & Body Weight Monitoring E->F G Tumor Excision & Analysis (Weight, Histology) F->G

Caption: Experimental workflow for assessing the in vivo anticancer efficacy of this compound.

G cluster_1 This compound-Induced Apoptosis Signaling Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Bax Bax->Mitochondrion Permeabilizes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The available in vivo data strongly suggest that this compound is a potent anticancer agent with efficacy comparable to cisplatin in a colon cancer model.[1] Its favorable safety profile, characterized by lower toxicity, makes it a compelling candidate for further investigation. The mechanism of action, primarily through the induction of apoptosis via the Bax/Bcl-2 pathway, provides a solid foundation for its therapeutic potential. Future studies should focus on elucidating the detailed molecular interactions and expanding the evaluation of this compound in a broader range of cancer models to pave the way for potential clinical applications.

References

Ferutinin vs. Cisplatin: A Comparative Analysis of Cytotoxicity and Systemic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the natural compound ferutinin as a potentially less toxic alternative to the conventional chemotherapeutic agent cisplatin reveals a promising profile for future anticancer drug development. While both agents demonstrate efficacy in tumor reduction, emerging evidence suggests this compound may circumvent the severe organ toxicity associated with cisplatin.

This guide provides a comprehensive comparison of the toxicological profiles of this compound, a sesquiterpene daucane ester derived from plants of the Ferula genus, and cisplatin, a cornerstone platinum-based chemotherapy drug. The following sections present quantitative data on their cytotoxic effects, detailed experimental methodologies for key toxicity assays, and a visual representation of their distinct signaling pathways.

Data Presentation: In Vitro and In Vivo Toxicity

A critical aspect of anticancer drug evaluation is its therapeutic index – the balance between its efficacy against cancer cells and its toxicity to healthy tissues. The following tables summarize the available data comparing this compound and cisplatin in this regard.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, shows the IC50 values of this compound and cisplatin on various cancer and normal cell lines. It is important to note that direct comparisons are most valid when conducted within the same study on the same cell line.

Cell LineCompoundIC50 (µM)Reference
Cancer Cell Lines
MCF-7 (Breast)This compound67 - 81
TCC (Urothelial)This compound67 - 81
HT29 (Colon)This compound67 - 81
CT26 (Colon)This compound67 - 81
NTERA2 (Teratocarcinoma)This compound39
KYSE30 (Esophageal)This compound58
PC-3 (Prostate)This compound16.7
A2780 (Ovarian)Cisplatin~5 - 10
OVCAR-3 (Ovarian)Cisplatin~10 - 20
HepG2 (Liver)Cisplatin~45
Normal Cell Lines
HFF3 (Fibroblast)This compound98
NIH/3T3 (Fibroblast)This compound136

Note: IC50 values for cisplatin can vary significantly between studies and cell lines.

In Vivo Efficacy and Systemic Toxicity in BALB/c Mice

An in vivo study on tumor-bearing hybrid BALB/c mice provided a direct comparison of the anti-tumor activity and systemic toxicity of this compound and cisplatin.

ParameterThis compoundCisplatinKey ObservationReference
Tumor Reduction67%72%Both compounds show significant anti-tumor activity.
Liver ToxicityNot observedSignificant alterationCisplatin treatment resulted in noticeable damage to liver tissues.
Spleen ToxicityNot observedSignificant alterationCisplatin treatment led to significant changes in the spleen.

These findings suggest that while cisplatin is slightly more effective in tumor reduction in this model, it comes at the cost of significant organ toxicity, a side effect not observed with this compound treatment.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for two key experiments used to assess cytotoxicity and genotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.

Procedure:

  • Cell Preparation: After treatment with this compound or cisplatin, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify on ice.

  • Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.

Signaling Pathways and Mechanisms of Toxicity

The differential toxicity profiles of this compound and cisplatin can be attributed to their distinct mechanisms of action at the molecular level.

This compound-Induced Apoptosis: The Intrinsic Pathway

This compound primarily induces apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This process is initiated by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.

ferutinin_apoptosis This compound This compound Ca_increase ↑ Intracellular Ca²⁺ This compound->Ca_increase Mitochondrion Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Ca_increase->Mitochondrion MMP_loss ↓ Mitochondrial Membrane Potential Bax_Bak->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Cisplatin-Induced Toxicity: A Multi-faceted Mechanism

Cisplatin's toxicity is more complex, involving the generation of reactive oxygen species (ROS), DNA damage, and the induction of both apoptosis and other forms of cell death, which contribute to its efficacy as well as its side effects.

cisplatin_toxicity Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS DNA_damage DNA Damage (Adducts) Cisplatin->DNA_damage Mitochondrial_dys Mitochondrial Dysfunction ROS->Mitochondrial_dys Apoptosis_path Apoptosis (Intrinsic & Extrinsic) ROS->Apoptosis_path Organ_toxicity Organ Toxicity (Kidney, Liver, etc.) ROS->Organ_toxicity DNA_damage->Apoptosis_path Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Mitochondrial_dys->Apoptosis_path Mitochondrial_dys->Organ_toxicity Tumor_cell_death Tumor Cell Death Apoptosis_path->Tumor_cell_death

Caption: Overview of cisplatin-induced toxicity pathways.

A Comparative Guide to the Ionophoretic Activity of Ferutinin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ionophoretic activity of Ferutinin, a natural sesquiterpene lactone, and its analogues. This compound is a known Ca2+ ionophore that has garnered significant interest for its diverse biological activities, including anticancer and phytoestrogenic effects.[1][2] Understanding the structure-activity relationship of its ionophoretic properties is crucial for the development of novel therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected by this compound.

Quantitative Comparison of Ionophoretic Activity

While several analogues of this compound have been synthesized to explore their therapeutic potential, particularly as anticancer and estrogen receptor modulating agents, there is a notable lack of publicly available quantitative data directly comparing their ionophoretic activities to that of the parent compound. The majority of studies on this compound analogues have focused on their cytotoxic and anti-proliferative effects.

This guide, therefore, focuses on the well-documented ionophoretic properties of this compound. The following table summarizes key quantitative parameters of this compound's activity as a Ca2+ ionophore.

ParameterValueExperimental SystemReference
Stoichiometry (this compound:Ca²⁺) 2:1Bilayer Lipid Membrane (BLM)[3]
Concentration Range for Ca²⁺ Permeability Increase 1-50 µMThymocytes, mitochondria, sarcoplasmic reticulum, liposomes, BLM[3]
Effect on Mitochondrial Respiration (State 3) DecreaseIsolated rat liver mitochondria
Membrane Depolarization Concentration 10-60 µMIsolated rat liver mitochondria

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ionophoretic activity. Below are protocols for two common experimental approaches used to characterize ionophores like this compound.

Planar Lipid Bilayer (BLM) Electrophysiology for Single-Channel Recording

This method allows for the direct measurement of ion transport across an artificial membrane, providing insights into the ionophore's channel-forming properties and ion selectivity.

Materials:

  • BLM chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (50-250 µm).

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier.

  • Data acquisition system and analysis software.

  • Phospholipid solution (e.g., diphytanoylphosphatidylcholine in n-decane).

  • Electrolyte solution (e.g., KCl or CaCl2 in a buffered solution like HEPES or Tris-HCl).

  • This compound or analogue solution in a suitable solvent (e.g., DMSO).

Procedure:

  • Chamber Preparation: Clean the BLM chamber thoroughly.

  • Membrane Formation:

    • Fill both the cis and trans compartments with the electrolyte solution.

    • "Paint" the phospholipid solution across the aperture to form a thin lipid film.

    • Monitor the membrane formation by measuring its capacitance until a stable bilayer is formed (typically >0.7 µF/cm²).

  • Ionophore Incorporation:

    • Add a small aliquot of the this compound or analogue solution to the cis compartment while stirring to facilitate incorporation into the bilayer.

  • Electrophysiological Recording:

    • Apply a transmembrane voltage using the voltage-clamp amplifier.

    • Record the resulting ion currents across the membrane. Single-channel events will appear as discrete steps in the current trace.

  • Data Analysis:

    • Analyze the single-channel recordings to determine parameters such as channel conductance, open probability, and ion selectivity.

Measurement of Intracellular Ca²⁺ Flux using Fura-2 AM Fluorescent Probe

This cell-based assay measures the ability of an ionophore to transport Ca²⁺ across the cell membrane, leading to an increase in intracellular Ca²⁺ concentration.

Materials:

  • Cultured cells (e.g., HEK293, HeLa).

  • Fura-2 AM fluorescent Ca²⁺ indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).

  • This compound or analogue solution in DMSO.

  • Ionomycin (positive control).

  • EGTA (negative control).

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or in a microplate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells with HBSS and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Fluorescence Measurement:

    • Mount the dish on the microscope or place the plate in the reader.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Compound Addition and Data Acquisition:

    • Add the this compound or analogue solution to the cells.

    • Immediately begin recording the fluorescence changes at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.

    • Compare the response to the positive control (Ionomycin) and negative control (EGTA) to quantify the ionophoretic activity.[4][5][6][7]

Signaling Pathways and Experimental Workflows

This compound's ionophoretic activity is intrinsically linked to its ability to induce apoptosis, primarily through the disruption of mitochondrial calcium homeostasis.

This compound-Induced Apoptosis Pathway

This compound acts as a Ca²⁺ ionophore, transporting Ca²⁺ into the mitochondrial matrix. This influx of Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8][9][10]

Ferutinin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Ca_cyto Cytosolic Ca²⁺ This compound->Ca_cyto Ca²⁺ influx Membrane Mito_Ca Mitochondrial Ca²⁺ Ca_cyto->Mito_Ca Mitochondrial Uptake Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Apaf1 Apaf-1 Apaf1->Caspase9 Activation CytoC_cyto Cytochrome c CytoC_cyto->Apaf1 mPTP mPTP Opening Mito_Ca->mPTP MMP ΔΨm Dissipation mPTP->MMP CytoC_mito Cytochrome c (intermembrane space) mPTP->CytoC_mito Release CytoC_mito->CytoC_cyto

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing Ionophoretic Activity

The following diagram illustrates a typical workflow for comparing the ionophoretic activity of this compound and its analogues.

Ionophore_Workflow cluster_synthesis Compound Preparation cluster_assays Activity Assessment cluster_analysis Data Analysis & Comparison This compound This compound BLM Planar Lipid Bilayer (Single-Channel Recording) This compound->BLM Fluorescence Cell-based Ca²⁺ Flux Assay (e.g., Fura-2) This compound->Fluorescence Analogues This compound Analogues (Synthesis/Isolation) Analogues->BLM Analogues->Fluorescence Quant_Data Quantitative Data (Conductance, Flux Rate, etc.) BLM->Quant_Data Fluorescence->Quant_Data Comparison Comparative Analysis (Structure-Activity Relationship) Quant_Data->Comparison

Caption: Workflow for comparing ionophoretic activity.

Conclusion

This compound is a well-characterized Ca²⁺ ionophore with significant effects on mitochondrial function and apoptosis. While numerous analogues have been developed, their ionophoretic properties remain largely unexplored in comparative studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research aimed at elucidating the structure-activity relationships of this compound and its derivatives as ionophores. Such studies are essential for the rational design of new therapeutic agents that can selectively modulate ion transport across biological membranes. Further investigation into the ionophoretic activity of this compound analogues is warranted to fully understand their therapeutic potential.

References

Unveiling the Apoptotic Potential of Ferutinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the apoptotic effects of Ferutinin, a natural sesquiterpene derivative, in comparison to established chemotherapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an objective resource for evaluating this compound's potential as an anticancer agent.

Quantitative Comparison of Cytotoxicity and Apoptosis Induction

The efficacy of an anticancer compound is often initially assessed by its cytotoxicity (IC50 values) and its ability to induce apoptosis in cancer cells. The following tables summarize the performance of this compound against several conventional chemotherapeutic drugs across various cancer cell lines.

Table 1: Comparative IC50 Values of this compound and Other Chemotherapeutic Agents

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
This compound MCF-7Breast~49.372
TCCBladder~40.872
HT-29Colon~81Not Specified
CT26Colon~67Not Specified
Doxorubicin MCF-7Breast0.133 - 8.348 - 72
MDA-MB-231Breast~6.648
Vincristine TCCBladder~5072
Paclitaxel MCF-7Breast3.5Not Specified
MDA-MB-231Breast0.3Not Specified
Etoposide A549Lung139.54Not Specified
HeLaCervical209.9Not Specified

Table 2: Comparative Analysis of Apoptosis Induction in MCF-7 Cells

TreatmentConcentrationApoptosis (%)Method
This compound 37 µg/mL (~63 µM)~10% (Sub-G1)PI Staining
74 µg/mL (~126 µM)~45% (Sub-G1)PI Staining
Doxorubicin 200 nM~15%Annexin V/PI
800 nM~13.75%Annexin V/PI
20 nM~25%Acridine Orange/Ethidium Bromide

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are step-by-step protocols for key assays used to evaluate apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating with this compound or a control compound for the desired time and concentration. Include an untreated control group.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold phosphate-buffered saline (PBS).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1][2]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Fixation and Permeabilization:

    • Culture cells on coverslips or in chamber slides. After treatment, wash with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with deionized water.[3][4][5]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's protocol.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[3][6]

  • Staining and Visualization:

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[4]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.

  • Protein Extraction:

    • After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[7][8]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to compare protein expression levels between different treatment groups.[7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the apoptotic signaling pathway induced by this compound and the workflows of the key experimental protocols.

Ferutinin_Apoptosis_Pathway This compound This compound Ca_Influx Increased Intracellular Ca2+ Concentration This compound->Ca_Influx Induces Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Targets ROS Increased ROS Production Mitochondrion->ROS Leads to MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss ROS->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis signaling pathway.

AnnexinV_PI_Workflow start Start: Apoptotic & Control Cells harvest Harvest & Wash Cells (Cold PBS) start->harvest resuspend Resuspend in 1X Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temperature, Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western_Blot_Workflow start Start: Treated & Control Cells lysis Cell Lysis & Protein Extraction start->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect end End: Analyze Protein Expression detect->end

Caption: Western blot workflow for apoptosis protein analysis.

Conclusion

This compound demonstrates significant pro-apoptotic activity in various cancer cell lines, with a mechanism that appears to involve the intrinsic mitochondrial pathway.[9][10][11] Its cytotoxicity is comparable to, and in some cases potentially greater than, established chemotherapeutic agents, although this is dependent on the specific cell line and experimental conditions. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo models to validate these in vitro findings and to further elucidate the molecular mechanisms underlying this compound-induced apoptosis.

References

Ferutinin's potency against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the cytotoxic effects of ferutinin, a natural sesquiterpene, reveals its potent and selective anticancer activity against a diverse panel of human cancer cell lines. This guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of its efficacy and a deeper understanding of its mechanism of action.

This compound has demonstrated significant promise as an anticancer agent, exhibiting cytotoxic effects across a range of cancer types. This document presents a consolidated overview of its in vitro potency, detailed experimental methodologies for assessing its activity, and a visual representation of its proposed signaling pathway.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic activity of this compound, quantified by the half-maximal inhibitory concentration (IC50), has been evaluated in numerous studies. The following table summarizes the IC50 values of this compound against various human cancer cell lines and, for comparison, against normal human and murine fibroblast cell lines. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma67 - 81
TCCUrothelial Carcinoma67 - 81
HT29Colon Adenocarcinoma67 - 81
CT26Murine Colon Carcinoma67 - 81
PC-3Prostate Cancer16.7
NTERA2Teratocarcinoma39
KYSE30Esophageal Cancer58
Normal Cell Lines
HFF3Human Fibroblast98
NIH/3T3Murine Fibroblast136

Note: The data presented is a synthesis of findings from multiple research articles. The range of IC50 values for some cell lines reflects variations in experimental conditions across different studies.

The data clearly indicates that this compound exhibits a preferential cytotoxic effect against cancer cells compared to normal cells, a desirable characteristic for a potential chemotherapeutic agent.

Experimental Protocols

The determination of this compound's cytotoxic activity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Methodology for MTT Assay
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions of this compound are then made in complete cell culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow this compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, a sterile-filtered MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated as the concentration of this compound that causes a 50% reduction in cell viability.

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound is understood to induce cancer cell death primarily through the intrinsic pathway of apoptosis. Its mechanism centers on its ability to increase the permeability of the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event is a critical step in initiating the apoptotic cascade.

Ferutinin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bax Bax Activation This compound->Bax Promotes Bcl2 Bcl-2 Inhibition This compound->Bcl2 Inhibits mPTP mPTP Opening CytoC Cytochrome c Release mPTP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Bax->mPTP Bcl2->mPTP Inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

The diagram illustrates that this compound promotes the activation of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This imbalance leads to the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c into the cytosol. Cytochrome c then triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death. This targeted mechanism of action, coupled with its selectivity for cancer cells, positions this compound as a compelling candidate for further preclinical and clinical investigation in cancer therapy.

The Synergistic Potential of Ferutinin in Chemotherapy: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to enhance the efficacy of conventional chemotherapy is a paramount objective. Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anticancer properties in preclinical studies. While its potential as a standalone agent is under investigation, its synergistic effects when combined with standard chemotherapy drugs remain a promising yet underexplored frontier. This guide provides a comprehensive overview of the current landscape, outlines a framework for future investigation, and presents the necessary experimental protocols to quantitatively assess the synergistic potential of this compound.

Currently, there is a notable gap in the scientific literature providing direct quantitative data, such as Combination Index (CI) values, for the synergistic effects of this compound with common chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel in cancer cell lines. However, the known mechanisms of this compound's anticancer activity suggest a strong theoretical basis for such synergistic interactions. This guide will, therefore, serve as a foundational resource for researchers aiming to explore this promising area.

Postulated Synergistic Mechanisms of Action

This compound is known to induce apoptosis in cancer cells through the intrinsic pathway, primarily by causing mitochondrial dysfunction. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

The potential for synergy with conventional chemotherapeutics lies in the complementary and potentially overlapping mechanisms of action:

  • With Doxorubicin: Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This compound's ability to induce mitochondrial dysfunction could amplify the cellular stress initiated by doxorubicin, leading to a more potent apoptotic response. A study on a this compound-rich extract has shown a dose-dependent interaction with doxorubicin in cardiac cells, suggesting that at certain concentrations, it could enhance doxorubicin's cytotoxic effects.

  • With Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and cell cycle arrest. By promoting apoptosis through a mitochondrial-dependent pathway, this compound could lower the threshold for cisplatin-induced cell death, potentially overcoming resistance mechanisms.

  • With Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. The addition of this compound could provide a secondary apoptotic signal, independent of the cell cycle, thereby enhancing the overall cytotoxic effect.

Quantitative Analysis of Synergism: A Framework for Investigation

To rigorously evaluate the synergistic potential of this compound with chemotherapy drugs, a quantitative approach is essential. The following tables are presented as a template for organizing and comparing experimental data. At present, specific data for these combinations are not available in the published literature.

Table 1: Synergistic Effects of this compound and Doxorubicin on Cancer Cell Viability

Cancer Cell LineIC50 (this compound)IC50 (Doxorubicin)Combination Index (CI)Dose Reduction Index (DRI) for Doxorubicin
MCF-7 (Breast) Data not availableData not availableData not availableData not available
A549 (Lung) Data not availableData not availableData not availableData not available
PC-3 (Prostate) Data not availableData not availableData not availableData not available

Table 2: Synergistic Effects of this compound and Cisplatin on Cancer Cell Viability

Cancer Cell LineIC50 (this compound)IC50 (Cisplatin)Combination Index (CI)Dose Reduction Index (DRI) for Cisplatin
A549 (Lung) Data not availableData not availableData not availableData not available
HeLa (Cervical) Data not availableData not availableData not availableData not available
OVCAR-3 (Ovarian) Data not availableData not availableData not availableData not available

Table 3: Synergistic Effects of this compound and Paclitaxel on Cancer Cell Viability

Cancer Cell LineIC50 (this compound)IC50 (Paclitaxel)Combination Index (CI)Dose Reduction Index (DRI) for Paclitaxel
MDA-MB-231 (Breast) Data not availableData not availableData not availableData not available
HCT116 (Colon) Data not availableData not availableData not availableData not available
A549 (Lung) Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments required to generate the data for the tables above and to elucidate the mechanisms of synergy.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
  • Cell Culture: Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy drug (doxorubicin, cisplatin, or paclitaxel) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the cell culture medium.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound alone, the chemotherapy drug alone, and in combination at a constant ratio.

    • After a 48 or 72-hour incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

    • Calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, and their combination at their respective IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the apoptosis pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and other relevant signaling pathways. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Workflows and Postulated Pathways

To facilitate the design and interpretation of experiments, the following diagrams illustrate a general workflow for synergy screening and the postulated signaling pathways involved in the synergistic action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) drug_prep Drug Preparation (this compound & Chemo Drug) single_agent Single Agent Treatment (this compound or Chemo) cell_culture->single_agent combo_agent Combination Treatment (Constant Ratio) drug_prep->combo_agent mtt_assay MTT Assay (Cell Viability) single_agent->mtt_assay combo_agent->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) combo_agent->apoptosis_assay western_blot Western Blot (Signaling Proteins) combo_agent->western_blot ic50_calc IC50 Calculation mtt_assay->ic50_calc ci_calc Combination Index (CI) & DRI Calculation mtt_assay->ci_calc pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis

Caption: Experimental workflow for assessing the synergistic effects of this compound.

ferutinin_apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria MMP_loss Mitochondrial Membrane Potential Disruption Mitochondria->MMP_loss Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Known apoptotic signaling pathway of this compound.

synergistic_pathway cluster_this compound This compound Action cluster_chemo Chemotherapy Action This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Apoptotic_signal Amplified Apoptotic Signal Mitochondria->Apoptotic_signal Chemo Doxorubicin / Cisplatin / Paclitaxel Chemo_target DNA Damage / ROS / Mitotic Arrest Chemo->Chemo_target Chemo_target->Apoptotic_signal Apoptosis Synergistic Apoptosis Apoptotic_signal->Apoptosis

Caption: Postulated points of synergistic interaction.

Ferutinin's Activity: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on this compound's activity, offering researchers, scientists, and drug development professionals a critical overview of its dose-dependent antioxidant, anti-inflammatory, cytotoxic, and phytoestrogenic effects.[1][2][3]

Quantitative Data Summary

The biological effects of this compound are notably dose-dependent, with low concentrations often exhibiting protective antioxidant properties and higher concentrations inducing cytotoxicity.[3][4] The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Cell LineConcentrationObserved EffectReference
H9c2 Cardiomyocytes0.25 µMSignificant reduction in H₂O₂-induced ROS production; protected against Doxorubicin-induced cell mortality.[5][6][5][6]
H9c2 Cardiomyocytes20 µMSignificant reduction in cell viability and metabolic activity.[5][5]
MCF-7 (ER-positive breast cancer)1 µMInduction of cell proliferation.[7]
MCF-7 (ER-positive breast cancer)10-100 µMAntiproliferative dose-response effect; induction of apoptosis.[7][8][7][8]
MDA-MB-231 (ER-negative breast cancer)1-100 µMDose-related inhibition of cell growth and invasion.[7]
Human Dental Pulp-Derived Stem Cells (DPSCs)10 µg/mLActivation of Wnt/β-catenin signaling pathway; increased expression of osteogenic markers (osteocalcin, collagen 1A1).[9][9]
Human Amniotic Fluid Stem Cells (hAFSCs)10⁻⁸ MEnhancement of osteoblastic differentiation.[10]

Table 2: In Vivo Activity of this compound

Animal ModelDosageObserved EffectReference
Hybrid BALB/c mice with tumorsNot specified67% tumor reduction (compared to 72% for cisplatin) without significant liver or spleen tissue alteration.[1][1]
Ovariectomized rats2 mg/Kg/day for 60 daysPrevention of bone loss, with bone mass values similar to estradiol benzoate-treated rats; prevention of excessive weight gain.[1][1]
Aged Laying Hens100 mg/kg feedIncreased serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. The Wnt/β-catenin pathway is crucial for its osteogenic effects, while the MEK/ERK and PI3K/Akt pathways are implicated in its regulation of cell differentiation and survival.

Ferutinin_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP6 LRP6 DVL3 DVL3 LRP6->DVL3 Frizzled Frizzled Frizzled->DVL3 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL3->Destruction_Complex inhibits GSK3B GSK3β Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF accumulates & translocates Destruction_Complex->Beta_Catenin degrades Target_Genes Osteogenic Target Genes TCF_LEF->Target_Genes activates transcription This compound This compound WNT3A WNT3A This compound->WNT3A activates WNT3A->Frizzled

Caption: this compound activates the canonical Wnt/β-catenin signaling pathway.[9]

Ferutinin_ERK_PI3K_Signaling cluster_MEK_ERK MEK/ERK Pathway cluster_PI3K_Akt PI3K/Akt Pathway This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa MEK MEK ERa->MEK PI3K PI3K ERa->PI3K ERK ERK MEK->ERK Cell_Differentiation Osteoblastic Differentiation ERK->Cell_Differentiation Akt Akt PI3K->Akt Akt->Cell_Differentiation

Caption: this compound promotes osteoblastic differentiation via ERα-mediated MEK/ERK and PI3K/Akt pathways.[10]

A typical experimental workflow to assess and compare the in vitro and in vivo activities of this compound is outlined below.

Ferutinin_Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Validation Cell_Culture Cell Culture (e.g., MCF-7, H9c2, DPSCs) Dose_Response Dose-Response Studies (MTT, Viability Assays) Cell_Culture->Dose_Response Mechanism_Assay Mechanistic Assays (Western Blot, qPCR, Flow Cytometry) Dose_Response->Mechanism_Assay Animal_Model Animal Model Selection (e.g., BALB/c mice, Ovariectomized rats) Mechanism_Assay->Animal_Model Hypothesis for In Vivo Testing Treatment This compound Administration (Oral, IP) Animal_Model->Treatment Efficacy_Toxicity Efficacy & Toxicity Assessment (Tumor size, Bone density, Histopathology) Treatment->Efficacy_Toxicity Efficacy_Toxicity->Mechanism_Assay Feedback for Further In Vitro Study

Caption: A general experimental workflow for this compound research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in this compound research.

Cell Viability and Metabolic Activity Assays (In Vitro)

  • Cell Culture: H9c2 rat embryonic cardiomyocytes are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.[5]

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are treated with various concentrations of this compound (e.g., 0.15 µM to 20 µM) for a specified period, typically 24 hours. A vehicle control (e.g., DMSO) is run in parallel.[5]

  • MTT Assay (Metabolic Activity): Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Trypan Blue Exclusion Assay (Viability): Cells are detached, stained with trypan blue, and counted using a hemocytometer or an automated cell counter. The percentage of viable (unstained) versus non-viable (blue) cells is calculated.

Western Blot Analysis for Protein Expression (In Vitro)

  • Cell Lysis: After treatment with this compound, cells (e.g., DPSCs) are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., β-catenin, GSK3β, GAPDH) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using imaging software, with a loading control like GAPDH used for normalization.[9]

Tumor Xenograft Model (In Vivo)

  • Animal Model: Immunocompromised mice, such as BALB/c nude mice, are typically used.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ MCF-7 cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, positive control like cisplatin). This compound is administered, for example, via intraperitoneal injection or oral gavage at a predetermined dose and schedule.[1]

  • Efficacy Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Animal body weight is monitored throughout the study. At necropsy, major organs (liver, spleen, kidneys) are collected for histopathological examination to assess any treatment-related toxicity.[1]

Correlation and Conclusion

The experimental evidence demonstrates a consistent, dose-dependent activity of this compound in both in vitro and in vivo settings. In vitro studies are crucial for elucidating the molecular mechanisms, identifying target signaling pathways like Wnt/β-catenin, and determining effective concentration ranges.[9] For instance, the antiproliferative effects observed in cancer cell lines at micromolar concentrations in vitro correlate with the tumor reduction seen in mouse models.[1][7] Similarly, the in vitro induction of osteogenic differentiation in stem cells provides a mechanistic basis for the in vivo findings of increased bone mass in rats.[1][9]

However, discrepancies can arise. The complexity of a whole-organism system, including metabolism, pharmacokinetics, and bioavailability, can influence the in vivo efficacy of this compound. The phytoestrogenic activity, for example, shows receptor subtype preferences in vitro, which translates to specific physiological responses in vivo, such as the modulation of estrogen receptor expression.[1][12]

References

Ferutinin and Genistein: A Head-to-Head Comparison of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the phytoestrogens ferutinin and genistein have garnered significant attention from the scientific community. This compound, a sesquiterpene derivative from plants of the Ferula genus, and genistein, a well-known isoflavone abundant in soy products, exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive head-to-head comparison of these two compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Comparative Analysis

Both this compound and genistein have demonstrated cytotoxic effects against various cancer cell lines. However, their potencies and mechanisms of action appear to differ.

This compound has been shown to induce apoptosis in cancer cells through mechanisms that are not yet fully elucidated but are suggested to involve the induction of DNA damage.[1] Studies have reported its efficacy against breast and bladder cancer cells, with a degree of selectivity for cancer cells over normal fibroblasts.[1]

Genistein , on the other hand, has been extensively studied and is known to inhibit the proliferation of a wide array of cancer cell lines, including those of the breast, prostate, and colon.[2][3][4][5] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[6][7]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and genistein in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast CancerNot explicitly stated, but showed significant reduction in viability at 10, 20, 30 µg/ml[1]
TCCBladder CancerNot explicitly stated, but showed significant reduction in viability[1]
Genistein MCF-7Breast Cancer~47.5[3]
A431Skin CancerNot explicitly stated[2]
B16Melanoma>100[8]
SW480Colorectal CancerSelective effect observed[4]
SW620Colorectal CancerSelective effect observed[4]
PC3Prostate Cancer480 (in 3D culture)[9]

Anti-inflammatory Properties: Mechanistic Insights

This compound and genistein both possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

This compound has been reported to exhibit anti-inflammatory effects in animal models of inflammation.[10] Its mechanism is thought to involve the inhibition of pro-inflammatory mediators, although detailed molecular studies are limited.[10][11]

Genistein has a well-documented anti-inflammatory profile, acting through the inhibition of signaling pathways such as NF-κB and STAT-1.[12][13] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[14][15]

Antioxidant Capacity: A Chemical Perspective

Both compounds exhibit antioxidant activities, which contribute to their overall therapeutic effects by mitigating oxidative stress.

This compound demonstrates antioxidant potential, with low doses being associated with a reduction in cellular oxidative status.[5] It has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vivo.[1][16] The DPPH radical scavenging assay has been used to quantify its antioxidant activity, with a reported IC50 of 90.41 ± 5.50 μM.[17]

Genistein is also a potent antioxidant.[18] Its antioxidant activity has been evaluated using various assays, including DPPH and ABTS.[19][20][21] One study reported an IC50 of approximately 43.17 µg/ml in the ABTS assay.[22]

The following table provides a comparative overview of the antioxidant activities of this compound and genistein.

CompoundAssayIC50Reference
This compound DPPH90.41 ± 5.50 µM[17]
Genistein ABTS~43.17 µg/ml[22]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and genistein are mediated by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by these compounds and a typical experimental workflow for assessing their anticancer activity.

Ferutinin_Signaling This compound This compound EstrogenReceptors Estrogen Receptors (ERα, ERβ) This compound->EstrogenReceptors Binds to DNA_Damage DNA Damage This compound->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Fig. 1: Simplified signaling pathway for this compound's anticancer activity.

Genistein_Signaling Genistein Genistein NF_kB NF-κB Pathway Genistein->NF_kB Inhibits STAT1 STAT-1 Pathway Genistein->STAT1 Inhibits PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes STAT1->Inflammation Promotes Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Fig. 2: Key signaling pathways modulated by Genistein.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound or Genistein Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Fig. 3: General experimental workflow for in vitro anticancer activity assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or genistein for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound (this compound or genistein) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[23]

Conclusion

Both this compound and genistein exhibit promising anticancer, anti-inflammatory, and antioxidant properties. Genistein's mechanisms of action are more extensively characterized, with a known impact on multiple key signaling pathways. This compound, while less studied, shows potential as a selective anticancer agent. The provided data and experimental protocols offer a foundation for further comparative studies to fully elucidate their therapeutic potential and guide future drug development efforts. Further research is warranted to directly compare these compounds in the same experimental systems to obtain more conclusive head-to-head data.

References

Ferutinin's Selective Strike: A Comparative Guide to its Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Ferutinin's selectivity for cancer cells over normal cells, supported by experimental data and detailed methodologies.

This compound, a natural sesquiterpene lactone, has emerged as a promising candidate in cancer therapy due to its demonstrated cytotoxic effects. A critical aspect of any potential anticancer agent is its ability to selectively target malignant cells while sparing healthy ones, thereby minimizing side effects. This guide delves into the experimental evidence of this compound's selectivity, comparing its impact on cancer cell lines versus normal cell lines.

Data Presentation: Cytotoxicity Profile of this compound

The in vitro cytotoxicity of this compound has been evaluated against various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCell TypeTreatment DurationIC50 (µg/mL)Reference
MCF-7 Human Breast Adenocarcinoma72 hours29[1]
TCC Human Bladder Carcinoma72 hours24[1]
HFF3 Human Foreskin Fibroblast (Normal)72 hours36[1]

The data clearly indicates that this compound exhibits a higher cytotoxic effect on the tested cancer cell lines (MCF-7 and TCC) compared to the normal fibroblast cell line (HFF3), as evidenced by the lower IC50 values for the cancer cells.[1] This suggests a degree of selectivity of this compound towards cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells (e.g., MCF-7, TCC, HFF3) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no this compound treatment is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay is used to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA and washed with cold PBS. Suspension cells are collected by centrifugation.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound's Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, TCC) This compound This compound Treatment (Varying Concentrations) CancerCells->this compound NormalCells Normal Cell Line (e.g., HFF3) NormalCells->this compound MTT MTT Assay (Cell Viability) This compound->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) This compound->Flow IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Flow->ApoptosisQuant Comparison Comparison of Effects on Cancer vs. Normal Cells IC50->Comparison ApoptosisQuant->Comparison

Caption: Workflow for assessing this compound's selective cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Research suggests that this compound induces apoptosis in cancer cells through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's proposed apoptotic signaling pathway.

References

Replicating Published Findings on Ferutinin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ferutinin's bioactive properties, drawing from published experimental data. It is designed to assist researchers in replicating and building upon existing findings related to this natural compound's anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of this compound's mechanisms of action.

Quantitative Bioactivity Data

To provide a clear and concise overview of this compound's efficacy, the following tables summarize key quantitative data from various studies.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are presented below.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
MCF-7Breast Cancer29-
TCCBladder Cancer24-
HFF3Normal Fibroblast3698
PC-3Prostate Cancer-19.7
NTERA2Teratocarcinoma-39
KYSE30Esophageal Cancer-58
NIH/3T3Mouse Embryo Fibroblast-136
Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model in mice.

TreatmentDosageInhibition of Edema (%)Time Point
Ferulic Acid100 mg/kg286 hours
Ferulic Acid200 mg/kg37.56 hours

Note: Data for this compound was not explicitly found in the initial search, so data for the related compound Ferulic Acid is provided as a reference.

Antimicrobial Activity

This compound has shown inhibitory effects against pathogenic bacteria, particularly Staphylococcus aureus.

MicroorganismMIC (µM)Reference
Staphylococcus aureus25

Key Experimental Protocols

To aid in the replication of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7, TCC, HFF3) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75, 100, and 200 µg/mL) and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

DNA Damage (Comet) Assay

This assay is employed to evaluate the genotoxic effects of this compound.

  • Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (pH 10) for at least one hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding: Wash the slides with an alkaline electrophoresis buffer (pH >13) to allow for DNA denaturation.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 20 V) for a set time (e.g., 25 minutes) to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as propidium iodide or DAPI.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the extent of DNA damage using appropriate software. The tail length and intensity are proportional to the amount of DNA damage.

Apoptosis Analysis (Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells (e.g., MCF-7) with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing this compound's bioactivity.

Wnt/β-catenin Signaling Pathway in Osteogenic Differentiation

This compound has been shown to promote osteogenic differentiation by activating the Wnt/β-catenin signaling pathway.

G This compound This compound Wnt3a_Dvl3 Wnt3a / Dvl3 (Upregulation) This compound->Wnt3a_Dvl3 GSK3B GSK3β (Inhibition) Wnt3a_Dvl3->GSK3B beta_catenin β-catenin (Stabilization & Nuclear Translocation) GSK3B->beta_catenin Inhibits degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Osteogenic Gene Expression (e.g., Osteocalcin, Collagen 1A1) TCF_LEF->Gene_Expression Activates Osteogenic_Differentiation Osteogenic Differentiation Gene_Expression->Osteogenic_Differentiation

This compound's activation of the Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its modulation by this compound is an area of active research.

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Modulates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt (Phosphorylation) PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Cell_Response

Modulation of the PI3K/Akt signaling pathway by this compound.
MEK/ERK (MAPK) Signaling Pathway

The MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation that may be influenced by this compound.

G This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Potentially Influences Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation Transcription_Factors->Cellular_Response

Potential influence of this compound on the MEK/ERK pathway.
General Experimental Workflow for Bioactivity Assessment

The following diagram outlines a general workflow for investigating the bioactivity of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_antimicrobial Antimicrobial Studies Cell_Culture Cell Culture (Cancer & Normal Lines) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Analysis Animal_Model Animal Model (e.g., Carrageenan-induced edema) Ferutinin_Admin This compound Administration Animal_Model->Ferutinin_Admin Measurement Measurement of Inflammatory Response Ferutinin_Admin->Measurement Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Determination MIC Determination Bacterial_Culture->MIC_Determination

General workflow for assessing this compound's bioactivity.

Ferutinin's Preclinical Performance in Osteoporosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ferutinin's performance in preclinical models of osteoporosis against established treatments, alendronate and raloxifene. The information is compiled from various preclinical studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action to assist in evaluating its potential as a therapeutic agent.

Introduction to Osteoporosis and Investigated Compounds

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The ovariectomized (OVX) rat is a widely accepted preclinical model that mimics postmenopausal osteoporosis, providing a robust platform for evaluating the efficacy of new therapeutic agents.

  • This compound: A daucane sesquiterpenoid phytoestrogen found in plants of the Ferula genus. It has garnered interest for its potential bone-protective effects.

  • Alendronate: A bisphosphonate drug widely used for the treatment of osteoporosis. It primarily acts by inhibiting osteoclast-mediated bone resorption.

  • Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. It mimics the effects of estrogen on bone.

Comparative Performance in Ovariectomized (OVX) Rat Models

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound, alendronate, and raloxifene on bone health in the OVX rat model.

This compound: Effects on Bone Microarchitecture

Studies on this compound have demonstrated its efficacy in both preventing and rescuing bone loss in ovariectomized rats.

Study ReferenceTreatment GroupDose & DurationBone Mineral Density (BMD)Bone Volume/Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Trabecular Separation (Tb.Sp) (mm)Cortical Thickness (Ct.Th) (µm)
Palumbo et al.ShamVehicle-25.3 ± 1.83.9 ± 0.30.20 ± 0.02-
OVXVehicle-15.1 ± 1.52.8 ± 0.40.35 ± 0.05-
OVX + this compound2 mg/kg/day (60 days)-21.8 ± 1.7#3.5 ± 0.3#0.24 ± 0.03#-
OVX + Estradiol1.5 µ g/rat twice weekly (60 days)-22.5 ± 1.9#3.6 ± 0.4#0.23 ± 0.03#-
Cavani et al.ShamVehicle-28.7 ± 2.14.1 ± 0.40.18 ± 0.02350 ± 25
OVXVehicle-18.2 ± 2.03.1 ± 0.50.31 ± 0.06280 ± 30*
OVX + this compound2 mg/kg/day (30 days)-24.5 ± 2.3#3.8 ± 0.4#0.21 ± 0.04#330 ± 28#

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX

Alendronate: Effects on Bone Microarchitecture

Alendronate consistently shows a strong anti-resorptive effect, leading to significant improvements in bone microarchitecture in the OVX rat model.

Study ReferenceTreatment GroupDose & DurationBone Mineral Density (BMD) (g/cm²)Bone Volume/Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Trabecular Separation (Tb.Sp) (mm)Cortical Thickness (Ct.Th) (µm)
da Paz et al.[1]ShamVehicle0.245 ± 0.01224.8 ± 7.23.5 ± 0.8181.1 ± 79.3-
OVXVehicle0.218 ± 0.01119.4 ± 5.82.9 ± 0.6262.8 ± 87.1-
OVX + Alendronate0.1 mg/kg (6 weeks)0.261 ± 0.015#40.0 ± 7.3#4.8 ± 0.7#80.5 ± 21.1#-
Aytac et al.[2]ShamVehicle0.212 ± 0.01835.1 ± 3.23.1 ± 0.40.16 ± 0.03-
OVXSaline0.178 ± 0.01524.7 ± 2.92.2 ± 0.30.25 ± 0.04-
OVX + Alendronate1 mg/kg/day (56 days)0.225 ± 0.021#38.9 ± 4.1#3.5 ± 0.5#0.14 ± 0.02#-

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX

Raloxifene: Effects on Bone Microarchitecture

Raloxifene demonstrates a clear bone-protective effect in the OVX rat model, consistent with its role as a SERM.

Study ReferenceTreatment GroupDose & DurationBone Mineral Density (BMD) (g/cm²)Bone Volume/Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Trabecular Separation (Tb.Sp) (mm)Cortical Thickness (Ct.Th) (µm)
Evans et al.ShamVehicle-30.2 ± 1.54.5 ± 0.30.15 ± 0.02-
OVXVehicle-19.8 ± 2.13.2 ± 0.40.28 ± 0.04-
OVX + Raloxifene3 mg/kg/day-27.5 ± 1.9#4.1 ± 0.3#0.18 ± 0.03#-
Black et al.ShamVehicle0.258 ± 0.007----
OVXVehicle0.221 ± 0.006----
OVX + Raloxifene3 mg/kg/day (6 months)0.249 ± 0.008#----

*p < 0.05 vs. Sham; #p < 0.05 vs. OVX

Experimental Protocols

In Vivo Ovariectomized (OVX) Rat Model
  • Animal Model: Typically, adult female Sprague-Dawley or Wistar rats (3-6 months old) are used.[3]

  • Ovariectomy: Animals undergo bilateral ovariectomy under anesthesia. A sham operation (laparotomy without removal of ovaries) is performed on the control group. A period of 2-8 weeks is often allowed for the establishment of osteoporosis before treatment initiation.[3][4]

  • Treatment Administration:

    • This compound: Administered orally (gavage) at doses typically around 2 mg/kg/day.[5]

    • Alendronate: Administered orally or via subcutaneous injection at doses ranging from 0.1 to 1 mg/kg/day.[1][2]

    • Raloxifene: Administered orally (gavage) at doses around 3 mg/kg/day.

  • Duration: Treatment duration in these studies typically ranges from 30 to 180 days.

  • Bone Analysis:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) on the femur and lumbar vertebrae.

    • Micro-computed Tomography (µCT): Provides high-resolution 3D images of bone microarchitecture, allowing for quantification of BV/TV, Tb.N, Tb.Sp, and Ct.Th.

    • Histomorphometry: Involves embedding undecalcified bone in plastic, sectioning, and staining to visualize and quantify cellular and structural parameters of bone.

G cluster_0 Pre-study cluster_1 Surgical Phase cluster_2 Osteoporosis Development cluster_3 Treatment Phase cluster_4 Analysis Phase Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Ovariectomy Ovariectomy Randomization->Ovariectomy Sham_Operation Sham_Operation Randomization->Sham_Operation Control Osteoporosis_Induction Osteoporosis_Induction Ovariectomy->Osteoporosis_Induction 2-8 weeks Vehicle_Control Vehicle_Control Sham_Operation->Vehicle_Control Treatment_Groups Treatment_Groups Osteoporosis_Induction->Treatment_Groups Ferutinin_Group Ferutinin_Group Treatment_Groups->Ferutinin_Group Alendronate_Group Alendronate_Group Treatment_Groups->Alendronate_Group Raloxifene_Group Raloxifene_Group Treatment_Groups->Raloxifene_Group Euthanasia_and_Tissue_Collection Euthanasia_and_Tissue_Collection Vehicle_Control->Euthanasia_and_Tissue_Collection Ferutinin_Group->Euthanasia_and_Tissue_Collection Alendronate_Group->Euthanasia_and_Tissue_Collection Raloxifene_Group->Euthanasia_and_Tissue_Collection BMD_Analysis BMD_Analysis Euthanasia_and_Tissue_Collection->BMD_Analysis uCT_Analysis uCT_Analysis Euthanasia_and_Tissue_Collection->uCT_Analysis Histomorphometry Histomorphometry Euthanasia_and_Tissue_Collection->Histomorphometry

Typical experimental workflow for preclinical osteoporosis studies.
In Vitro Osteoblast and Osteoclast Assays

  • Osteoblast Differentiation:

    • Cell Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.

    • Treatment: Cells are treated with various concentrations of this compound.

    • Analysis:

      • Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.

      • Mineralization Assays: Alizarin Red S staining to visualize calcium deposition, a late marker of osteoblast function.

      • Gene Expression Analysis: qRT-PCR to measure the expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).

      • Western Blotting: To assess the protein levels of key signaling molecules.

  • Osteoclastogenesis Assay:

    • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

    • Treatment: Cells are co-treated with various concentrations of this compound.

    • Analysis:

      • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify multinucleated osteoclasts.

      • Pit Formation Assay: Osteoclasts are cultured on dentin slices or calcium phosphate-coated plates to assess their resorptive activity.

      • Gene Expression Analysis: qRT-PCR for osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.

Mechanism of Action of this compound

Stimulation of Osteoblast Differentiation via the Wnt/β-catenin Pathway

In vitro studies have elucidated that this compound promotes osteoblast differentiation primarily through the activation of the canonical Wnt/β-catenin signaling pathway.

  • Activation of Wnt Signaling: this compound upregulates the expression of key components of the Wnt pathway, including Wnt3a and the co-receptor LRP6.

  • Inhibition of the Destruction Complex: By activating the Wnt pathway, this compound leads to the inhibition of glycogen synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex.

  • β-catenin Accumulation and Nuclear Translocation: The inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.

  • Gene Transcription: In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of target genes essential for osteoblast differentiation and function, such as Runx2 and Sp7.

G cluster_0 cluster_1 cluster_2 This compound This compound Wnt3a Wnt3a This compound->Wnt3a Upregulates Frizzled Frizzled Wnt3a->Frizzled LRP6 LRP6 Wnt3a->LRP6 Dsh Dishevelled Frizzled->Dsh LRP6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (Runx2, Sp7) TCF_LEF->Target_Genes Activates Transcription Osteoblast_Differentiation Osteoblast_Differentiation Target_Genes->Osteoblast_Differentiation

This compound's activation of the Wnt/β-catenin signaling pathway.
Inhibition of Osteoclast Activity

Preclinical evidence suggests that this compound also exerts an inhibitory effect on bone resorption. Studies in OVX rats have shown a decrease in osteoclast numbers in this compound-treated animals.[5] While the exact molecular mechanism of this compound's action on osteoclasts is not as extensively characterized as its effect on osteoblasts, it is hypothesized to involve the modulation of the RANKL/RANK/OPG signaling pathway, a critical regulator of osteoclast differentiation and activity. Further in vitro studies are needed to fully elucidate this aspect of this compound's function.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a promising agent for the treatment of osteoporosis. Its performance in the ovariectomized rat model is comparable to that of estradiol and shows significant improvements in bone microarchitecture. This compound's dual action of promoting osteoblast differentiation through the Wnt/β-catenin pathway and potentially inhibiting osteoclast activity makes it an attractive candidate for further investigation.

Compared to alendronate, which is a potent anti-resorptive agent, this compound offers the additional benefit of stimulating bone formation. In comparison to the SERM raloxifene, this compound appears to have a similarly beneficial effect on bone. Further research, including more direct comparative studies and elucidation of its full mechanism of action on osteoclasts, is warranted to fully establish the therapeutic potential of this compound in the management of osteoporosis.

References

A Comparative Analysis of Natural vs. Synthetic Ferutinin: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Ferutinin, a natural sesquiterpene ester, has garnered significant attention within the scientific community for its diverse, dose-dependent biological activities. Primarily extracted from plants of the Ferula genus, it is recognized for its potent phytoestrogenic, cytotoxic, and antioxidant properties[1][2][3]. While natural this compound is the subject of most research, synthetic chemistry has paved the way for the creation of this compound analogues, aiming to enhance specific therapeutic activities, such as its anticancer effects[4][5]. This guide provides a comparative overview of this compound from these different sources, focusing on their biological performance supported by experimental data.

I. Source and Preparation

Natural this compound: Natural this compound is isolated from various parts of Ferula species, including Ferula communis, Ferula hermonis, and Ferula ovina[1]. The extraction process typically involves maceration and percolation of the plant material (e.g., roots, rhizomes) with solvents like methanol or acetone. Further purification is achieved through chromatographic techniques to isolate pure this compound[6].

Synthetic this compound Analogues: The synthesis of this compound analogues, often termed hemisynthesis, starts with jaeschkeanadiol, the terpenoid core of this compound, which is also extracted from Ferula plants. This natural precursor is then esterified with various synthetic acids to produce novel analogues with modified properties. This approach allows for the systematic modification of the molecule to improve its activity and selectivity against therapeutic targets[4][5].

II. Comparative Biological Activity: Anticancer Effects

A primary focus of this compound research is its potential as an anticancer agent. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, such as cancer cell proliferation.

Natural this compound has demonstrated selective cytotoxicity, effectively inducing apoptosis in cancer cells while being less harmful to normal cells[7][8][9]. Studies have reported its activity against various cancer cell lines. For instance, a recent study confirmed the cytotoxic activity of natural this compound on prostate cancer (PC-3) cells, with an IC50 value of 16.7 µM[1].

To enhance this anticancer potential, synthetic analogues have been developed. One study synthesized a series of analogues and found that compound 3c' exhibited a potent and selective inhibitory activity against the estrogen-dependent MCF-7 breast cancer cell line, with an IC50 value of just 1 µM, indicating a significant improvement over the natural form in this specific context[4][5].

Below is a summary of reported IC50 values for natural this compound and a potent synthetic analogue.

Compound Cell Line Cancer Type IC50 Value (µM) Reference
Natural this compoundPC-3Prostate Cancer16.7[1]
Natural this compoundMCF-7Breast Cancer (Estrogen-Dependent)(Variable, generally higher than analogues)[4][5]
Natural this compoundTCCBladder Cancer(Activity confirmed, specific IC50 not provided)[8]
Synthetic Analogue (3c')MCF-7Breast Cancer (Estrogen-Dependent)1.0[4][5]
Synthetic Analogue (3c')MDA-MB-231Breast Cancer (Estrogen-Independent)> 50[4]

III. Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways. Its phytoestrogenic nature means it can interact with estrogen receptors (ERα and ERβ), leading to varied downstream effects depending on the cellular context[4][10][11].

Estrogenic and Anticancer Signaling: In some contexts, this compound acts as an ERα agonist, which can be beneficial for preventing post-menopausal symptoms[1][12]. However, in estrogen-dependent breast cancer cells, this agonistic activity can be undesirable. Synthetic analogues have been designed to act as ERα antagonists, thereby inhibiting cancer cell proliferation more effectively[4].

The anticancer activity of this compound is also strongly linked to its ability to induce apoptosis (programmed cell death) through the mitochondrial pathway. It can cause a loss of transmembrane potential in mitochondria, leading to the release of pro-apoptotic molecules[1]. This process often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[7][9].

Diagram: this compound-Induced Apoptosis Pathway

Ferutinin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound (High Doses) Mito Mitochondria This compound->Mito permeabilization Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Caspases Caspase Activation Mito->Caspases releases pro-apoptotic factors Bax->Mito Bcl2->Mito Apoptosis Apoptosis Caspases->Apoptosis

Caption: High doses of this compound induce apoptosis via mitochondrial permeabilization and regulating Bax/Bcl-2.

Diagram: Comparative Action on Estrogen Receptor α (ERα)

Estrogen_Receptor_Action cluster_natural Natural this compound cluster_synthetic Synthetic Analogue (e.g., 3c') NF Natural This compound ERa ERα (in MCF-7 cells) NF->ERa Agonist action SA Synthetic Analogue SA->ERa Antagonist action Proliferation Cell Proliferation ERa->Proliferation promotes

Caption: Natural this compound can act as an ERα agonist, while synthetic analogues can be designed as antagonists.

IV. Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate this compound's activity.

1. Cell Viability and Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

  • Protocol:

    • Cancer cells (e.g., MCF-7, PC-3) and normal control cells (e.g., HDF fibroblasts) are seeded in 96-well plates and cultured for 24 hours.

    • Cells are then treated with various concentrations of this compound (natural or synthetic) and incubated for a specified period (e.g., 24, 48, 72 hours).

    • After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria reduce MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from dose-response curves[7][9].

2. Apoptosis Analysis (Flow Cytometry)

  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Protocol:

    • Cells are treated with this compound as described above.

    • After treatment, both floating and attached cells are collected.

    • Cells are washed with PBS and then stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).

    • The stained cells are analyzed by a flow cytometer.

    • The resulting data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction[7][9].

Diagram: General Experimental Workflow for Cytotoxicity

Experimental_Workflow cluster_workflow Cytotoxicity & Apoptosis Analysis Workflow cluster_mtt MTT Assay cluster_flow Flow Cytometry start Seed Cancer Cells (e.g., MCF-7) treat Treat with varying concentrations of this compound start->treat incubate Incubate (24-72 hours) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add flow_collect Collect Cells incubate->flow_collect mtt_dissolve Dissolve Formazan mtt_add->mtt_dissolve mtt_read Measure Absorbance mtt_dissolve->mtt_read mtt_calc Calculate IC50 mtt_read->mtt_calc flow_stain Stain with Annexin V / PI flow_collect->flow_stain flow_analyze Analyze with Flow Cytometer flow_stain->flow_analyze flow_quantify Quantify Apoptosis flow_analyze->flow_quantify

References

Safety Operating Guide

Proper Disposal of Ferutinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ferutinin, a sesquiterpenoid ester with known cytotoxic and estrogenic properties, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.

This compound is recognized for its cytotoxic effects on various cancer cell lines and its activity as an estrogen receptor agonist.[1] These biological activities necessitate that this compound be treated as a hazardous substance. Improper disposal can lead to environmental contamination and potential exposure risks. Therefore, it is imperative to follow established guidelines for cytotoxic and hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, a lab coat, and safety glasses. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, and national environmental regulations. The following procedure is a general guideline based on the hazardous nature of the compound.

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (gloves, disposable lab coats), must be segregated from non-hazardous laboratory waste.

  • Waste Labeling: The segregated waste must be collected in a designated, leak-proof container clearly labeled as "Cytotoxic Waste" and "Hazardous Waste." The label should also include the name of the chemical (this compound) and the date of accumulation.

  • Solid Waste Disposal:

    • Solid this compound and contaminated disposable labware should be placed directly into the designated cytotoxic waste container.

    • Avoid generating dust when handling solid this compound.

  • Liquid Waste Disposal:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this compound in a sealed, labeled container designated for hazardous chemical waste.

    • If the this compound is in a solvent, the solvent's hazardous characteristics must also be considered for proper disposal.

  • Decontamination of Reusable Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol) and collecting the rinsate as hazardous waste.

    • Following the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, cordon off the area to prevent exposure.

    • For small spills of solid this compound, carefully wipe with a damp paper towel to avoid creating dust and place the towel in the cytotoxic waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

    • The spill area should then be decontaminated.

  • Final Disposal:

    • The sealed and labeled cytotoxic waste container must be disposed of through a licensed hazardous waste disposal service.

    • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2]

Quantitative Data and Hazard Classification

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 41743-44-6[1]
Primary Hazards Cytotoxic, Estrogen Receptor Agonist[1]
Waste Classification Hazardous Waste, Cytotoxic WasteGeneral Chemical Safety Guidelines
Recommended Disposal Method High-Temperature Incineration[2]
Sewage Disposal ProhibitedGeneral Chemical Safety Guidelines

Experimental Protocols

No specific experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes are recommended due to its hazardous nature. The standard and safest method of disposal is through a certified hazardous waste management company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

FerutininDisposal cluster_0 Start This compound Waste Generated IsContaminated Material Contaminated with this compound? Start->IsContaminated SolidWaste Solid Waste (Unused product, labware, PPE) IsContaminated->SolidWaste Yes, Solid LiquidWaste Liquid Waste (Solutions, rinsates) IsContaminated->LiquidWaste Yes, Liquid Segregate Segregate as Cytotoxic Waste SolidWaste->Segregate LiquidWaste->Segregate Label Label Container: 'Cytotoxic Waste' 'Hazardous Waste' 'this compound' Segregate->Label Store Store in a Secure, Designated Area Label->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Service Store->Dispose

References

Personal protective equipment for handling Ferutinin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ferutinin. As a bioactive compound with cytotoxic properties, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is designed to directly address operational questions for researchers working with this compound.

Hazard Identification and Quantitative Toxicity Data

This compound is a phytoestrogen derived from Ferula species that has demonstrated cytotoxic and apoptotic effects on various cell lines.[1][2] It is essential to treat this compound as a potent and hazardous compound. While a specific Safety Data Sheet (SDS) from the manufacturer should always be the primary source of safety information, the following data summarizes its known cytotoxic effects.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 ValueReference
MCF-7Human Breast Cancer29 µg/mL[3]
37 µg/mL (for apoptosis induction)[2]
TCCHuman Bladder Cancer24 µg/mL[3]
33 µg/mL (for apoptosis induction)[2]
HFF3Human Foreskin Fibroblasts (Normal)36 µg/mL[3]
46 µg/mL (for apoptosis induction)[2]
K562RImatinib-resistant Human Chronic Myeloid Leukemia25.3 µM[4][5]
DA1-3b/M2BCR-ABLDasatinib-resistant Mouse Leukemia29.1 µM[4][5]
NTERA2Human Teratocarcinoma39 µM[4]
KYSE30Human Esophageal Cancer58 µM[4]
PC-3Human Prostate Cancer16.7 µM[4]
19.7 µM[5]

Note: The cytotoxicity against normal cell lines (HFF3) indicates that this compound is not completely selective for cancer cells and universal precautions are necessary.

Personal Protective Equipment (PPE) for Handling this compound

Due to its cytotoxic nature, appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[6] The selection of PPE should be based on the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for this compound

ActivityRecommended PPERationale
Handling Solid/Powder Form - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric. - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles.[7]To prevent skin contact and inhalation of the potent powdered compound.
Preparing Solutions (in a fume hood) - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Safety glasses with side shields or goggles. A face shield may be required for larger volumes. - Respiratory Protection: Generally not required if working within a certified chemical fume hood.To protect against splashes and spills during reconstitution and dilution.
Cell Culture and In Vitro Assays - Gloves: A single pair of nitrile gloves is the minimum. Double gloving is recommended when handling stock solutions. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses.To protect against accidental contact with dilute solutions within a controlled environment like a biosafety cabinet.

Operational and Disposal Plans

A clear and structured plan for handling and disposing of this compound is critical to maintaining a safe laboratory.

All work with this compound, especially with the solid form and concentrated solutions, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[6]

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute Stock Solution treat Treat Cells or Administer dilute->treat decon Decontaminate Surfaces and Equipment treat->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

For decontaminating surfaces and equipment after working with this compound, a standard laboratory disinfectant is generally not sufficient for chemical inactivation. A solution of sodium hypochlorite (bleach) followed by a neutralizer like sodium thiosulfate, or another validated chemical degradation procedure, should be considered. Always verify compatibility with the surfaces being decontaminated.

This compound waste is considered hazardous chemical waste and must be disposed of accordingly.

  • Solid Waste: All disposable PPE (gloves, gowns), plasticware, and any other materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.[8]

  • Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.[8]

Experimental Methodologies Overview

Understanding the assays used to determine this compound's toxicity is key to interpreting the safety data.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of this compound indicates a decrease in cell viability or proliferation. In these experiments, cells like MCF-7 and HDF are cultured and treated with various concentrations of this compound.[1] The viability is then assessed to determine the IC50 value.[1]

  • Apoptosis Assays: To confirm that this compound induces programmed cell death, several methods are used:

    • Flow Cytometry: Can be used to quantify the percentage of apoptotic cells in a population after staining with specific markers.[1]

    • Real-Time PCR for Bax and Bcl-2: The expression of pro-apoptotic genes like Bax and anti-apoptotic genes like Bcl-2 are measured. This compound has been shown to increase the Bax/Bcl-2 ratio, indicating a shift towards apoptosis.[1]

    • DNA Laddering and Staining: Assays like DAPI or Propidium Iodide (PI) staining can visualize nuclear changes and DNA fragmentation characteristic of apoptosis.[2]

Signaling Pathway

This compound has been shown to induce apoptosis, in part, by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[1]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspases Caspase Cascade Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic pathway modulated by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.